molecular formula C10H12N2O2S B1306984 Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate CAS No. 350997-06-7

Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B1306984
CAS No.: 350997-06-7
M. Wt: 224.28 g/mol
InChI Key: GEANAYPMVNELBY-UHFFFAOYSA-N
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Description

Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C10H12N2O2S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propan-2-yl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-5(2)14-10(13)8-6(3)7(4-11)9(12)15-8/h5H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEANAYPMVNELBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396229
Record name isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
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Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-06-7
Record name 1-Methylethyl 5-amino-4-cyano-3-methyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and materials science. The document delves into the robust and versatile Gewald aminothiophene synthesis, the primary method for constructing this heterocyclic scaffold. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the critical parameters influencing the reaction's success. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of this synthetic route.

Introduction: The Significance of 2-Aminothiophenes

Substituted thiophene derivatives are a cornerstone in heterocyclic chemistry, frequently appearing in a vast array of biologically active compounds and functional materials.[1][2] Among these, the 2-aminothiophene moiety is a particularly privileged scaffold, serving as a crucial intermediate in the synthesis of pharmaceuticals with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor agents.[3][4] this compound (CAS No. 350997-06-7) embodies this class of compounds, presenting a versatile platform for further chemical modification and drug discovery efforts.[5] The strategic placement of amino, cyano, methyl, and isopropyl carboxylate groups offers multiple points for derivatization, making it a valuable building block in combinatorial chemistry and lead optimization.[6]

The Gewald Reaction: A Powerful Tool for Thiophene Synthesis

The most prominent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction, named after its discoverer, Karl Gewald.[4][7] This multicomponent reaction elegantly combines a carbonyl compound, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a basic catalyst to afford the desired 2-aminothiophene in a single step.[7][8] The reaction's appeal lies in its operational simplicity, the ready availability of starting materials, and the mild reaction conditions often employed.[9]

Mechanistic Insights

The mechanism of the Gewald reaction has been a subject of extensive study and is understood to proceed through a series of well-defined steps.[4] The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile, catalyzed by the base.[4][7] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated intermediate. The exact mechanism of sulfur addition is complex and can involve polysulfide intermediates.[10] Subsequent cyclization and tautomerization lead to the formation of the aromatic 2-aminothiophene ring, which is the thermodynamic driving force for the reaction.

The overall transformation can be visualized as follows:

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization A Isopropyl Acetoacetate (Ketone) C Intermediate (3) A->C + Malononitrile, - H2O B Malononitrile (Activated Nitrile) E Sulfur Adduct (4) C->E + Sulfur D Elemental Sulfur (S8) F Cyclized Intermediate (5) E->F Cyclization G Isopropyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate F->G Tautomerization caption Figure 1: Generalized Mechanism of the Gewald Reaction.

Caption: Figure 1: Generalized Mechanism of the Gewald Reaction.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of the title compound, adapted from established Gewald reaction methodologies for similar substrates.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Isopropyl acetoacetateC7H12O3144.17101.44 g (1.46 mL)
MalononitrileC3H2N266.06100.66 g
Elemental SulfurS32.06100.32 g
DiethylamineC4H11N73.1420.21 mL
Ethanol (absolute)C2H5OH46.07-20 mL
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (20 mL).

  • Addition of Reagents: To the ethanol, add isopropyl acetoacetate (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol).

  • Initiation of Reaction: Begin stirring the mixture at room temperature and add diethylamine (2 mmol) dropwise.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may promote precipitation of the product.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration and wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Expected Characterization Data

While a specific experimental report for the isopropyl ester was not found, based on analogous compounds like the ethyl and methyl esters, the following characterization data can be anticipated:

PropertyExpected Value
Appearance White to pale yellow crystalline solid
Melting Point In the range of 100-150 °C
¹H NMR Signals corresponding to the isopropyl group (septet and doublet), methyl group (singlet), and amino protons (broad singlet).
IR (cm⁻¹) Peaks for N-H stretching (amine), C≡N stretching (nitrile), C=O stretching (ester), and C-S stretching.

Causality and Experimental Choices: A Scientist's Perspective

The success of the Gewald synthesis hinges on a nuanced understanding of the role of each component and the reaction conditions:

  • Choice of Base: A secondary amine like diethylamine or morpholine is a common choice. It acts as a catalyst for the initial Knoevenagel condensation without being overly reactive to cause unwanted side reactions. The basicity needs to be sufficient to deprotonate the active methylene compound (malononitrile) but not so strong as to react with the ester functionality.

  • Solvent Selection: Ethanol is a frequently used solvent as it effectively dissolves the reactants and allows for a convenient reflux temperature. Other polar protic solvents like methanol can also be employed.

  • Reaction Temperature: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. Microwave irradiation has also been shown to be beneficial, often reducing reaction times and improving yields.[4]

  • Stoichiometry: The reactants are typically used in equimolar amounts. The base is used in catalytic quantities.

Process Flow and Logic

The synthesis follows a logical progression from simple starting materials to the complex heterocyclic product in a one-pot fashion, which is a hallmark of multicomponent reactions. This approach is highly efficient and atom-economical.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Measure & Combine: - Isopropyl Acetoacetate - Malononitrile - Sulfur - Ethanol setup Assemble Reaction Flask with Reflux Condenser reagents->setup add_base Add Diethylamine (Catalyst) setup->add_base reflux Heat to Reflux (3-4 hours) add_base->reflux monitor Monitor via TLC reflux->monitor cool Cool to Room Temperature & Ice Bath monitor->cool Reaction Complete filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize characterize Characterize Product: - Melting Point - NMR - IR recrystallize->characterize caption Figure 2: Experimental Workflow for the Synthesis.

Caption: Figure 2: Experimental Workflow for the Synthesis.

Conclusion

The Gewald reaction provides a reliable and straightforward pathway for the synthesis of this compound. By carefully controlling the reaction parameters, researchers can efficiently produce this valuable heterocyclic building block in good yields. The insights provided in this guide, from the mechanistic underpinnings to a practical experimental protocol, are intended to empower scientists in their synthetic endeavors and facilitate the development of novel compounds with potential therapeutic or material applications.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Sabnis, R. W. (1994). The Gewald reaction. Sulfur reports, 16(1), 1-17. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Agarwala, P. (2018). Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. Central University of Punjab. [Link]

  • Kasprzyk, W., et al. (2021). 2-Aminothiophenes as promising scaffolds for antiviral agents against SARS-CoV-2. Molecules, 26(11), 3171. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Messaâd, M., et al. (2007). Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1393-o1394. [Link]

  • Al-Adiwish, W. M., et al. (2013). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(1), o7-o8. [Link]

  • PubChem. Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. [Link]

  • ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • Shearouse, W. C., Shumba, M., & Mack, J. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 5025-5036. [Link]

  • Google Patents.
  • Patel, K. D., & Mehta, A. G. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Infectious Disease & Therapy, 13(1), 1-19. [Link]

Sources

Technischer Leitfaden zur Gewald-Reaktion für Isopropyl-5-amino-4-cyano-3-methylthiophen-2-carboxylat

Author: BenchChem Technical Support Team. Date: January 2026

Ein umfassender Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine detaillierte Untersuchung der Gewald-Reaktion, die sich auf die Synthese von Isopropyl-5-amino-4-cyano-3-methylthiophen-2-carboxylat konzentriert. Diese spezielle Thiophenverbindung ist aufgrund ihrer vielfältigen Anwendungsmöglichkeiten in der medizinischen Chemie und Materialwissenschaft von großem Interesse. Der Leitfaden behandelt den Reaktionsmechanismus, optimierte Protokolle, Charakterisierungsmethoden und die Bedeutung dieser Verbindungsklasse.

Einleitung: Die Bedeutung der Gewald-Reaktion und substituierter Thiophene

Die Gewald-Reaktion, benannt nach dem deutschen Chemiker Karl Gewald, ist eine Mehrkomponentenreaktion, die eine effiziente und vielseitige Methode zur Synthese von hochsubstituierten 2-Aminothiophenen darstellt.[1][2][3] Diese Reaktion hat sich seit ihrer Entdeckung zu einem Eckpfeiler in der heterocyclischen Chemie entwickelt, insbesondere für die Wirkstoffforschung.[4][5][6] Thiophen-Ringsysteme sind in einer Vielzahl von biologisch aktiven Molekülen zu finden und weisen unter anderem antivirale, antibakterielle, antifungale und antiproliferative Eigenschaften auf.[6][7]

Isopropyl-5-amino-4-cyano-3-methylthiophen-2-carboxylat dient als wichtiges Zwischenprodukt für die Synthese komplexerer Moleküle, einschließlich Thieno[2,3-d]pyrimidine, die als Inhibitoren für verschiedene Enzyme von pharmazeutischem Interesse sind.[8] Die spezifische Anordnung der funktionellen Gruppen – eine Aminogruppe, eine Nitrilgruppe, eine Estergruppe und eine Methylgruppe – bietet zahlreiche Möglichkeiten für nachfolgende chemische Modifikationen.

Detaillierter Reaktionsmechanismus

Das Verständnis des Reaktionsmechanismus ist entscheidend für die Optimierung der Reaktionsbedingungen und die Minimierung von Nebenprodukten. Die Gewald-Reaktion zur Synthese von Isopropyl-5-amino-4-cyano-3-methylthiophen-2-carboxylat verläuft in mehreren Schritten:

  • Knoevenagel-Kondensation: Der erste Schritt ist eine basenkatalysierte Knoevenagel-Kondensation zwischen einem Keton (in diesem Fall Aceton, das die 3-Methyl- und eine der 5-Positionen liefert) und einem α-Cyanoester (Isopropyl-2-cyanoacetat).[1][2][9] Die Base, typischerweise ein sekundäres Amin wie Morpholin oder Piperidin, deprotoniert die aktive Methylengruppe des Cyanoacetats.[2][9] Das resultierende Carbanion greift nukleophil das Carbonylkohlenstoffatom des Ketons an. Nach anschließender Wasserabspaltung entsteht ein stabiles α,β-ungesättigtes Nitril-Zwischenprodukt.[1][10][11]

  • Michael-Addition von Schwefel: Elementarer Schwefel (in seiner S8-Form) wird durch die Base aktiviert und addiert sich an das α,β-ungesättigte Nitril. Der genaue Mechanismus der Schwefeladdition ist komplex und nicht vollständig geklärt, aber es wird angenommen, dass ein Thiolat-Zwischenprodukt gebildet wird.[1][2][6]

  • Ringschluss und Tautomerisierung: Der entscheidende Ringschluss erfolgt durch einen intramolekularen Angriff des Schwefelatoms auf die Nitrilgruppe, was zu einem cyclischen Imin führt.[12] Dieser Schritt wird oft als Thorpe-Ziegler-Cyclisierung bezeichnet.[13][14][15] Eine anschließende Tautomerisierung führt zur Bildung des aromatischen 2-Aminothiophen-Ringsystems und liefert das gewünschte Endprodukt.[1][2]

Abbildung 1: Vereinfachtes Diagramm des Gewald-Reaktionsmechanismus.

Experimentelles Protokoll: Eine bewährte Methode

Dieses Protokoll beschreibt eine optimierte Vorgehensweise zur Synthese von Isopropyl-5-amino-4-cyano-3-methylthiophen-2-carboxylat. Die Einhaltung der stöchiometrischen Verhältnisse und der Reaktionsbedingungen ist für eine hohe Ausbeute und Reinheit entscheidend.

Reagenzien und Materialien:

ReagenzMolmasse ( g/mol )Menge (mmol)Volumen/Masse
Aceton58.08503.65 mL
Isopropyl-2-cyanoacetat127.14506.36 g
Elementarer Schwefel32.07501.60 g
Morpholin87.12100.87 mL
Isopropanol--50 mL

Sicherheitshinweise: Die Reaktion sollte in einem gut belüfteten Abzug durchgeführt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist unerlässlich. Aceton ist leicht entzündlich. Morpholin ist ätzend.

Schritt-für-Schritt-Anleitung:

  • Ansatz: In einem 250-mL-Dreihalskolben, ausgestattet mit einem Rückflusskühler, einem Thermometer und einem Magnetrührer, werden Aceton (50 mmol), Isopropyl-2-cyanoacetat (50 mmol) und elementarer Schwefel (50 mmol) in 50 mL Isopropanol vorgelegt.

  • Katalysatorzugabe: Unter Rühren wird langsam Morpholin (10 mmol) zu der Suspension gegeben. Die Zugabe des Katalysators initiiert die Reaktion, was oft an einer leichten Erwärmung und einer Farbänderung zu erkennen ist.

  • Reaktionsdurchführung: Die Reaktionsmischung wird für 2-4 Stunden unter Rückfluss erhitzt. Die optimale Reaktionszeit kann durch Dünnschichtchromatographie (DC) überwacht werden.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Das ausgefallene Produkt wird durch Filtration abgetrennt.

  • Reinigung: Der feste Rückstand wird mit kaltem Isopropanol gewaschen, um nicht umgesetzte Ausgangsmaterialien und lösliche Verunreinigungen zu entfernen. Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel wie Ethanol oder einem Ethanol/Wasser-Gemisch erfolgen, um hochreines Isopropyl-5-amino-4-cyano-3-methylthiophen-2-carboxylat zu erhalten.

Abbildung 2: Schematischer Arbeitsablauf für die Synthese.

Charakterisierung des Produkts

Die Identität und Reinheit des synthetisierten Isopropyl-5-amino-4-cyano-3-methylthiophen-2-carboxylats muss durch geeignete analytische Methoden bestätigt werden.

Erwartete analytische Daten:

  • ¹H-NMR (in CDCl₃, δ in ppm): Die Protonen-NMR-Spektroskopie sollte Signale für die Isopropylgruppe (ein Septett und ein Dublett), die Methylgruppe am Thiophenring (ein Singulett) und die Aminoprotonen (ein breites Singulett) zeigen.

  • ¹³C-NMR (in CDCl₃, δ in ppm): Die Kohlenstoff-NMR-Spektroskopie wird die erwartete Anzahl von Signalen für die verschiedenen Kohlenstoffatome im Molekül aufweisen, einschließlich der Carbonyl- und Nitril-Kohlenstoffatome.

  • IR (KBr, cm⁻¹): Das Infrarotspektrum sollte charakteristische Banden für die N-H-Streckschwingungen der Aminogruppe, die C≡N-Streckschwingung der Nitrilgruppe und die C=O-Streckschwingung der Estergruppe zeigen.

  • Massenspektrometrie (MS): Die Massenspektrometrie sollte den Molekülionenpeak entsprechend der Molmasse des Produkts zeigen.

Herausforderungen und Fehlerbehebung:

  • Geringe Ausbeute: Eine unzureichende Reaktionszeit, eine suboptimale Temperatur oder eine inaktive Base können zu geringen Ausbeuten führen. Die Optimierung dieser Parameter ist entscheidend.

  • Nebenproduktbildung: Die Bildung von Dimeren oder anderen Nebenprodukten kann durch die genaue Einhaltung der Stöchiometrie und die Verwendung von hochreinen Ausgangsmaterialien minimiert werden.[5]

  • Schwierige Reinigung: Wenn das Produkt ölig oder stark verunreinigt ist, kann eine säulenchromatographische Reinigung erforderlich sein.

Fazit und Ausblick

Die Gewald-Reaktion bleibt eine der effizientesten Methoden zur Synthese von polyfunktionellen 2-Aminothiophenen.[5][16] Der hier beschriebene detaillierte Leitfaden für die Synthese von Isopropyl-5-amino-4-cyano-3-methylthiophen-2-carboxylat bietet eine solide Grundlage für Forscher in der organischen und medizinischen Chemie. Die Vielseitigkeit dieses Moleküls als Baustein für die Synthese von Wirkstoffkandidaten und neuen Materialien unterstreicht die anhaltende Bedeutung der Gewald-Reaktion in der modernen chemischen Forschung. Zukünftige Entwicklungen könnten sich auf die Verwendung umweltfreundlicherer Lösungsmittel und Katalysatoren konzentrieren, um die Nachhaltigkeit dieses wichtigen synthetischen Verfahrens weiter zu verbessern.[7][17]

Referenzen

  • Wikipedia. Gewald reaction. [Link]

  • Wikipedia. Gewald-Reaktion. [Link]

  • ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • ResearchGate. Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. [Link]

  • PubMed Central (PMC). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

  • ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

  • YouTube. Gewald-Reaktion. [Link]

  • ResearchGate. Proposed mechanism for the Gewald condensation reaction. [Link]

  • PubMed. The Gewald multicomponent reaction. [Link]

  • Wikipedia. Thorpe-Ziegler-Reaktion. [Link]

  • Wikipedia. Thorpe reaction. [Link]

  • Química Organica.org. Knoevenagel-Kondensation. [Link]

  • ResearchGate. ChemInform Abstract: Regioselective Thorpe-Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans. [Link]

  • Chemie.de. Thorpe-Ziegler-Reaktion. [Link]

  • Chemikalien-Lexikon. KNOEVENAGEL-Reaktion. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

Sources

An In-Depth Technical Guide to Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a polysubstituted thiophene derivative belonging to the class of 2-aminothiophenes. This class of compounds has garnered significant attention in medicinal chemistry due to its versatile chemical reactivity and a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol based on the well-established Gewald reaction, and an exploration of its potential applications in drug discovery and development, particularly in the context of kinase inhibition and anticancer research. The insights presented herein are aimed at equipping researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse array of bioactive molecules, including agrochemicals, dyes, and pharmaceuticals.[1] The inherent structural features of 2-aminothiophenes, particularly the presence of multiple functional groups, allow for extensive chemical modifications, making them ideal starting materials for the generation of compound libraries for high-throughput screening.

The subject of this guide, this compound, embodies the key characteristics of this class of compounds. Its structure, featuring an amino group, a cyano group, and a carboxylate ester, presents multiple reactive sites for further chemical elaboration. This versatility has positioned it and its analogues as promising candidates for the development of novel therapeutics targeting a range of diseases.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not extensively reported in the public domain. However, based on the known properties of its close structural analogues, such as the corresponding ethyl and methyl esters, we can infer its key chemical and physical characteristics.

PropertyValue (Predicted/Inferred)Source/Analogue
CAS Number 350997-06-7[2]
Molecular Formula C10H12N2O2S[2]
Molecular Weight 224.28 g/mol [2]
Appearance Likely a colorless to light yellow solid[3]
Melting Point Estimated to be in the range of 110-155 °C[3]
Solubility Expected to be soluble in organic solvents like ethanol, DMF, and dichloromethane, and insoluble in water.[3]

Spectroscopic Data (Predicted):

  • ¹H NMR: Protons of the isopropyl group would likely appear as a doublet (CH) and a septet (CH3). The methyl group on the thiophene ring would be a singlet. The amino group protons would present as a broad singlet.

  • ¹³C NMR: Signals for the carbonyl carbon of the ester, the cyano carbon, and the carbons of the thiophene ring, along with the carbons of the isopropyl and methyl groups, would be expected in their characteristic regions.

  • IR Spectroscopy: Characteristic peaks would be observed for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the cyano group (around 2200-2260 cm⁻¹), and the C=O stretching of the ester (around 1680-1730 cm⁻¹).[4]

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 224.

Synthesis via the Gewald Reaction: A Robust and Versatile Method

The most convergent and well-established method for the synthesis of 2-aminothiophenes is the Gewald reaction.[1] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyano ester and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or diethylamine.[5][6]

Reaction Mechanism

The mechanism of the Gewald reaction is a fascinating cascade of classical organic reactions. It is generally understood to proceed through the following key steps:

  • Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between the ketone (in this case, acetone, to provide the 3-methyl group) and the α-cyano ester (isopropyl cyanoacetate). This step is catalyzed by the base and results in the formation of an α,β-unsaturated cyano ester.

  • Michael Addition of Sulfur: Elemental sulfur, in the presence of the amine base, forms a nucleophilic sulfur species which then undergoes a Michael addition to the α,β-unsaturated intermediate.

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring system.

A visual representation of this synthetic workflow is provided below:

Gewald_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product R1 Isopropyl Cyanoacetate P1 Knoevenagel Condensation R1->P1 R2 Acetone R2->P1 R3 Elemental Sulfur P2 Michael Addition of Sulfur R3->P2 R4 Base (e.g., Morpholine) R4->P1 catalyst P1->P2 α,β-unsaturated intermediate P3 Intramolecular Cyclization & Tautomerization P2->P3 Product Isopropyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate P3->Product

Caption: Workflow for the Gewald Synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for the synthesis of analogous 2-aminothiophenes and should be optimized for the specific synthesis of the isopropyl ester.[7]

Materials:

  • Isopropyl cyanoacetate

  • Acetone

  • Elemental sulfur

  • Morpholine (or another suitable basic catalyst)

  • Ethanol (or another suitable solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isopropyl cyanoacetate (1 equivalent), acetone (1 equivalent), and elemental sulfur (1 equivalent) in ethanol.

  • Addition of Catalyst: To this stirred mixture, add morpholine (catalytic amount, typically 0.1-0.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Progression: After the addition of the catalyst, heat the reaction mixture to reflux (approximately 60-80 °C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Chemical Reactivity and Potential for Derivatization

The multiple functional groups of this compound make it a versatile building block for further chemical synthesis.

  • The Amino Group: The nucleophilic amino group can readily undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents at this position. It can also be used as a key component in the construction of fused heterocyclic rings, such as thieno[2,3-d]pyrimidines, which are known to possess a wide range of biological activities.[8]

  • The Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cyclization reactions to form fused ring systems.

  • The Ester Group: The isopropyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other esters, amides, or other carboxylic acid derivatives.

Applications in Drug Discovery and Development

The 2-aminothiophene scaffold is a cornerstone in the development of various therapeutic agents. While specific biological data for this compound is limited, the extensive research on its analogues provides a strong rationale for its potential in drug discovery.

Kinase Inhibitors

A significant area of interest for 2-aminothiophene derivatives is in the development of kinase inhibitors.[9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiophene core can act as a scaffold to which various pharmacophoric groups can be attached to achieve potent and selective inhibition of specific kinases. For example, derivatives of this class have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[10]

The potential mechanism of action for a 2-aminothiophene-based kinase inhibitor is illustrated below:

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway cluster_drug Drug Action Node_Signal Growth Factor Signal Node_Kinase Kinase (e.g., VEGFR-2) Node_Signal->Node_Kinase activates Node_Downstream Downstream Signaling (Proliferation, Angiogenesis) Node_Kinase->Node_Downstream phosphorylates Node_Drug 2-Aminothiophene Derivative Node_Drug->Node_Kinase inhibits

Caption: Mechanism of kinase inhibition by a 2-aminothiophene derivative.

Anticancer Agents

Stemming from their potential as kinase inhibitors, 2-aminothiophene derivatives have been extensively evaluated as anticancer agents.[11] Studies have shown that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines.[10] The mechanism of action is often multifactorial, potentially involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[10][12]

Other Therapeutic Areas

The biological activities of 2-aminothiophene derivatives are not limited to oncology. Research has demonstrated their potential as:

  • Antimicrobial agents: Some derivatives have shown activity against various bacterial and fungal strains.

  • Antileishmanial agents: The 2-aminothiophene scaffold has been identified as a promising starting point for the development of new treatments for leishmaniasis.[13]

  • Positive allosteric modulators of GLP-1R: Recent studies have explored their use in the treatment of type 2 diabetes and obesity.[14]

Safety and Handling

Conclusion

This compound is a versatile and valuable chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis via the Gewald reaction and the presence of multiple reactive functional groups make it an attractive starting material for the generation of diverse chemical libraries. The broader class of 2-aminothiophenes has demonstrated a remarkable range of pharmacological activities, particularly as kinase inhibitors and anticancer agents. While further biological evaluation of the title compound is warranted, the existing body of research on its analogues strongly suggests that it is a promising scaffold for the development of novel therapeutics. This guide provides a solid foundation for researchers to understand and utilize this compound in their quest for new and effective medicines.

References

  • PubChem. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • de Oliveira, M. F., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 28(15), 5789. Available from: [Link]

  • PubChem. Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

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  • de Andrade, J. C., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus Aureus Efflux Pump Inhibitors. ChemMedChem, 15(7), 653-664. Available from: [Link]

  • Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega, 8(42), 39031–39040. Available from: [Link]

  • Abdel-Aziz, M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Scientific Reports, 8(1), 13418. Available from: [Link]

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  • Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 105, 117864. Available from: [Link]

  • Mishra, R., et al. (2021). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Journal of Pharmaceutical Research International, 33(47A), 346-359. Available from: [Link]

  • Gomaa, M. S., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6241. Available from: [Link]

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  • Guchhait, S. K., & Kashyap, M. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available from: [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the spectroscopic properties of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a substituted thiophene derivative of interest in medicinal chemistry and materials science. While experimental spectra for this specific isopropyl ester are not widely available in the public domain, this document leverages spectral data from its close analog, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, to provide a robust, predictive analysis. This approach, grounded in fundamental principles of spectroscopy, offers valuable insights for the identification and characterization of this compound. We will delve into the interpretation of its predicted 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry data, explaining the causal relationships between molecular structure and spectral features.

Introduction: The Significance of Substituted Thiophenes

Substituted 2-aminothiophenes are a class of heterocyclic compounds that form the backbone of numerous pharmacologically active agents and functional materials. Their versatile synthesis, most notably through the Gewald reaction, allows for a high degree of functionalization, making them privileged scaffolds in drug discovery. This compound (Molecular Formula: C₁₀H₁₂N₂O₂S, Molecular Weight: 224.28 g/mol ) belongs to this important class of molecules.[1][2] Accurate characterization of such molecules is paramount for quality control, reaction monitoring, and understanding their chemical behavior. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is presented below. The key structural features that will be interrogated by various spectroscopic methods are the thiophene ring, the amino group, the cyano group, the methyl group, and the isopropyl carboxylate group.

Figure 1: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is based on the known data for its ethyl analog.[3]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1Singlet (broad)2H-NH₂
~5.1Septet1H-OCH(CH₃)₂
~2.4Singlet3H-CH₃
~1.3Doublet6H-OCH(CH₃)₂

Interpretation and Causality:

  • Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet around 7.1 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Isopropyl Methine Proton (-OCH(CH₃)₂): This proton is expected to be a septet due to coupling with the six equivalent protons of the two methyl groups. Its chemical shift around 5.1 ppm is downfield due to the deshielding effect of the adjacent oxygen atom.

  • Thiophene Methyl Protons (-CH₃): The methyl group attached to the thiophene ring is predicted to be a sharp singlet at approximately 2.4 ppm.

  • Isopropyl Methyl Protons (-OCH(CH₃)₂): The six protons of the two methyl groups in the isopropyl moiety are magnetically equivalent and will appear as a doublet around 1.3 ppm, coupled to the single methine proton.

Comparison with the Ethyl Analog:

The primary difference between the ¹H NMR spectrum of the isopropyl and ethyl esters will be in the signals for the ester alkyl chain. The ethyl ester shows a quartet and a triplet for the -OCH₂CH₃ group. In contrast, the isopropyl ester will exhibit a septet and a doublet for the -OCH(CH₃)₂ group, a clear distinguishing feature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~163C=O (Ester Carbonyl)
~158C-NH₂
~145C-CN
~117C≡N (Cyano Carbon)
~115C-CO₂R
~95C-CH₃
~68-OCH(CH₃)₂
~22-OCH(CH₃)₂
~15-CH₃

Interpretation and Causality:

  • Thiophene Ring Carbons: The four carbons of the thiophene ring will have distinct chemical shifts due to the different substituents. The carbon bearing the amino group (C-NH₂) will be the most downfield, followed by the carbon attached to the cyano group (C-CN).

  • Carbonyl and Cyano Carbons: The ester carbonyl carbon (C=O) is expected at a characteristic downfield shift of around 163 ppm. The cyano carbon (C≡N) will appear around 117 ppm.

  • Isopropyl Group Carbons: The methine carbon (-OCH) of the isopropyl group will be deshielded by the oxygen and appear around 68 ppm. The two equivalent methyl carbons (-OCH(CH₃)₂) will be found further upfield at approximately 22 ppm.

  • Thiophene Methyl Carbon: The methyl carbon attached to the thiophene ring is predicted to have a chemical shift of about 15 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H StretchAmino (-NH₂)
2980-2940C-H StretchAlkyl (sp³ C-H)
~2220C≡N StretchCyano (-C≡N)
~1680C=O StretchEster Carbonyl
~1600N-H BendAmino (-NH₂)
1550-1450C=C StretchThiophene Ring
1250-1100C-O StretchEster

Interpretation and Causality:

  • N-H Stretching: The presence of the primary amine will be indicated by two characteristic sharp to medium peaks in the 3450-3300 cm⁻¹ region.

  • C-H Stretching: The C-H stretching vibrations of the methyl and isopropyl groups will appear in the 2980-2940 cm⁻¹ range.

  • Cyano Stretching: A sharp and intense absorption band around 2220 cm⁻¹ is a definitive indicator of the cyano group.

  • Carbonyl Stretching: The ester carbonyl group will show a strong, sharp absorption peak at approximately 1680 cm⁻¹.

  • Other Vibrations: The N-H bending vibration, C=C stretching of the thiophene ring, and the C-O stretching of the ester group will provide further confirmation of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 224.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion will likely involve the loss of neutral fragments from the ester group. Key expected fragments include:

  • Loss of the isopropyl group (-C₃H₇): [M - 43]⁺

  • Loss of isopropene (-C₃H₆) via McLafferty rearrangement: [M - 42]⁺

  • Loss of the isopropoxy radical (-OC₃H₇): [M - 59]⁺

fragmentation M [M]⁺ m/z = 224 M_minus_43 [M - C₃H₇]⁺ M->M_minus_43 - C₃H₇ M_minus_42 [M - C₃H₆]⁺ M->M_minus_42 - C₃H₆ M_minus_59 [M - OC₃H₇]⁺ M->M_minus_59 - OC₃H₇

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized, yet authoritative, protocols for acquiring the spectroscopic data discussed.

A. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Use a sufficient relaxation delay to ensure quantitative accuracy if needed.

B. FT-IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

C. Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide has provided a comprehensive, predictive analysis of the key spectroscopic features of this compound. By leveraging data from its ethyl analog and applying fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. The detailed interpretations and experimental protocols presented herein serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the confident identification and characterization of this and related thiophene derivatives.

References

  • PubChem. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS No. 350997-06-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry. The 2-aminothiophene scaffold is a privileged structure, serving as a cornerstone for a wide array of biologically active compounds.[1][2] This document details the fundamental physicochemical properties, a validated synthesis protocol via the Gewald multicomponent reaction, extensive characterization data, and discusses the compound's reactivity and potential as a key building block in the development of novel therapeutics.

Introduction and Significance

This compound, bearing the CAS number 350997-06-7, belongs to the 2-aminothiophene class of heterocyclic compounds. This family of molecules is of paramount importance in drug discovery, forming the core of drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1][2] The thiophene ring acts as a bioisostere for the phenyl group, often enhancing pharmacological properties. The dense functionalization of this specific molecule—featuring an amine, a nitrile, an ester, and a methyl group—provides multiple points for chemical modification, making it an exceptionally versatile intermediate for constructing complex molecular architectures and chemical libraries for high-throughput screening.

Physicochemical and Structural Properties

A summary of the key properties of the title compound is presented below. This data is essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 350997-06-7[3]
Molecular Formula C₁₀H₁₂N₂O₂S[3]
Molecular Weight 224.28 g/mol [3]
IUPAC Name This compoundN/A
Canonical SMILES CC1=C(C(=C(S1)N)C#N)C(=O)OC(C)C[3]
InChI Key InChI=1S/C10H12N2O2S/c1-5(2)14-10(13)8-6(3)7(4-11)9(12)15-8/h5H,12H2,1-3H3[3]
Appearance Expected to be a solidGeneral Knowledge
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Acetone)General Knowledge

Synthesis via the Gewald Three-Component Reaction

The most efficient and convergent method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[4] This one-pot synthesis combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[4]

Reaction Principle and Mechanism

The reaction proceeds through a sequence of steps, initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (in this case, acetone is the conceptual precursor to the 3-methyl group and the adjacent quaternary carbon) and the active methylene compound (isopropyl cyanoacetate). This is followed by the addition of elemental sulfur and a subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[4][5] The use of a base, such as morpholine or diethylamine, is crucial for facilitating both the initial condensation and the ring-closure step.[6][7]

Gewald_Mechanism cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product Ketone Acetone Derivative Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Isopropyl Cyanoacetate Nitrile->Knoevenagel Sulfur Sulfur (S₈) SulfurAdd Sulfur Addition Sulfur->SulfurAdd Reacts with Base Base (e.g., Morpholine) Base->Knoevenagel Base->SulfurAdd Reacts with Unsaturated α,β-Unsaturated Nitrile Knoevenagel->Unsaturated Forms Unsaturated->SulfurAdd Reacts with Thiolate Thiolate Intermediate SulfurAdd->Thiolate Cyclization Intramolecular Cyclization Thiolate->Cyclization Aromatization Product Isopropyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate Cyclization->Product Aromatization

Caption: Generalized workflow of the Gewald reaction.

Detailed Experimental Protocol

This protocol is adapted from established Gewald reaction procedures for analogous compounds.[7] Researchers should perform their own optimization.

Materials:

  • Isopropyl 2-cyanoacetate

  • Acetone

  • Elemental Sulfur (S)

  • Morpholine (or Diethylamine)

  • Ethanol (or Methanol)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add elemental sulfur (1.05 eq) and ethanol (2-3 mL per gram of limiting reagent).

  • Reagent Addition: To this stirred suspension, add acetone (1.0 eq) and isopropyl 2-cyanoacetate (1.0 eq).

  • Catalyst Addition: Begin adding morpholine (0.5-1.0 eq) dropwise from the dropping funnel. An exothermic reaction may be observed. Maintain the temperature below 40-50 °C during the addition, using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (typically 50-60 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential. The following data are predicted based on the known spectra of closely related analogs (ethyl and methyl esters) and general principles of spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3450-3300-NH₂ (Amino)N-H Symmetric & Asymmetric Stretching
2980-2940-CH₃, -CH (Alkyl)C-H Stretching
~2220-C≡N (Cyano)C≡N Stretching (strong, sharp)
~1680-C=O (Ester)C=O Stretching
1620-1580Thiophene Ring / -NH₂C=C Stretching / N-H Bending
~1250-C-O (Ester)C-O Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

¹H NMR (Proton NMR):

  • δ ~ 7.0-7.5 ppm (broad singlet, 2H): Corresponds to the two protons of the amino (-NH₂) group. The chemical shift can be variable and the peak may exchange with D₂O.

  • δ ~ 5.0 ppm (septet, 1H): The methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons.

  • δ ~ 2.5 ppm (singlet, 3H): The protons of the methyl (-CH₃) group attached to the thiophene ring.

  • δ ~ 1.4 ppm (doublet, 6H): The six equivalent protons of the two methyl groups of the isopropyl ester.

¹³C NMR (Carbon NMR):

  • δ ~ 165 ppm: Carbonyl carbon (-C=O) of the ester.

  • δ ~ 160 ppm: C5 carbon of the thiophene ring (attached to the amino group).

  • δ ~ 145 ppm: C2 carbon of the thiophene ring (attached to the ester).

  • δ ~ 115 ppm: Nitrile carbon (-C≡N).

  • δ ~ 110 ppm: C3 carbon of the thiophene ring (attached to the methyl group).

  • δ ~ 90 ppm: C4 carbon of the thiophene ring (attached to the cyano group).

  • δ ~ 70 ppm: Methine carbon (-CH) of the isopropyl group.

  • δ ~ 22 ppm: Methyl carbons (-CH₃) of the isopropyl group.

  • δ ~ 15 ppm: Methyl carbon (-CH₃) attached to the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Expected [M+H]⁺: 225.07

  • Expected Molecular Ion [M]⁺: 224.06

Reactivity and Applications in Drug Discovery

The dense functionality of this compound makes it a valuable synthon for creating more complex heterocyclic systems.

Caption: Key reactive sites and potential synthetic transformations.

  • C5-Amino Group: The primary amino group is nucleophilic and can readily undergo acylation, alkylation, and condensation reactions. It is a key handle for building fused ring systems, most notably thieno[2,3-d]pyrimidines, which are known kinase inhibitors and hold significant therapeutic potential.

  • C4-Cyano Group: The nitrile can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an aminomethyl group, providing further avenues for diversification.

  • C2-Ester Group: The isopropyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be directly converted to amides.

This compound serves as an ideal starting material for synthesizing libraries of compounds targeting various biological pathways. The 2-aminothiophene scaffold has been successfully employed to develop allosteric modulators of the A1 adenosine receptor, antitubercular agents, and potent inhibitors of various kinases involved in cancer and inflammation.[1][8]

Safety and Handling

As a fine chemical intermediate, this compound should be handled with appropriate care in a well-ventilated laboratory or fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9]

  • Inhalation: Avoid breathing dust. If inhalation occurs, move to fresh air.[10]

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.[9][10]

  • Eye Contact: Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

While specific toxicity data for this compound is not available, related aminothiophene derivatives are classified as irritants.[9] Good industrial hygiene practices should always be followed.[9]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential for the synthesis of novel heterocyclic compounds in the field of drug discovery. Its straightforward synthesis via the robust Gewald reaction, combined with its multiple reactive sites, makes it an attractive starting point for the development of new therapeutic agents. This guide provides the foundational knowledge required for its synthesis, characterization, and further application in research and development.

References

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central. [Link]

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An In-depth Technical Guide to the Synthesis of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and drug discovery. The 2-aminothiophene scaffold is a privileged pharmacophore found in a wide array of biologically active compounds, exhibiting properties ranging from antimicrobial and anti-inflammatory to anticancer and antiviral activities.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the selection of starting materials, detailed experimental protocols, and the underlying reaction mechanisms.

Foundational Strategy: The Gewald Aminothiophene Synthesis

The most direct and widely employed method for the synthesis of polysubstituted 2-aminothiophenes, including the target molecule, is the Gewald reaction.[4] This robust, one-pot, multi-component reaction offers an efficient pathway to this class of heterocycles from readily available starting materials.[1][5] The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a basic catalyst.[4]

Selection of Starting Materials

The judicious selection of starting materials is paramount for the successful synthesis of this compound. The structure of the target molecule directly informs the choice of the three core components for the Gewald synthesis.

A comparative analysis of the necessary starting materials is presented below:

ComponentFunctionSpecific Reagent for Target SynthesisRationale and Considerations
Carbonyl Compound Forms the C3 and C4 positions of the thiophene ring.Isopropyl acetoacetateThe methyl group at the C3 position and the isopropyl ester at the C2 position of the target molecule necessitate the use of an acetoacetate with an isopropyl ester.
Activated Nitrile Provides the C5 amino group and the C4 cyano group.MalononitrileThe cyano group at C4 and the amino group at C5 are derived from this reagent.
Sulfur Source Forms the sulfur heteroatom of the thiophene ring.Elemental Sulfur (S₈)Elemental sulfur is the classic and most common sulfur source for the Gewald reaction.
Base Catalyst Promotes the initial Knoevenagel condensation.Morpholine or DiethylamineThese secondary amines are effective catalysts for the Knoevenagel condensation step. The choice of base can influence reaction kinetics and yield.
Solvent Provides the reaction medium.Ethanol or MethanolAlcohols are common solvents for the Gewald reaction, effectively dissolving the reactants and facilitating the reaction.

Detailed Synthetic Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Gewald reaction. This protocol is adapted from established procedures for similar 2-aminothiophene syntheses.[6][7]

Materials:

  • Isopropyl acetoacetate

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or Diethylamine)

  • Ethanol (absolute)

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in absolute ethanol.

  • Addition of Sulfur and Base: To this solution, add elemental sulfur (1.1 equivalents). With vigorous stirring, add morpholine (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound.

Experimental Workflow Diagram:

Gewald_Synthesis_Workflow A Reactant Mixing: Isopropyl Acetoacetate Malononitrile Ethanol B Addition of: Elemental Sulfur Morpholine A->B C Reaction: Reflux at 50-60 °C (2-4 hours) B->C D Quenching: Pour into ice-water C->D E Isolation: Vacuum Filtration D->E F Purification: Recrystallization E->F G Final Product F->G

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The mechanism of the Gewald reaction has been the subject of detailed study.[8][9] It proceeds through a series of well-defined steps:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the isopropyl acetoacetate and malononitrile.[8] This step forms a stable intermediate, an electron-deficient alkene.

  • Sulfur Addition: The elemental sulfur (S₈) ring is opened by a nucleophilic attack from the enolate of the Knoevenagel-Cope product. This leads to the formation of a polysulfide intermediate.[8][9]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to form the aromatic 2-aminothiophene ring. The cyclization is the thermodynamic driving force for the reaction.[9]

Mechanistic Diagram:

Gewald_Mechanism cluster_0 Knoevenagel-Cope Condensation cluster_1 Sulfur Addition & Cyclization cluster_2 Aromatization A Isopropyl Acetoacetate + Malononitrile B Alkene Intermediate A->B Base C Sulfur Adduct B->C + S₈ D Cyclized Intermediate C->D Intramolecular Attack E Final Product: 2-Aminothiophene D->E Tautomerization

Caption: Simplified mechanism of the Gewald aminothiophene synthesis.

Applications and Significance

This compound and related 2-aminothiophenes are highly valuable scaffolds in drug discovery.[1][2] Their polysubstituted nature allows for diverse functionalization, leading to a wide range of pharmacological activities. These compounds serve as key intermediates in the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known for their therapeutic potential.[10] The biological activities associated with 2-aminothiophene derivatives include:

  • Antimicrobial and antifungal properties[11]

  • Anti-inflammatory and analgesic effects[11]

  • Anticancer and antitumor activity[12]

  • Antiviral properties[1]

The synthetic accessibility of these compounds through the Gewald reaction makes them attractive starting points for the development of new therapeutic agents.[3]

References

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

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  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molecules, 8(6), 517-517. [Link]

  • Mobinikhaledi, A., et al. (2013). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 25(13), 7399-7402. [Link]

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The Gewald Synthesis of Polysubstituted Thiophenes: A Mechanistic and Practical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Gewald reaction, a multicomponent condensation, stands as a cornerstone in heterocyclic chemistry, providing a robust and versatile route to highly functionalized 2-aminothiophenes.[1][2][3][4] These scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[5][6][7][8] This in-depth technical guide delineates the contemporary understanding of the Gewald synthesis mechanism, informed by recent computational and experimental evidence. It further provides a detailed, field-proven experimental protocol, offering researchers and drug development professionals a practical framework for the synthesis of polysubstituted thiophenes. The guide emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible methodology.

Introduction: The Significance of 2-Aminothiophenes in Medicinal Chemistry

Polysubstituted 2-aminothiophenes are privileged structures in drug discovery, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[6][8] Their synthetic accessibility via the Gewald reaction, which combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in a one-pot synthesis, makes them attractive starting points for the generation of diverse compound libraries.[7][9][10] The reaction's tolerance for a variety of functional groups allows for the facile introduction of molecular complexity, a key attribute in the hit-to-lead and lead optimization phases of drug development.

The Core Mechanism: A Stepwise Elucidation

The mechanism of the Gewald reaction has been a subject of investigation for decades, with recent computational studies providing significant clarity.[1][11][12][13] The reaction is now understood to proceed through a sequence of well-defined steps:

Step 1: Knoevenagel-Cope Condensation

The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile).[1][2][9][11][12] The base, typically a secondary or tertiary amine such as morpholine or triethylamine, deprotonates the active methylene compound to form a stabilized carbanion.[9] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[1][2] The choice of base is critical and can significantly influence the rate and yield of this initial condensation.[9]

Step 2: Sulfur Addition and Polysulfide Formation

The precise mechanism of elemental sulfur's involvement has been a point of debate.[1][2] Contemporary evidence from density functional theory (DFT) calculations suggests that the α,β-unsaturated nitrile is deprotonated by the base, and the resulting nucleophile attacks the elemental sulfur ring (S8), leading to the formation of a polysulfide intermediate.[11][12][13] These polysulfide intermediates can exist in a complex equilibrium of varying chain lengths.[11][12]

Step 3: Ring Closure and Aromatization

The crucial ring-closing step is believed to involve an intramolecular nucleophilic attack of a sulfur atom onto the nitrile group.[14] Computational studies suggest that the cyclization of the monosulfide intermediate, followed by aromatization, is the thermodynamic driving force of the reaction.[11][12] This final step funnels the various intermediates towards the stable 2-aminothiophene product. Tautomerization of the resulting imine affords the final 2-aminothiophene.[1][2]

Mechanistic Pathway of the Gewald Synthesis

Gewald_Mechanism Start Ketone/Aldehyde + Active Methylene Nitrile + Sulfur (S8) + Base Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel UnsaturatedNitrile α,β-Unsaturated Nitrile Knoevenagel->UnsaturatedNitrile SulfurAddition Sulfur Addition (Polysulfide Formation) UnsaturatedNitrile->SulfurAddition Polysulfide Polysulfide Intermediate SulfurAddition->Polysulfide RingClosure Intramolecular Ring Closure Polysulfide->RingClosure CyclizedIntermediate Cyclized Intermediate (Thiophene Ring) RingClosure->CyclizedIntermediate Aromatization Aromatization & Tautomerization CyclizedIntermediate->Aromatization Product 2-Aminothiophene Aromatization->Product

Caption: A simplified flowchart of the Gewald synthesis mechanism.

Experimental Protocol: A Validated One-Pot Synthesis

This protocol provides a general and robust method for the synthesis of a polysubstituted 2-aminothiophene. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialPurposeTypical Quantity (10 mmol scale)
Carbonyl Compound (e.g., Cyclohexanone)Starting Material10 mmol, 1.0 eq.
Active Methylene Compound (e.g., Ethyl Cyanoacetate)Starting Material10 mmol, 1.0 eq.
Elemental SulfurSulfur Source12 mmol, 1.2 eq.
Base (e.g., Morpholine)Catalyst1-2 mmol, 10-20 mol%
Solvent (e.g., Ethanol or Methanol)Reaction Medium20-30 mL
Round-bottom flaskReaction Vessel100 mL
Magnetic stirrer and stir barAgitation-
Reflux condenserPrevent solvent loss-
Thin Layer Chromatography (TLC) plateReaction Monitoring-
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).[9]

    • Rationale: Combining the reactants at the start in this one-pot procedure enhances efficiency.

  • Solvent and Catalyst Addition: Add the solvent (20-30 mL of ethanol or methanol) to the flask, followed by the addition of the base (e.g., morpholine, 10-20 mol%).[9]

    • Rationale: The solvent facilitates the dissolution and interaction of the reactants. The base is the catalyst for the initial condensation step. A substoichiometric amount is typically sufficient.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Attach a reflux condenser if heating.[9]

    • Rationale: Gentle heating can increase the reaction rate, particularly for less reactive substrates. The reflux condenser prevents the evaporation of the solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the completion of the reaction.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

    • Rationale: The workup procedure is designed to isolate the desired product from the reaction mixture, removing any unreacted starting materials, catalyst, and soluble byproducts.

Experimental Workflow for Gewald Synthesis

Gewald_Workflow Setup 1. Reaction Setup: - Add Ketone/Aldehyde,  Active Methylene Nitrile,  and Sulfur to Flask SolventCatalyst 2. Add Solvent and Base (Catalyst) Setup->SolventCatalyst Reaction 3. Stir at RT or Heat (40-50 °C) SolventCatalyst->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 5. Workup: - Cool to RT - Isolate by Filtration  or Solvent Removal Monitor->Workup Complete Purification 6. Purification: - Recrystallization or  Column Chromatography Workup->Purification Product Pure 2-Aminothiophene Purification->Product

Caption: A step-by-step workflow for the experimental execution of the Gewald synthesis.

Scope and Limitations

The Gewald reaction is notable for its broad substrate scope. A wide variety of aldehydes and ketones can be employed.[9] Active methylene compounds commonly used include ethyl cyanoacetate, malononitrile, and cyanoacetamide.[9] However, sterically hindered ketones may exhibit lower reactivity and may require modified reaction conditions, such as higher temperatures or the use of microwave irradiation.[9][15] A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which can be minimized by careful control of the reaction temperature.[16] In some cases, a two-step procedure, where the Knoevenagel-Cope intermediate is first isolated and then reacted with sulfur and base, can be advantageous for challenging substrates.[16][17]

Conclusion

The Gewald synthesis remains a highly relevant and powerful tool in the arsenal of the medicinal chemist. Its ability to generate complex, polysubstituted 2-aminothiophenes in a straightforward and efficient manner ensures its continued application in the discovery and development of new therapeutic agents. A thorough understanding of the reaction mechanism, coupled with a robust and validated experimental protocol, empowers researchers to fully exploit the potential of this remarkable transformation.

References

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  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. National Center for Biotechnology Information. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Computational investigations on the mechanism of the Gewald reaction. American Chemical Society. [Link]

  • Proposed mechanism for the Gewald condensation reaction. ResearchGate. [Link]

  • Peruncheralathan, S., & Ila, H. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3–33. [Link]

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  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371–376. [Link]

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An In-Depth Technical Guide to Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a polysubstituted 2-aminothiophene derivative. This class of compounds serves as a cornerstone in medicinal chemistry and materials science due to its versatile reactivity and significant biological activity. We will delve into the molecular structure, a robust and widely adopted synthetic methodology, and the potential applications of this specific heterocyclic scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important chemical entity.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged heterocyclic motif in modern drug discovery.[1] Its structure is a bioisosteric equivalent of a phenyl group, often leading to favorable interactions with biological targets while potentially improving physicochemical properties.[2] Compounds incorporating this scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and even anticancer properties.[2][3]

This compound (IUPAC Name: this compound) is a specific derivative within this class. Its multifunctionality, featuring an amino group, a nitrile, and an ester, makes it an exceptionally valuable building block for the synthesis of more complex, fused heterocyclic systems and for library generation in high-throughput screening campaigns.

Table 1: Core Properties of this compound

PropertyValueReference(s)
CAS Number 350997-06-7[4]
Molecular Formula C₁₀H₁₂N₂O₂S[4]
Molecular Weight 224.28 g/mol [4]
Canonical SMILES CC1=C(C(=C(S1)N)C#N)C(=O)OC(C)C
InChI Key InChI=1S/C10H12N2O2S/c1-5(2)14-10(13)8-6(3)7(4-11)9(12)15-8/h5H,12H2,1-3H3[4]

Molecular Structure Analysis

The structural elucidation of this compound is paramount to understanding its reactivity and interactions. While specific crystallographic data for this exact isopropyl ester is not publicly available, a comprehensive analysis can be conducted through standard spectroscopic techniques. The expected data, based on closely related analogs like the ethyl and methyl esters, is presented below.[5][6]

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands confirming the presence of the key functional groups.

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C≡N stretching: A sharp, strong absorption band around 2210-2230 cm⁻¹ for the nitrile group.

  • C=O stretching: A strong, sharp peak in the range of 1670-1690 cm⁻¹ characteristic of an α,β-unsaturated ester carbonyl.

  • C-O stretching: Bands in the 1100-1300 cm⁻¹ region corresponding to the ester C-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is predicted to exhibit the following signals:

    • A broad singlet for the amino (-NH₂) protons, typically in the 5.0-7.0 ppm range, which would be exchangeable with D₂O.

    • A septet for the isopropyl (-CH) proton around 5.0-5.2 ppm.

    • A singlet for the thiophene-ring-attached methyl (-CH₃) protons around 2.4-2.6 ppm.

    • A doublet for the six equivalent isopropyl methyl (-CH₃) protons around 1.3-1.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show 10 distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule. Key predicted shifts include:

    • The ester carbonyl carbon (~165 ppm).

    • The nitrile carbon (~115 ppm).

    • Carbons of the thiophene ring (ranging from ~90 to ~160 ppm).

    • The isopropyl methine carbon (~70 ppm) and methyl carbons (~22 ppm).

    • The thiophene-attached methyl carbon (~15 ppm).

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺) at m/z = 224.

Synthesis: The Gewald Reaction

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[1] This multicomponent reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[1]

Causality of Experimental Choices

The synthesis of this compound is best achieved by reacting ethyl acetoacetate (as the ketone component), isopropyl 2-cyanoacetate (as the α-cyanoester), and elemental sulfur.

  • Reactants: Ethyl acetoacetate provides the C3-methyl and C4 portion of the thiophene ring. Isopropyl 2-cyanoacetate provides the C2-ester, the C4-nitrile, and the C5-amino group (after cyclization and tautomerization).

  • Catalyst: A secondary amine, such as morpholine or diethylamine, is typically used as a catalyst. Its role is to facilitate both the initial Knoevenagel condensation and the subsequent steps of the reaction cascade.[7]

  • Solvent: Protic solvents like ethanol or methanol are commonly employed as they effectively dissolve the reactants and facilitate the reaction progress.

  • Temperature: The reaction is often carried out at a moderately elevated temperature (e.g., 40-60 °C) to ensure a reasonable reaction rate without promoting side reactions.

Reaction Mechanism Workflow

The mechanism of the Gewald reaction is a well-studied cascade of classical organic reactions.[1]

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition cluster_2 Step 3: Cyclization & Tautomerization Reactants Ethyl Acetoacetate + Isopropyl 2-Cyanoacetate Intermediate1 Knoevenagel Adduct (α,β-unsaturated nitrile) Reactants->Intermediate1 Condensation Base Base (e.g., Morpholine) Base->Reactants Sulfur Elemental Sulfur (S₈) Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 Nucleophilic Attack Sulfur->Intermediate1 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Isopropyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate Intermediate3->Product Tautomerization

Caption: The Gewald reaction pathway.

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (ethyl acetoacetate) and the active methylene compound (isopropyl 2-cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.[1]

  • Michael Addition of Sulfur: Elemental sulfur adds to the intermediate via a Michael-type addition, forming a thiolate intermediate. The exact mechanism of sulfur addition is complex but is facilitated by the basic medium.

  • Cyclization and Tautomerization: The thiolate then undergoes an intramolecular cyclization by attacking the nitrile group, followed by tautomerization to yield the final, stable aromatic 2-aminothiophene product.[1]

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Gewald reaction methodologies for analogous compounds.[8]

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add ethyl acetoacetate (0.10 mol), isopropyl 2-cyanoacetate (0.10 mol), and elemental sulfur (0.10 mol) in absolute ethanol (80 mL).

  • Catalyst Addition: With continuous stirring, add morpholine (10 mL) dropwise to the mixture over 20-30 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and then in an ice bath. The product will often precipitate from the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the final product as a crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS, and melting point determination).

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for the isopropyl ester is not extensively documented in public literature, the 2-aminothiophene scaffold it belongs to is a key pharmacophore in numerous areas of drug discovery.

  • Anticancer Agents: Many 2-aminothiophene derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. They can act as inhibitors of kinases and other enzymes involved in cell cycle progression.

  • Antimicrobial Agents: The scaffold is present in compounds showing potent antibacterial and antifungal activities.[2]

  • Anti-inflammatory Agents: Derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).

  • Central Nervous System (CNS) Activity: Certain 2-aminothiophenes have been investigated for their potential as antipsychotic and anxiolytic agents.[3]

The presence of the versatile functional groups on this compound allows for its use as a platform for further chemical modifications.

Applications cluster_derivatization Chemical Derivatization cluster_applications Therapeutic Areas Core Isopropyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate Amino Amine (C5) Core->Amino Acylation, Alkylation Nitrile Nitrile (C4) Core->Nitrile Hydrolysis, Reduction Ester Ester (C2) Core->Ester Amidation, Hydrazinolysis Oncology Anticancer Agents Amino->Oncology CNS CNS Drugs Amino->CNS Infectious Antimicrobial Agents Nitrile->Infectious Inflammation Anti-inflammatory Ester->Inflammation Ester->CNS

Caption: Derivatization potential and applications.

Conclusion

This compound is a highly functionalized and synthetically accessible member of the 2-aminothiophene family. Its preparation via the robust and efficient Gewald reaction makes it a readily available building block for further chemical exploration. The combination of a reactive amino group, a versatile nitrile, and a modifiable ester function on a biologically relevant thiophene core underscores its potential as a valuable intermediate in the design and synthesis of novel therapeutic agents and functional materials. Further investigation into the specific biological profile of this isopropyl ester is warranted and could unveil unique pharmacological properties.

References

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Folia Veterinaria, 54(3), 129-134.
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  • MDPI. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). HNMR Practice 3. Retrieved from [Link]

  • Baishiban. (n.d.). 药靶配体. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • National Center for Biotechnology Information. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o1084.
  • De Gruyter. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]

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Methodological & Application

Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

A Versatile Polysubstituted Thiophene for Advanced Heterocyclic Synthesis

Abstract

This compound is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the synthesis of complex molecular architectures. Its intrinsic value lies in the strategic arrangement of four distinct reactive centers—an ortho-amino-nitrile system, a sterically accessible ester, and a methyl group—all positioned on a stable thiophene core. This unique constitution makes it an exceptionally powerful precursor for constructing fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are recognized as bioisosteres of purines and exhibit a wide spectrum of pharmacological activities.[1][2] This document provides a detailed overview of the synthesis of this building block via the Gewald reaction and delineates its application in the construction of medicinally relevant scaffolds, complete with detailed experimental protocols.

Physicochemical Properties and Structural Data

The title compound is a stable, typically crystalline solid, amenable to a variety of synthetic transformations. Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O₂S[3]
Molecular Weight 224.28 g/mol [3]
CAS Number 350997-06-7[3]
Appearance Colorless to light yellow solid[4]
Solubility Soluble in ethanol, DMF, DCM; Insoluble in water[4]

Spectral Highlights:

  • IR (Infrared): Characteristic peaks are expected for N-H stretching (amino group, ~3300-3450 cm⁻¹), C≡N stretching (nitrile, ~2200-2230 cm⁻¹), and C=O stretching (ester, ~1670-1700 cm⁻¹).

  • ¹H NMR (Proton NMR): Signals corresponding to the isopropyl methine and methyl protons, the C3-methyl protons, and the broad singlet of the amino (NH₂) protons are key identifiers.

  • ¹³C NMR (Carbon NMR): Resonances for the nitrile carbon, the ester carbonyl carbon, and the four distinct carbons of the thiophene ring confirm the structure.

Synthesis of the Building Block: The Gewald Reaction

The most efficient and widely adopted method for preparing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[5][6][7][8] This one-pot synthesis combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[8][9] The reaction proceeds through a cascade of events, making it highly convergent.

Mechanistic Rationale

The causality of the Gewald reaction is well-elucidated and involves three key stages[5][7]:

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound (acetone, in this case, to provide the 3-methyl group) and the active methylene nitrile (isopropyl cyanoacetate). This forms a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition & Cyclization: Elemental sulfur (typically S₈) is activated by the base and adds to the α-carbon of the unsaturated intermediate. This is followed by an intramolecular cyclization where the sulfur anion attacks the nitrile group.

  • Tautomerization: The resulting dihydrothiophene intermediate rapidly tautomerizes to furnish the thermodynamically stable aromatic 2-aminothiophene product.[5]

The choice of a secondary amine like morpholine or diethylamine as the catalyst is critical; it is basic enough to facilitate the initial condensation and deprotonations but not so strong as to cause unwanted side reactions.[10]

Visualizing the Gewald Synthesis Pathway

Gewald Reaction Fig. 1: Synthesis via Gewald Reaction cluster_reactants Reactants cluster_pathway Reaction Pathway R1 Isopropyl Cyanoacetate I1 Knoevenagel Adduct (α,β-unsaturated nitrile) R1->I1 Knoevenagel Condensation R2 Acetone R2->I1 Knoevenagel Condensation R3 Sulfur (S₈) I2 Sulfur Adduct R3->I2 Michael Addition Base Morpholine Base->I1 Knoevenagel Condensation I1->I2 Michael Addition I3 Cyclized Intermediate (Dihydrothiophene) I2->I3 Intramolecular Cyclization Product Isopropyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate I3->Product Tautomerization

Caption: Synthesis via Gewald Reaction

Detailed Synthesis Protocol

This protocol is a representative procedure adapted from established Gewald reaction methodologies.[10][11]

Materials:

  • Isopropyl cyanoacetate

  • Acetone

  • Elemental Sulfur

  • Morpholine (or Diethylamine)

  • Methanol or Ethanol

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add methanol (80 mL).

  • Add isopropyl cyanoacetate (0.10 mol), acetone (0.10 mol), and finely powdered elemental sulfur (0.10 mol, 3.2 g).

  • Stir the mixture to create a suspension. At room temperature (20-25°C), slowly add morpholine (10 mL) dropwise over a period of 20-30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, gently heat the reaction mixture to 45-50°C and maintain this temperature with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the crude product with cold methanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities.

  • Recrystallize the solid from hot ethanol to yield the pure this compound as a crystalline solid.

  • Dry the product under vacuum. A typical yield for this reaction is in the range of 70-85%.

Application: A Gateway to Thieno[2,3-d]pyrimidines

The primary application of this compound is as a precursor to the thieno[2,3-d]pyrimidine scaffold. This fused heterocyclic system is of immense interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1][12][13][14] The ortho-amino-nitrile functionality is perfectly poised for cyclization with various C1 synthons to construct the pyrimidine ring.

Visualizing Thieno[2,3-d]pyrimidine Synthesis

Thienopyrimidine Synthesis Fig. 2: Cyclization Pathways to Thienopyrimidines Start Isopropyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate Product1 4-Aminothieno[2,3-d]pyrimidine Derivatives Start->Product1 Direct Cyclization (with Formamide) Product2 Thieno[2,3-d]pyrimidin-4-one Derivatives Start->Product2 Cyclocondensation Intermediate1 N'-(cyano-thienyl)- N,N-dimethylmethanimidamide Start->Intermediate1 Reaction with DMF-DMA Reagent1 Formamide (HCONH₂) or DMF-DMA Reagent1->Product1 Direct Cyclization (with Formamide) Reagent2 Amine (R-NH₂) Reagent2->Product1 Dimroth Rearrangement Reagent3 Urea or Acyl Chloride Reagent3->Product2 Cyclocondensation Intermediate1->Product1 Dimroth Rearrangement

Caption: Cyclization Pathways to Thienopyrimidines

Protocol 1: Synthesis of 4-Substituted-aminothieno[2,3-d]pyrimidines

This protocol utilizes a two-step, one-pot sequence involving an initial reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by a cyclocondensation with an amine, often proceeding via a Dimroth rearrangement.[12]

Materials:

  • This compound (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Substituted aniline or alkylamine (e.g., m-Toluidine) (1.2 eq)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend the starting thiophene (1.0 eq) in DMF-DMA (1.5 eq).

  • Heat the mixture at reflux for 2-3 hours. The solid should dissolve, indicating the formation of the N,N-dimethylmethanimidamide intermediate. Monitor by TLC.

  • Cool the reaction mixture to room temperature.

  • Add the desired amine (1.2 eq) and a catalytic amount of glacial acetic acid (0.5 mL).

  • Heat the mixture to reflux in an appropriate solvent like ethanol or continue heating in the existing reaction mixture for 4-8 hours until TLC indicates the consumption of the intermediate.

  • Cool the reaction mixture. The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from ethanol or an ethanol/DMF mixture can be performed for further purification.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4-ones

This method involves the direct cyclization of the o-amino-nitrile with reagents that provide the C4-carbonyl and N3-H of the pyrimidine ring, such as urea or isocyanates.[15][16]

Materials:

  • This compound (1.0 eq)

  • Urea (5.0 eq)

  • High-boiling solvent such as N,N-Dimethylformamide (DMF) or Diphenyl ether.

Procedure:

  • Combine the starting thiophene (1.0 eq) and urea (5.0 eq) in a round-bottom flask.

  • Add a minimal amount of DMF to create a slurry.

  • Heat the mixture to a high temperature (typically 150-180°C) and maintain for 4-6 hours. The reaction often involves the evolution of ammonia.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of cold water with stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or DMF/water.

Summary of Synthetic Applications

Starting MaterialReagentsKey TransformationProduct ClassTypical Yield
Isopropyl Cyanoacetate, Acetone, SulfurMorpholineGewald Reaction2-Aminothiophene70-85%
This compound1. DMF-DMA2. R-NH₂ / Acetic AcidCyclocondensation / Dimroth Rearrangement4-Aminothieno[2,3-d]pyrimidine50-80%[12]
This compoundUrea, HeatCyclocondensationThieno[2,3-d]pyrimidin-4-one60-75%[15]

Conclusion and Outlook

This compound is a quintessential building block in modern organic and medicinal chemistry. Its straightforward and high-yielding synthesis via the Gewald reaction makes it readily accessible. The strategically placed functional groups provide a robust platform for the rapid assembly of complex fused heterocycles. The demonstrated protocols for synthesizing thieno[2,3-d]pyrimidines underscore its utility in generating libraries of compounds with high potential for drug discovery programs. Future applications will likely see its continued use in the development of novel kinase inhibitors, anti-infective agents, and functional materials for optoelectronic applications.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. [Link]

  • Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Thieme. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. Semantic Scholar. [Link]

  • Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene-2-carboxamides. ResearchGate. [Link]

  • Thieno[2,3‐d]pyrimidines as Potential Chemotherapeutic Agents. Semantic Scholar. [Link]

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. MDPI. [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]

  • [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. PubMed. [Link]

  • (PDF) Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ResearchGate. [Link]

  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. PMC - NIH. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

  • Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. YouTube. [Link]

  • US4847386A - Process for preparing thiophene derivatives.
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  • Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. Amerigo Scientific. [Link]

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The Versatile Scaffold: Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminothiophene Core

In the landscape of medicinal chemistry, the 2-aminothiophene scaffold stands out as a privileged heterocyclic motif. Its inherent structural features, including a planar, electron-rich aromatic system and multiple points for functionalization, make it an ideal starting point for the synthesis of a diverse array of biologically active molecules. Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a polysubstituted 2-aminothiophene, is a particularly valuable building block in drug discovery programs. Its strategic placement of amino, cyano, methyl, and isopropyl carboxylate groups offers a rich platform for chemical elaboration, leading to compounds with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.

This technical guide provides a comprehensive overview of the synthesis and application of this compound. We will delve into the robust and efficient Gewald multicomponent reaction for its synthesis and explore its subsequent transformation into medicinally relevant scaffolds, with a particular focus on the thieno[2,3-d]pyrimidine core. The protocols detailed herein are designed to be both informative and practical for researchers in academic and industrial drug discovery settings.

Part 1: Synthesis of this compound via the Gewald Reaction

The Gewald reaction is a cornerstone of thiophene chemistry, offering a one-pot synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur, in the presence of a basic catalyst.[1][2] This multicomponent approach is highly valued for its atom economy, operational simplicity, and the ability to generate complex molecules from readily available starting materials.

Causality Behind Experimental Choices:

The choice of an isopropyl ester in the target molecule can be strategic in drug design, potentially influencing factors like solubility, metabolic stability, and cell permeability compared to the more common methyl or ethyl esters. The base, typically a secondary amine like morpholine or diethylamine, plays a crucial role in catalyzing the initial Knoevenagel condensation between the ketone and the activated nitrile, as well as facilitating the subsequent steps of the reaction cascade.[3] Ethanol is a commonly used solvent due to its ability to dissolve the reactants and facilitate the reaction at a moderate temperature.

Experimental Protocol: Gewald Synthesis

Materials:

  • Isopropyl acetoacetate

  • Malononitrile

  • Elemental sulfur (powdered)

  • Diethylamine

  • Ethanol (absolute)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve elemental sulfur (3.2 g, 0.1 mol) in 50 mL of absolute ethanol.

  • To this solution, add diethylamine (7.3 g, 10 mL, 0.1 mol).

  • In a separate beaker, prepare a mixture of isopropyl acetoacetate (14.4 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) in 30 mL of absolute ethanol.

  • Add the mixture from step 3 to the ethanolic sulfur-amine solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

  • Pour the mixture into 200 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Data Presentation:

ReactantMolecular Weight ( g/mol )MolesStoichiometric Ratio
Isopropyl acetoacetate144.170.11
Malononitrile66.060.11
Sulfur32.070.11
Diethylamine73.140.11

Expected Yield: 60-75%

Visualization of the Gewald Reaction Workflow:

Gewald_Workflow cluster_reactants Starting Materials cluster_process Reaction Process Isopropyl Acetoacetate Isopropyl Acetoacetate Mixing in Ethanol Mixing in Ethanol Isopropyl Acetoacetate->Mixing in Ethanol Malononitrile Malononitrile Malononitrile->Mixing in Ethanol Sulfur Sulfur Sulfur->Mixing in Ethanol Diethylamine Diethylamine Diethylamine->Mixing in Ethanol Reflux (50-60°C) Reflux (50-60°C) Mixing in Ethanol->Reflux (50-60°C) Cooling & Precipitation Cooling & Precipitation Reflux (50-60°C)->Cooling & Precipitation Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Purification Purification Filtration & Washing->Purification Product Product Purification->Product Isopropyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate

Caption: Workflow for the Gewald synthesis.

Part 2: Application in the Synthesis of Thieno[2,3-d]pyrimidines

The true utility of this compound in medicinal chemistry is realized in its role as a versatile intermediate for the construction of more complex heterocyclic systems. The thieno[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a particularly important target due to its wide range of pharmacological activities, including potent inhibition of various kinases, and its utility as an antibacterial and anticancer agent.[4][5][6]

Application Note 1: Synthesis of 4-Oxo-thieno[2,3-d]pyrimidines

The ortho-amino-nitrile functionality of the starting thiophene is perfectly poised for cyclization reactions to form the pyrimidine ring. A straightforward and widely used method involves reaction with formamide, which serves as both a reactant and a solvent at elevated temperatures.

Causality Behind Experimental Choices:

Formamide provides the single carbon atom required to form the pyrimidine ring. The high reaction temperature is necessary to drive the condensation and subsequent cyclization-dehydration steps. This one-step cyclization is an efficient way to access the 4-oxo-thieno[2,3-d]pyrimidine core.

Experimental Protocol: Cyclization with Formamide

Materials:

  • This compound

  • Formamide

  • High-temperature reaction setup

Procedure:

  • Place this compound (2.24 g, 10 mmol) in a round-bottom flask.

  • Add an excess of formamide (20 mL).

  • Heat the mixture to 180-190 °C and maintain for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water, and the product will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure Isopropyl 3,4-dihydro-3-methyl-4-oxo-thieno[2,3-d]pyrimidine-5-carboxylate.

Visualization of the Cyclization Pathway:

Thienopyrimidine_Synthesis Start Isopropyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate Product Isopropyl 3,4-dihydro-3-methyl- 4-oxo-thieno[2,3-d]pyrimidine- 5-carboxylate Start->Product Heat (180-190°C) Reagent Formamide (excess) Reagent->Product

Caption: Synthesis of the thieno[2,3-d]pyrimidine core.

Application Note 2: Synthesis of 2,4-Disubstituted Thieno[2,3-d]pyrimidines

For the synthesis of more complex, multi-substituted thieno[2,3-d]pyrimidines, a stepwise approach is often employed. This allows for the introduction of diverse functionalities at various positions of the pyrimidine ring, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Causality Behind Experimental Choices:

This multi-step synthesis provides greater control over the final product's structure. The reaction with an isothiocyanate introduces a thiourea moiety, which can then be cyclized. Subsequent S-alkylation and nucleophilic substitution allow for the introduction of a wide range of substituents at the 2- and 4-positions of the pyrimidine ring, enabling the fine-tuning of the molecule's biological activity.

Experimental Protocol: Multi-step Synthesis

Step 1: Reaction with Isothiocyanate

  • Dissolve this compound (10 mmol) in pyridine (20 mL).

  • Add an equimolar amount of the desired isothiocyanate (e.g., phenyl isothiocyanate, 10 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-cold water containing hydrochloric acid to precipitate the thiourea derivative.

  • Filter, wash with water, and dry the solid product.

Step 2: Cyclization to 4-Thioxo-thieno[2,3-d]pyrimidine

  • Suspend the thiourea derivative (10 mmol) in ethanol (30 mL).

  • Add a catalytic amount of a base, such as sodium ethoxide.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with acetic acid.

  • The precipitated product is filtered, washed with ethanol, and dried.

Step 3: S-Alkylation and Nucleophilic Substitution

  • Suspend the 4-thioxo derivative (10 mmol) in a suitable solvent like DMF.

  • Add an alkylating agent (e.g., methyl iodide, 11 mmol) and a base (e.g., K₂CO₃, 15 mmol).

  • Stir at room temperature for 2-4 hours to form the S-alkylated intermediate.

  • To the reaction mixture, add the desired amine (12 mmol) and heat to 80-100 °C for 6-12 hours.

  • After cooling, pour the mixture into water and extract the product with an organic solvent.

  • Purify the final product by column chromatography.

Visualization of the Multi-step Synthesis Workflow:

MultiStep_Synthesis A Isopropyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate B Thiourea Derivative A->B + Isothiocyanate C 4-Thioxo-thieno[2,3-d]pyrimidine B->C Base, Reflux D S-Alkylated Intermediate C->D + Alkylating Agent E 2,4-Disubstituted Thieno[2,3-d]pyrimidine D->E + Amine, Heat

Caption: Multi-step synthesis of disubstituted thienopyrimidines.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its efficient synthesis via the Gewald reaction and its amenability to a variety of chemical transformations make it an attractive starting material for the construction of diverse molecular libraries. The protocols and application notes provided in this guide highlight its utility in the synthesis of the medicinally important thieno[2,3-d]pyrimidine scaffold. By leveraging the chemistry described herein, researchers can readily access a wide range of novel compounds for evaluation in drug discovery programs, ultimately contributing to the development of new therapeutic agents.

References

  • Al-Taisan, K. M., Al-Hazimi, H. M. G., & Al-Shihry, S. S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932–3957. [Link]

  • El-Sayed, N. N. E., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Potential Kinase Inhibitors. Molecules, 27(1), 73. [Link]

  • Masurier, N., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. [Link]

  • Reddy, T. S., et al. (2016). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3546-3550. [Link]

  • Rath, F., et al. (2022). Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. ChemMedChem, 17(17), e202200207. [Link]

  • Isakhanyan, A., et al. (2018). Synthesis of thieno[2,3-d] pyrimidine-4-one derivatives. Chemistry of Heterocyclic Compounds, 54(1), 86-87. [Link]

  • Ogawa, A., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. Yakugaku Zasshi, 109(7), 464-473. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Abdel-Gawad, S. M., et al. (2012). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 17(9), 10836-10848. [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293. [Link]

  • Masurier, N., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. [Link]

  • Google Patents.
  • Patil, P., et al. (2013). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569. [Link]

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]

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Strategic Synthesis of Thieno[2,3-d]pyrimidines from Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for purines and demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a detailed guide for the synthesis of this valuable heterocyclic system, starting from the versatile precursor, Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. We will explore the fundamental chemical logic behind the synthetic strategies and provide a robust, step-by-step protocol for laboratory execution. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

Thieno[2,3-d]pyrimidines are fused heterocyclic compounds where a thiophene ring is annulated to a pyrimidine ring. Structurally, they can be considered analogs of biogenic purines, which are fundamental components of DNA and RNA.[3] This structural similarity allows them to act as potential antimetabolites, interfering with the metabolic pathways of nucleic acids.[1][4]

Their therapeutic potential is broad and well-documented. Numerous derivatives have been reported as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), making them attractive candidates for anticancer therapies.[4][5][6] The scaffold's versatility allows for substitution at multiple positions, enabling fine-tuning of its biological activity and pharmacokinetic properties. This guide focuses on a common and efficient pathway to access this core structure from a readily available aminothiophene precursor.

The Strategic Precursor: this compound

The starting material, an ortho-amino-cyano-substituted thiophene, is an ideal building block for the synthesis of thieno[2,3-d]pyrimidines. The vicinal amino and cyano groups are perfectly positioned for a cyclocondensation reaction to form the fused pyrimidine ring.

Such aminothiophene precursors are often synthesized via the versatile Gewald multicomponent reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[5][7] This accessibility makes it a cost-effective and strategic starting point for complex heterocyclic synthesis.

Core Synthetic Strategy: Cyclocondensation Pathways

The primary transformation involves constructing the pyrimidine ring onto the thiophene core. This is typically achieved by reacting the ortho-amino-nitrile with a reagent that can provide the necessary carbon atom(s) to close the ring. Several classic and reliable methods exist:

  • Reaction with Formamide: Heating the aminothiophene with formamide is a straightforward method to introduce a single carbon atom (which becomes C4 of the pyrimidine ring), leading to the formation of 4-aminothieno[2,3-d]pyrimidines. The reaction proceeds through an initial formation of a formamidine intermediate, followed by an intramolecular cyclization.

  • Reaction with Formic Acid: This method typically leads to the formation of a 4-oxo-thieno[2,3-d]pyrimidine derivative. The cyano group is first hydrolyzed to a carboxamide, which then cyclizes with formic acid.[8][9]

  • Reaction with Urea or Thiourea: These reagents can be used to install a 2-amino-4-oxo or 2-thioxo-4-oxo functionality, respectively.[10]

  • Reaction with Isothiocyanates: This pathway produces N-substituted 4-aminothieno[2,3-d]pyrimidines. The aminothiophene reacts with the isothiocyanate to form a thiourea intermediate, which subsequently cyclizes.[1][11]

For this guide, we will focus on the most direct and widely used method: the cyclization with formamide to yield the corresponding 4-amino derivative, a versatile intermediate for further functionalization.

Visualizing the Workflow

The following diagram illustrates the high-level workflow from the starting material to the final thieno[2,3-d]pyrimidine product.

G A Starting Material Isopropyl 5-amino-4-cyano-3- methylthiophene-2-carboxylate C Reaction (Cyclocondensation) A->C B Cyclizing Agent (e.g., Formamide) B->C D Work-up & Isolation C->D Crude Product E Purification (Recrystallization) D->E F Final Product Isopropyl 4-amino-6-methyl-5- (placeholder)-thieno[2,3-d]pyrimidine- 7-carboxylate E->F Pure Product G cluster_0 Mechanism A 1. Nucleophilic Attack B 2. Intermediate Formation A->B Formamidine formation C 3. Intramolecular Cyclization B->C Attack by nitrile N D 4. Tautomerization C->D Proton transfer E Final Product D->E Aromatization

Sources

The Versatile Precursor: Application Notes on Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate in Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Chromophoric Universe with a Thiophene Building Block

In the dynamic landscape of dye chemistry, the pursuit of novel chromophores with enhanced properties remains a paramount objective for researchers in materials science, textiles, and bio-imaging. Among the myriad of heterocyclic building blocks, substituted 2-aminothiophenes have emerged as exceptionally versatile precursors for a wide array of vibrant and functional dyes.[1][2] This is largely due to the electron-rich nature of the thiophene ring and the synthetic accessibility afforded by the elegant and robust Gewald multicomponent reaction.[3][4] This application note provides a detailed exploration of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate , a key intermediate poised for the synthesis of a diverse palette of azo dyes.

This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical guidance on leveraging this thiophene derivative to construct novel dye architectures. We will delve into the synthesis of the precursor itself, followed by a comprehensive examination of its application in the synthesis of azo dyes, a class of colorants that constitute over 60% of the dyes used in various industries.[2]

Part 1: Synthesis of the Precursor - The Gewald Reaction

The cornerstone of accessing this compound is the Gewald reaction, a powerful one-pot synthesis of polysubstituted 2-aminothiophenes.[3][5] This reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.

The causality behind this reaction's success lies in its convergent nature, bringing together simple starting materials to construct a highly functionalized heterocyclic core in a single step. The mechanism, elucidated decades after its discovery, proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization.[3]

Gewald_Reaction cluster_start Starting Materials cluster_process Reaction Process cluster_product Product Ketone Isopropyl Acetoacetate Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoester Isopropyl Cyanoacetate Cyanoester->Knoevenagel Sulfur Sulfur (S8) Sulfur_Addition Sulfur Addition & Cyclization Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Knoevenagel->Sulfur_Addition Tautomerization Tautomerization Sulfur_Addition->Tautomerization Product Isopropyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate Tautomerization->Product

Caption: Workflow for the Gewald synthesis of the thiophene precursor.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Gewald reaction procedures for similar alkyl esters.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g or mL)
Isopropyl acetoacetate144.170.114.42 g (14.7 mL)
Isopropyl cyanoacetate127.140.112.71 g (12.8 mL)
Sulfur (powdered)32.060.13.21 g
Morpholine87.120.18.71 g (8.7 mL)
Isopropanol--50 mL

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine isopropyl acetoacetate (0.1 mol), isopropyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of isopropanol.

  • Stir the mixture at room temperature to ensure homogeneity.

  • From the dropping funnel, add morpholine (0.1 mol) dropwise to the stirred mixture over a period of 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold isopropanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain the purified this compound as a crystalline solid.

  • Dry the purified product in a vacuum oven at 40-50 °C.

Part 2: Application in Azo Dye Synthesis

The 5-amino group of the thiophene precursor is the key functional handle for its transformation into a vast array of azo dyes. The synthesis is a two-step process: diazotization of the aminothiophene, followed by an azo coupling reaction with a suitable coupling component.[2][8]

Azo_Dye_Synthesis cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling Thiophene Isopropyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate Diazonium_Salt Thiophene Diazonium Salt Thiophene->Diazonium_Salt Diazotization at 0-5 °C Nitrous_Acid Nitrous Acid (NaNO2 + Acid) Nitrous_Acid->Diazonium_Salt Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Electrophilic Aromatic Substitution Coupling_Component Coupling Component (e.g., N,N-dialkylaniline, Naphthol) Coupling_Component->Azo_Dye

Caption: General workflow for the synthesis of azo dyes.

Principle of Azo Dye Synthesis
  • Diazotization: The primary aromatic amine (the aminothiophene) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, naphthols, anilines, and other activated aromatic systems. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye.[9] The position of coupling is typically para to the activating group on the coupling component.

General Protocol for Azo Dye Synthesis

This protocol provides a general framework for the synthesis of azo dyes from this compound. The specific coupling component will determine the final color and properties of the dye.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g or mL)
This compound224.280.012.24 g
Sodium Nitrite (NaNO₂)69.000.0110.76 g
Concentrated Hydrochloric Acid (HCl)36.46-~5 mL
Coupling Component (e.g., N,N-dimethylaniline)121.180.011.21 g (1.27 mL)
Sodium Acetate82.03-As needed
Water--As needed
Ice--As needed

Procedure:

Step 1: Diazotization

  • In a 250 mL beaker, suspend this compound (0.01 mol) in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (0.011 mol) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold thiophene suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting clear solution contains the thiophene diazonium salt. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

Step 2: Azo Coupling

  • In a 400 mL beaker, dissolve the coupling component (e.g., N,N-dimethylaniline, 0.01 mol) in a mixture of 2 mL of concentrated hydrochloric acid and 20 mL of water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The pH of the reaction mixture can be adjusted by adding a solution of sodium acetate to facilitate the coupling reaction.

  • The colored azo dye will precipitate out of the solution.

  • Collect the crude dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude dye in a desiccator or a vacuum oven at a low temperature.

  • Purify the dye by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF-water mixture).

Part 3: Characterization and Expected Properties

The synthesized azo dyes should be characterized using standard analytical techniques to confirm their structure and purity.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye. The λmax of azo dyes derived from aminothiophenes can range from yellow to blue depending on the substituents on both the thiophene ring and the coupling component.[9][10]

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the azo group (-N=N-) stretching vibration (typically around 1400-1500 cm⁻¹), the cyano group (-C≡N) stretching (around 2220-2260 cm⁻¹), and the ester carbonyl (C=O) stretching (around 1700-1730 cm⁻¹).[9]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the dye molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.[1]

  • Mass Spectrometry: To determine the molecular weight of the synthesized dye.

Expected Dye Properties:

Azo dyes derived from aminothiophenes are known for their good tinctorial strength, brightness, and generally good fastness properties on synthetic fibers like polyester.[9] The specific properties of the dyes synthesized from this compound will depend on the chosen coupling component. For instance:

  • Coupling with N,N-dialkylanilines is expected to yield dyes in the orange to red region.

  • Coupling with naphthol derivatives can produce dyes ranging from red to violet and blue shades.[1]

  • The presence of electron-withdrawing groups on the coupling component generally leads to a bathochromic (red) shift in the absorption maximum.

Conclusion and Future Perspectives

This compound stands as a highly valuable and versatile precursor in the synthesis of novel azo dyes. The reliable and efficient Gewald reaction provides a straightforward route to this key intermediate. Subsequent diazotization and azo coupling reactions open the door to a vast library of chromophores with tunable properties. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the synthesis of new colorants for a wide range of applications, from advanced textile dyeing to the development of functional materials. Further research into the use of diverse coupling components will undoubtedly lead to the discovery of novel dyes with unique spectral and functional characteristics.

References

  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135.
  • Hallas, G., & Towns, A. D. (1999). Synthesis and spectral properties of azo dyes derived from 2-aminothiophenes and 2-aminothiazoles. Dyes and Pigments, 42(3), 249–265.
  • Sartori, M. F. (2008). Azo Dyes from Substituted 2‐Aminothiophens.
  • Adekunle, A. S., et al. (2018). Synthesis and Application of Monoazo Acid Dyes Derived from 5-amino-4- cyano-2-methyl-N-phenylthiophene-3-carboxamide on Chrome Tanned Leather and Nylon 6,6 Substrate. Nigerian Journal of Technology, 37(4), 937-944.
  • Elgemeie, G. H., et al. (2021). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 26(11), 3165.
  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
  • Asiri, A. M. (2003).
  • Il'in, A. P., et al. (2003). Azo dyes and their preparation and use.
  • Wei, Y., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC advances, 12(40), 25932-25946.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Umsetzung von Ketonen mit α-Cyanoessigsäureester, Schwefel und Ammoniak. Chemische Berichte, 99(1), 94-100.
  • Anonymous. (1970). One-step process of preparing azo dyes by simultaneous diazotization.
  • Fuji Photo Film Co Ltd. (2007). Azo dye.
  • Justia Patents. (2024).
  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293.
  • Fierz-David, H. E., & Blangey, L. (1949). Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 2, p.33.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Elgemeie, G. H., et al. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6-diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. Current Organic Synthesis, 18(5), 506-516.
  • Bakavoli, M., et al. (2007). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Journal of the Iranian Chemical Society, 4(4), 438-443.
  • PubChem. (n.d.).
  • Lee, J., et al. (2021). Oxidative Synthesis of Acid Blue 7 Dye Catalyzed by CuO/Silicotungstic Acid in Water-Phase.
  • Gries, T., et al. (2021).
  • Wang, H., et al. (2022). Rh(III)
  • Bakavoli, M., et al. (2009). Synthesis and Heterocyclization of 5-Amino-4-cyano-1, 3-oxazoles. E-Journal of Chemistry, 6(S1), S443-S448.

Sources

Application Notes & Protocols: Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate as a Core Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiophene Scaffold

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in the development of biologically active molecules.[1][2] In agrochemical research, thiophene derivatives are widely utilized as foundational building blocks for creating novel fungicides, herbicides, and insecticides.[1][3] Their structural similarity to benzene allows them to act as bioisosteres, while the sulfur atom imparts unique electronic and physicochemical properties that can enhance biological activity and selectivity.[1]

This guide focuses on Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS No: 350997-06-7), a highly functionalized thiophene derivative.[4] Its strategic arrangement of reactive groups—a nucleophilic amine, an electron-withdrawing cyano group, and a sterically influential isopropyl ester—makes it an exceptionally valuable starting material for combinatorial synthesis and lead optimization in the quest for next-generation crop protection agents. We will explore its application in the synthesis of potent fungicide candidates and provide detailed protocols for their synthesis and biological evaluation.

Physicochemical Properties of the Core Reagent

A clear understanding of the starting material's properties is fundamental for reaction design and safety.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 350997-06-7[4]
Molecular Formula C₁₀H₁₂N₂O₂S[4]
Molecular Weight 224.28 g/mol [4]
Appearance Typically an off-white to yellow solidN/A
Solubility Soluble in most organic solvents like DMSO, DMF, and chlorinated solvents[1]

Application Note 1: A Scaffold for Novel Carboxamide Fungicides

Principle: The primary amino group at the C5 position of the thiophene ring is a powerful synthetic handle. It can be readily acylated with various acid chlorides to generate a library of N-thiophen-2-yl carboxamide derivatives. This class of compounds is of high interest as many commercial fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs), feature a carboxamide linkage critical for binding to the target enzyme.[5] By systematically varying the acyl group, researchers can fine-tune the compound's steric and electronic properties to optimize its antifungal potency and spectrum.

Workflow for Synthesis and Evaluation

The following diagram outlines the strategic workflow from the starting thiophene building block to the identification of a lead fungicide candidate.

G cluster_0 Synthesis Phase cluster_1 Biological Screening Phase A Isopropyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate C Acylation Reaction (Protocol 1) A->C B Acyl Chloride (R-COCl) B->C D Purification (Crystallization/Chromatography) C->D E Characterization (NMR, HRMS) D->E F Candidate Compound (Thiophene Carboxamide) E->F Submit for Testing G In Vitro Antifungal Assay (Protocol 2) F->G H Data Analysis (EC50 Calculation) G->H I Lead Candidate Identification H->I I->B SAR-Guided Modification

Caption: Workflow from synthesis to lead identification.

Protocol 1: Synthesis of a Model Thiophene Carboxamide Derivative

This protocol details the acylation of the starting material with a substituted nicotinoyl chloride, a moiety found in several active agrochemicals.[6][7]

Materials:

  • This compound

  • 6-chloronicotinoyl chloride (or other desired acyl chloride)

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per mmol of starting material).

    • Causality: An inert atmosphere and anhydrous conditions are crucial to prevent hydrolysis of the highly reactive acyl chloride and to avoid unwanted side reactions.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

    • Causality: Pyridine acts as a base to neutralize the HCl gas generated during the acylation, driving the reaction to completion. Cooling the reaction controls the initial exothermic reaction rate, minimizing the formation of impurities.

  • Acyl Chloride Addition: Dissolve the 6-chloronicotinoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes.

    • Causality: Slow, dropwise addition is essential to maintain temperature control and ensure a homogenous reaction, preventing localized high concentrations of the acylating agent.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

    • Causality: TLC is a rapid and effective method to qualitatively assess the consumption of starting materials and the formation of the product, determining the optimal reaction time.

  • Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Causality: This aqueous work-up sequence systematically removes the base, unreacted acid chloride (as the carboxylic acid), and other water-soluble impurities, providing a crude product in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: Removing all traces of water is vital before solvent evaporation to prevent potential hydrolysis of the product and to obtain a dry, solid crude product.

  • Purification: Purify the resulting crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • Causality: Purification is a critical, self-validating step. A sharp melting point and clean analytical spectra (NMR, HRMS) post-purification confirm the identity and purity of the target compound.[6]

Application Note 2: In Vitro Biological Evaluation

Principle: The primary goal of synthesis is to discover molecules with potent biological activity. A robust, reproducible in vitro assay is the first step in the screening cascade. The mycelial growth inhibition assay is a standard method used to determine the intrinsic antifungal activity of a compound against a panel of economically important plant pathogenic fungi.[8] The resulting data, typically expressed as the half-maximal effective concentration (EC₅₀), allows for direct comparison of compound potency and helps establish a structure-activity relationship (SAR).

Workflow for In Vitro Antifungal Screening

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Fungal Cultures (e.g., S. sclerotiorum) F Inoculate Plates with Fungal Mycelial Plugs A->F B Prepare Compound Stock Solutions (in DMSO) D Create Serial Dilutions of Compound in PDA B->D C Prepare Potato Dextrose Agar (PDA) Medium C->D E Pour Plates D->E E->F G Incubate Plates (e.g., 25°C for 48-72h) F->G H Measure Mycelial Colony Diameter G->H I Calculate Percent Inhibition H->I J Determine EC50 Value (Probit Analysis) I->J G TCA TCA Cycle Succinate Succinate TCA->Succinate ComplexII Complex II (SDH) Q-site Succinate->ComplexII:f0 e⁻ Fumarate Fumarate ComplexII:f0->Fumarate UQH2 Ubihydroquinone (UQH₂) ComplexII:f1->UQH2 e⁻ UQ Ubiquinone (UQ) UQ->ComplexII:f1 ComplexIII Complex III UQH2->ComplexIII SDHI Thiophene Carboxamide (SDHI) SDHI->ComplexII:f1 BLOCKS

Caption: Inhibition of mitochondrial Complex II (SDH).

Conclusion

This compound is a high-value, versatile intermediate for agrochemical research. Its densely packed functional groups provide a robust platform for the synthesis of diverse chemical libraries. As demonstrated, its primary amino group is particularly amenable to derivatization to form novel carboxamide fungicides, a class of compounds known to target the essential fungal enzyme SDH. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to leverage this powerful building block in the discovery and development of innovative crop protection solutions.

References

  • ResearchGate. "The structures of thiophene-containing agricultural fungicides." Available at: [Link]

  • Encyclopedia.pub. "Biological Activities of Thiophenes." (2024-01-16). Available at: [Link]

  • MDPI. "Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives." Available at: [Link]

  • Journal of Advanced Scientific Research. "Biological Diversity of Thiophene: A Review." (2012). Available at: [Link]

  • MDPI. "Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors." Available at: [Link]

  • CAB Abstracts. "Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities." Available at: [Link]

  • National Institutes of Health (NIH). "Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms." (2024-08-07). Available at: [Link]

  • MDPI. "Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives." (2022). Available at: [Link]

  • ACS Publications. "Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors." (2021-11-04). Available at: [Link]

  • Der Pharma Chemica. "Synthesis, properties and biological activity of thiophene: A review." (2016). Available at: [Link]

  • ResearchGate. "(PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides." (2010). Available at: [Link]

  • PubChem. "Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate." Available at: [Link]

  • ResearchGate. "Synthesis and Evaluation of the Antifungal Activity of 2-(Substituted-Amino)-4,5-Dialkyl-Thiophene-3-Carbonitrile Derivatives." (2011). Available at: [Link]

  • PubChem. "Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate." Available at: [Link]

  • Sci-Hub. "Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives." (2016). Available at: [Link]

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Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors from Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienopyrimidine Scaffold in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has rendered them prime targets for therapeutic intervention. The thieno[2,3-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry due to its structural similarity to the purine core of ATP, allowing it to effectively compete for the kinase ATP-binding site.[2] This structural motif has been successfully utilized to develop potent inhibitors for a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus kinases (JAKs).[3][4]

The starting material, Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, is a highly functionalized 2-aminothiophene, a class of compounds readily accessible through the versatile Gewald multicomponent reaction.[5] The presence of the amino, cyano, and ester functionalities on the thiophene ring provides multiple reactive handles for the construction of the fused pyrimidine ring and for the introduction of various substituents to modulate potency and selectivity. This document provides a detailed protocol for the synthesis of a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-(5-methyl-2-(propan-2-yloxycarbonyl)thieno[2,3-d]pyrimidin-4-yl)aniline , from the title compound, illustrating the utility of this scaffold in drug discovery.

Strategic Synthesis of a Thieno[2,3-d]pyrimidine EGFR Inhibitor

The synthesis of the target EGFR inhibitor from this compound is a multi-step process that involves the initial construction of the thieno[2,3-d]pyrimidine core, followed by functionalization to introduce the pharmacophoric elements necessary for potent EGFR inhibition. The overall synthetic strategy is depicted below.

Synthesis_Workflow A This compound B Step 1: Cyclization (Formamide) A->B C Intermediate 1: Isopropyl 4-amino-5-cyano-6-methylthieno[2,3-d]pyrimidine-7-carboxylate B->C D Step 2: Chlorination (POCl3) C->D E Intermediate 2: Isopropyl 4-chloro-5-cyano-6-methylthieno[2,3-d]pyrimidine-7-carboxylate D->E F Step 3: Nucleophilic Aromatic Substitution (3-ethynylaniline) E->F G Final Product: EGFR Inhibitor F->G

Caption: Overall synthetic workflow for the EGFR inhibitor.

Part 1: Synthesis of the Thieno[2,3-d]pyrimidine Core

This part details the construction of the core heterocyclic system.

Step 1: Cyclization to form Isopropyl 4-amino-5-cyano-6-methylthieno[2,3-d]pyrimidine-7-carboxylate (Intermediate 1)

The initial step involves the cyclization of the 2-aminothiophene starting material with formamide to construct the fused pyrimidine ring. This reaction is a classic method for the formation of pyrimidines from ortho-amino nitriles.

Protocol:

  • To a solution of this compound (1.0 eq) in formamide (10 volumes), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to 150-160 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford Intermediate 1 .

Parameter Value
Starting Material This compound
Reagents Formamide, p-toluenesulfonic acid
Solvent Formamide
Temperature 150-160 °C
Reaction Time 4-6 hours
Work-up Precipitation in ice-water, filtration
Expected Yield 75-85%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry
Step 2: Chlorination to yield Isopropyl 4-chloro-5-cyano-6-methylthieno[2,3-d]pyrimidine-7-carboxylate (Intermediate 2)

The 4-amino group of the thieno[2,3-d]pyrimidine is converted to a chloro group, which serves as a leaving group for the subsequent nucleophilic aromatic substitution.

Protocol:

  • Suspend Intermediate 1 (1.0 eq) in phosphorus oxychloride (POCl₃, 5 volumes).

  • Add N,N-dimethylaniline (1.2 eq) dropwise at 0 °C.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to give Intermediate 2 .

Parameter Value
Starting Material Intermediate 1
Reagents Phosphorus oxychloride, N,N-dimethylaniline
Solvent Phosphorus oxychloride
Temperature Reflux (approx. 110 °C)
Reaction Time 3-4 hours
Work-up Quenching on ice, extraction
Purification Column chromatography
Expected Yield 60-70%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Part 2: Synthesis of the Final EGFR Inhibitor

This part describes the final step to introduce the key aniline moiety.

Step 3: Nucleophilic Aromatic Substitution with 3-ethynylaniline

The final step is a nucleophilic aromatic substitution where the 4-chloro substituent is displaced by 3-ethynylaniline to yield the target EGFR inhibitor. This reaction is crucial for installing the moiety that interacts with the hinge region of the EGFR kinase domain.

Protocol:

  • Dissolve Intermediate 2 (1.0 eq) and 3-ethynylaniline (1.1 eq) in 2-propanol (10 volumes).

  • Add a catalytic amount of concentrated hydrochloric acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) for 8-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the final product.

Parameter Value
Starting Material Intermediate 2
Reagents 3-ethynylaniline, Hydrochloric acid
Solvent 2-Propanol
Temperature Reflux (80-85 °C)
Reaction Time 8-12 hours
Work-up Extraction and washing
Purification Column chromatography
Expected Yield 50-65%
Characterization ¹H NMR, ¹³C NMR, HRMS, HPLC

Part 3: Biological Evaluation

The synthesized compound's inhibitory activity against EGFR is evaluated using both enzymatic and cell-based assays.

In Vitro EGFR Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the synthesized compound on the enzymatic activity of the EGFR kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[3]

Protocol:

  • Prepare a reaction mixture containing EGFR kinase, a suitable peptide substrate, and ATP in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

  • Add varying concentrations of the synthesized inhibitor (or a vehicle control, e.g., DMSO) to the reaction mixture in a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a commercial kit such as ADP-Glo™ Kinase Assay.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Proliferation Assay

This assay assesses the ability of the synthesized inhibitor to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.[6]

Protocol:

  • Seed a human cancer cell line with high EGFR expression (e.g., A431) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitor for 72 hours.

  • Assess cell viability using a standard method, such as the MTT assay.

  • The absorbance reading is directly proportional to the number of viable cells.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) value for the compound.

Biological_Evaluation cluster_0 In Vitro Assay cluster_1 Cell-Based Assay A EGFR Kinase + Substrate + ATP B Add Inhibitor A->B C Measure ATP Consumption (Luminescence) B->C D Calculate IC50 C->D E EGFR-dependent Cancer Cells F Treat with Inhibitor E->F G Measure Cell Proliferation (MTT Assay) F->G H Calculate GI50 G->H

Caption: Workflow for the biological evaluation of the synthesized inhibitor.

Data Presentation

Compound EGFR IC₅₀ (nM) A431 Cell GI₅₀ (nM)
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-(5-methyl-2-(propan-2-yloxycarbonyl)thieno[2,3-d]pyrimidin-4-yl)aniline Expected: <50Expected: <100
Reference Inhibitor (e.g., Erlotinib) ~2~50

Note: Expected values are based on literature for similar compounds and should be determined experimentally.

Conclusion

The provided protocol outlines a robust and reproducible method for the synthesis of a potent thieno[2,3-d]pyrimidine-based EGFR inhibitor from the versatile starting material, this compound. This detailed guide, encompassing synthesis, purification, characterization, and biological evaluation, serves as a valuable resource for researchers in the field of drug discovery and medicinal chemistry. The modular nature of the synthesis allows for the exploration of structure-activity relationships by varying the aniline component and other substituents, further highlighting the utility of the 2-aminothiophene scaffold in the development of novel kinase inhibitors.

References

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(11), 722-723.
  • Elrazaz, E. Z., Abdel-Aziz, A. A., & Abouzid, K. A. (2015). Thieno [2, 3-d] pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 33-41.
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. (This is a representative reference for the synthesis of thienopyrimidines).
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (This is a representative reference for EGFR inhibitors with the thienopyrimidine scaffold).
  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. (This provides details on EGFR inhibition assays).
  • EGFR Kinase Assay Kit. BPS Bioscience. (This is a representative commercial kit for in vitro kinase assays).
  • Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. (This provides background on the synthesis of the starting material class).[5][7]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry.[3]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry.[4]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules.
  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ACS Omega.[8]

  • EGFR Kinase Assay. Promega Corporation.[3]

  • EGFR Assays & Drug Discovery Services. Reaction Biology.
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[9]

Sources

High-throughput screening assays involving Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening for Novel Kinase Inhibitors: A Fluorescence Polarization-Based Assay Using Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel kinase inhibitors, utilizing this compound as a representative test compound from a thiophene-based chemical library. The protocol employs a robust and sensitive fluorescence polarization (FP) assay, a homogeneous technique well-suited for HTS. We will detail the assay principle, provide step-by-step instructions for assay setup and execution, and discuss data analysis and interpretation. The methodologies described herein are designed to be adaptable for various kinase targets and compound libraries, offering a foundational guide for researchers in drug discovery and development.

Introduction: The Rationale for Targeting Kinases with Thiophene Scaffolds

The human kinome comprises over 500 protein kinases that act as key regulators of cellular processes by catalyzing the phosphorylation of substrate proteins. Their integral role in signal transduction makes them compelling targets for therapeutic intervention. The thiophene ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-proliferative and anti-inflammatory effects.[1][2] The structural features of this compound, with its amino and cyano functionalities, suggest its potential to interact with the ATP-binding pocket of kinases, a common mechanism of action for small molecule kinase inhibitors.

This guide will focus on a hypothetical screening campaign against a representative tyrosine kinase, Src kinase, which is implicated in cancer progression and metastasis. The principles and protocols outlined, however, are broadly applicable to other kinases.

Assay Principle: Fluorescence Polarization (FP)

Fluorescence polarization is a powerful technique for monitoring molecular binding events in solution.[3] The assay principle is based on the observation that when a fluorescently labeled molecule (tracer) is excited with plane-polarized light, it emits partially polarized light. The degree of polarization is dependent on the rotational diffusion of the molecule.

  • Low Polarization: A small, fluorescently labeled tracer tumbles rapidly in solution, leading to significant depolarization of the emitted light.

  • High Polarization: When the tracer binds to a larger molecule, such as a kinase, its rotational motion is slowed, resulting in a higher degree of polarization.

In our kinase inhibition assay, a fluorescently labeled ligand that binds to the kinase's active site is used as the tracer.

  • In the absence of an inhibitor: The tracer binds to the kinase, resulting in a high FP signal.

  • In the presence of a competitive inhibitor: The inhibitor, such as this compound, competes with the tracer for binding to the kinase. This displacement of the tracer leads to a decrease in the FP signal.

This change in fluorescence polarization is directly proportional to the inhibitory activity of the test compound.

Experimental Workflow and Signaling Pathway

HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis Compound_Prep Compound Library Preparation (this compound) Dispensing Automated Dispensing (384-well plates) Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (Kinase, Tracer, Buffer) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation FP_Reading Fluorescence Polarization Reading Incubation->FP_Reading Data_QC Data Quality Control (Z'-factor calculation) FP_Reading->Data_QC Hit_ID Hit Identification (% Inhibition) Data_QC->Hit_ID Dose_Response Dose-Response Curves (IC50 determination) Hit_ID->Dose_Response

Caption: High-throughput screening workflow for kinase inhibitor identification.

Hypothetical Src Kinase Signaling Pathway

Src_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Src Src Kinase RTK->Src Activates Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor This compound Inhibitor->Src Inhibits

Caption: Simplified Src kinase signaling pathway and the point of inhibition.

Materials and Reagents

ReagentSupplierCatalog No.
This compoundSigma-Aldrich350997-06-7
Recombinant Human Src KinaseThermo Fisher ScientificPV3823
Fluorescent Tracer (e.g., FITC-labeled ATP analog)VariesN/A
Staurosporine (Positive Control)Sigma-AldrichS4400
DMSO, AnhydrousSigma-AldrichD2650
384-well, black, low-volume microplatesCorning3676
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)In-house preparationN/A

Detailed Protocols

Preparation of Stock Solutions
  • Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Positive Control: Prepare a 1 mM stock solution of Staurosporine in 100% DMSO.

  • Kinase: Prepare a working solution of Src kinase in assay buffer. The final concentration will need to be optimized, but a starting point of 5-10 nM is recommended.

  • Tracer: Prepare a working solution of the fluorescent tracer in assay buffer. The optimal concentration should be determined experimentally and is typically in the low nanomolar range.

Assay Optimization

Before initiating the HTS, it is crucial to optimize the assay parameters to ensure robustness and a suitable assay window.

  • Tracer Concentration: Determine the tracer concentration that gives a stable and sufficient fluorescence intensity signal without saturating the detector.

  • Kinase Titration: Titrate the kinase concentration against a fixed concentration of the tracer to determine the minimal kinase concentration required to achieve a significant FP shift (assay window).

  • Z'-factor Determination: The Z'-factor is a statistical parameter that assesses the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the signals from the positive and negative controls.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

      • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

      • Mean_pos and Mean_neg are the means of the positive and negative controls.

High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of the test compound, positive control (Staurosporine), and negative control (DMSO) into the appropriate wells of the 384-well plate.

  • Reagent Addition:

    • Add 5 µL of the Src kinase working solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Tracer Addition:

    • Add 5 µL of the fluorescent tracer working solution to all wells.

  • Incubation:

    • Incubate the plates for 60 minutes at room temperature, protected from light.

  • Plate Reading:

    • Read the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the specific fluorophore used for the tracer.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw FP data is used to calculate the percent inhibition for each test compound.

% Inhibition = 100 * (1 - (FP_sample - FP_pos) / (FP_neg - FP_pos))

  • FP_sample: FP value of the test compound.

  • FP_pos: Average FP value of the positive control (e.g., Staurosporine).

  • FP_neg: Average FP value of the negative control (DMSO).

Hit Identification and Confirmation
  • Primary Screen: Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary "hits."

  • Hit Confirmation: Primary hits are re-tested under the same assay conditions to confirm their activity and rule out false positives.

  • Dose-Response Analysis: Confirmed hits are then tested in a serial dilution to determine their potency (IC50 value). The IC50 is the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. The data is fitted to a four-parameter logistic model to calculate the IC50.

Troubleshooting

IssuePossible CauseSolution
Low Z'-factor (<0.5)Small assay window, high data variabilityRe-optimize kinase and tracer concentrations. Ensure consistent liquid handling and incubation times.
High number of false positivesCompound autofluorescence or interferenceRe-test hits in a counter-screen without the kinase to identify fluorescent compounds.
Poor dose-response curveCompound insolubility at higher concentrationsCheck the solubility of the compound in the assay buffer. Adjust DMSO concentration if possible.

Conclusion

The fluorescence polarization-based assay described in this application note provides a robust and efficient method for the high-throughput screening of compound libraries to identify novel kinase inhibitors. The thiophene scaffold, as represented by this compound, holds promise for the discovery of new therapeutics. By following the detailed protocols for assay optimization, execution, and data analysis, researchers can effectively identify and characterize promising lead compounds for further drug development.

References

  • Bergendahl, V., Heyduk, T., & Burgess, R. R. (2003). Luminescence resonance energy transfer-based high-throughput screening assay for inhibitors of essential protein-protein interactions in bacterial RNA polymerase. Applied and Environmental Microbiology, 69(3), 1492–1498. [Link]

  • Bulusu, G., et al. (2017). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances, 7(86), 54623-54653. [Link]

  • De Clercq, E., et al. (2019). Anti-proliferative activity of 5-alkyl-substituted 2-amino-3-methylcarboxylate thiophene derivatives against human T-lymphoma CEM and prostate PC-3 tumor cells. Bioorganic & Medicinal Chemistry Letters, 29(17), 2417-2421. [Link]

  • James, T. L., & Sali, D. (2020). High Throughput Screening Methods for PPI Inhibitor Discovery. RSC Drug Discovery Series. [Link]

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Anwendungshinweise und Protokolle: Derivatisierung von Isopropyl-5-amino-4-cyano-3-methylthiophen-2-carboxylat für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

substituierte Thiophene stellen eine bedeutende Klasse von Heterozyklen in der medizinischen Chemie dar und weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antimikrobielle, entzündungshemmende und krebsbekämpfende Eigenschaften.[1][2] Dieses Dokument bietet eine detaillierte Anleitung zur Derivatisierung von Isopropyl-5-amino-4-cyano-3-methylthiophen-2-carboxylat, einem vielseitigen Baustein für die Wirkstoffforschung. Es werden detaillierte Protokolle für die Synthese des Ausgangsmaterials über die Gewald-Reaktion, gefolgt von seiner Umwandlung in Schiffsche Basen und Amidderivate, vorgestellt. Darüber hinaus wird ein allgemeiner Rahmen für das anschließende biologische Screening dieser neuartigen Verbindungen skizziert, um die Identifizierung potenzieller therapeutischer Leitstrukturen zu erleichtern.

Einleitung: Die Bedeutung des Thiophen-Gerüsts

Thiophen und seine Derivate sind aufgrund ihrer strukturellen Ähnlichkeit mit natürlich vorkommenden Molekülen und ihrer Fähigkeit, mit verschiedenen biologischen Zielen zu interagieren, von großem Interesse für die Arzneimittelentwicklung.[1][2] Das 2-Aminothiophen-Motiv ist ein privilegierter Baustein, der in einer Vielzahl von pharmakologisch aktiven Verbindungen vorkommt.[3][4] Die funktionellen Gruppen des Isopropyl-5-amino-4-cyano-3-methylthiophen-2-carboxylats – insbesondere die primäre Aminogruppe an Position 5 und die Nitrilgruppe an Position 4 – bieten reaktive Stellen für eine umfangreiche chemische Modifikation. Diese Modifikationen ermöglichen die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung der biologischen Aktivität.

Synthese des Ausgangsmaterials: Isopropyl-5-amino-4-cyano-3-methylthiophen-2-carboxylat

Die Synthese des Titel-Ausgangsmaterials erfolgt effizient über die Gewald-Reaktion, eine Mehrkomponentenreaktion, die eine Ein-Topf-Synthese von hochsubstituierten 2-Aminothiophenen ermöglicht.[3][5][6]

Prinzip der Gewald-Reaktion

Die Reaktion verläuft typischerweise über drei Hauptstufen:

  • Knoevenagel-Kondensation: Eine basenkatalysierte Kondensation zwischen einer Carbonylverbindung (hier: Aceton) und einer aktiven Methylenverbindung (hier: Isopropylcyanoacetat).

  • Schwefeladdition: Addition von elementarem Schwefel an das gebildete α,β-ungesättigte Nitril-Intermediat.

  • Ringschluss und Tautomerisierung: Intramolekularer Ringschluss, gefolgt von Tautomerisierung, um das aromatische 2-Aminothiophen-Produkt zu bilden.[5][7]

Experimentelles Protokoll

Materialien:

  • Isopropylcyanoacetat

  • Aceton

  • Elementarer Schwefel

  • Morpholin oder Triethylamin (Base)

  • Ethanol (Lösungsmittel)

  • Rundkolben, Magnetrührer, Rückflusskühler

Vorgehensweise:

  • In einem Rundkolben, der mit einem Magnetrührer und einem Rückflusskühler ausgestattet ist, werden Isopropylcyanoacetat (1 Äq.), Aceton (1,2 Äq.) und elementarer Schwefel (1,1 Äq.) in Ethanol gelöst.

  • Eine katalytische Menge einer Base wie Morpholin oder Triethylamin (ca. 10-20 mol%) wird zu der Mischung gegeben.[5]

  • Das Reaktionsgemisch wird unter Rühren auf 50-60 °C erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abschluss der Reaktion (typischerweise nach 2-4 Stunden) wird die Mischung auf Raumtemperatur abgekühlt.

  • Das ausgefallene Produkt wird durch Filtration abgetrennt, mit kaltem Ethanol gewaschen und an der Luft oder im Vakuum getrocknet.

  • Eine weitere Reinigung kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol oder Ethanol/Wasser-Mischung) erfolgen.

Sicherheitshinweis: Arbeiten Sie in einem gut belüfteten Abzug. Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und Handschuhe.

Diagramm des Syntheseworkflows

Gewald_Synthesis_Workflow cluster_reactants Ausgangsmaterialien cluster_reaction Reaktionsschritte cluster_workup Aufarbeitung R1 Isopropylcyanoacetat Mix Mischen in Ethanol R1->Mix R2 Aceton R2->Mix R3 Schwefel R3->Mix R4 Base (z.B. Morpholin) R4->Mix Heat Erhitzen (50-60 °C) Mix->Heat Reaktion Monitor DC-Monitoring Heat->Monitor Cool Abkühlen Heat->Cool Reaktion vollständig Monitor->Heat Filter Filtrieren & Waschen Cool->Filter Dry Trocknen Filter->Dry Purify Umkristallisieren Dry->Purify Product Reines Produkt: Isopropyl-5-amino-4-cyano- 3-methylthiophen-2-carboxylat Purify->Product

Abbildung 1: Workflow für die Synthese des Ausgangsmaterials.

Derivatisierungsprotokolle

Die reaktive Aminogruppe in Position 5 des Thiophenrings ist der primäre Angriffspunkt für die Derivatisierung.

Synthese von Schiffschen Basen (Iminen)

Schiffsche Basen, oder Imine, werden durch die Kondensationsreaktion der primären Aminogruppe mit der Carbonylgruppe eines Aldehyds oder Ketons gebildet.[3][8] Diese Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt, insbesondere ihre antimikrobiellen Eigenschaften.[8][9][10]

3.1.1. Allgemeines Protokoll zur Bildung von Schiffschen Basen

Materialien:

  • Isopropyl-5-amino-4-cyano-3-methylthiophen-2-carboxylat

  • Substituierter aromatischer oder heteroaromatischer Aldehyd (z. B. Benzaldehyd, Salicylaldehyd, Pyridin-4-carbaldehyd)

  • Ethanol oder Methanol (Lösungsmittel)

  • Eisessig (katalytische Menge)

Vorgehensweise:

  • Lösen Sie Isopropyl-5-amino-4-cyano-3-methylthiophen-2-carboxylat (1 Äq.) in einem Minimum an warmem Ethanol in einem Rundkolben.

  • Geben Sie den entsprechenden Aldehyd (1-1,1 Äq.) zu der Lösung.

  • Fügen Sie 2-3 Tropfen Eisessig als Katalysator hinzu.

  • Erhitzen Sie das Reaktionsgemisch für 2-6 Stunden unter Rückfluss. Der Reaktionsfortschritt kann mittels DC überwacht werden.

  • Nach Abschluss der Reaktion kühlen Sie das Gemisch im Eisbad ab, um die Ausfällung des Produkts zu induzieren.

  • Sammeln Sie den festen Niederschlag durch Filtration, waschen Sie ihn mit einer kleinen Menge kaltem Ethanol und trocknen Sie ihn.

  • Das Produkt kann bei Bedarf durch Umkristallisation aus Ethanol oder einem anderen geeigneten Lösungsmittel weiter gereinigt werden.

3.1.2. Reaktionsschema

Abbildung 2: Allgemeine Reaktion zur Bildung von Schiffschen Basen.

Synthese von Amidderivaten

Die Amidbindung ist eine der fundamentalsten funktionellen Gruppen in der medizinischen Chemie. Die Acylierung der Aminogruppe mit verschiedenen Carbonsäuren oder deren aktivierten Derivaten ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen.

3.2.1. Protokoll für die Amidkopplung mittels EDC/HOBt

Die Kopplung mit 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) in Gegenwart von 1-Hydroxybenzotriazol (HOBt) ist eine Standardmethode zur Bildung von Amidbindungen, die unter milden Bedingungen abläuft und eine hohe Ausbeute liefert.[11][12]

Materialien:

  • Isopropyl-5-amino-4-cyano-3-methylthiophen-2-carboxylat

  • Substituierte Carbonsäure (z. B. Benzoesäure, Phenylessigsäure)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid)

  • HOBt (1-Hydroxybenzotriazol)

  • N,N-Diisopropylethylamin (DIPEA) oder Triethylamin (Base)

  • Dichlormethan (DCM) oder N,N-Dimethylformamid (DMF) als Lösungsmittel

Vorgehensweise:

  • Lösen Sie die Carbonsäure (1,1 Äq.), EDC (1,2 Äq.) und HOBt (1,2 Äq.) in DCM oder DMF in einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Kolben. Rühren Sie die Mischung bei Raumtemperatur für 15-30 Minuten, um das aktive Ester-Intermediat zu bilden.

  • Lösen Sie das Isopropyl-5-amino-4-cyano-3-methylthiophen-2-carboxylat (1 Äq.) in einer separaten Menge des Lösungsmittels und geben Sie es zu der Reaktionsmischung.

  • Fügen Sie DIPEA (2-3 Äq.) hinzu, um die Reaktion basisch zu halten.

  • Rühren Sie die Reaktion bei Raumtemperatur für 12-24 Stunden. Überwachen Sie den Fortschritt mittels DC.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Amidderivat zu erhalten.

3.2.2. Mechanistischer Überblick

Amide_Coupling_Mechanism cluster_activation 1. Carbonsäure-Aktivierung cluster_coupling 2. Nukleophiler Angriff Acid R-COOH ActiveEster Aktiver HOBt-Ester Acid->ActiveEster EDC EDC EDC->ActiveEster HOBt HOBt HOBt->ActiveEster bildet AmideProduct Amid-Produkt ActiveEster->AmideProduct ThiopheneAmine Thiophen-NH2 ThiopheneAmine->AmideProduct greift an

Abbildung 3: Vereinfachter Mechanismus der EDC/HOBt-Amidkopplung.

Protokoll für das biologische Screening

Basierend auf der Literatur zeigen Thiophen-Derivate häufig antimikrobielle und zytotoxische Aktivitäten.[9][10][13][14] Daher sollte das initiale Screening diese beiden Bereiche abdecken.

Antimikrobielles Screening

Methode: Agar-Well-Diffusionsmethode[8]

Prinzip: Diese Methode bewertet die Fähigkeit einer Verbindung, das Wachstum von Mikroorganismen zu hemmen. Die Größe der Hemmzone um die mit der Testverbindung gefüllte Vertiefung ist ein Maß für die antimikrobielle Aktivität.

Benötigte Materialien:

  • Teststämme (z. B. Bakterien: Staphylococcus aureus, Escherichia coli; Pilze: Candida albicans)

  • Nährmedien (z. B. Müller-Hinton-Agar für Bakterien, Sabouraud-Dextrose-Agar für Pilze)

  • Sterile Petrischalen

  • Lösungsmittel (z. B. DMSO) zur Auflösung der Verbindungen

  • Standard-Antibiotika (z. B. Ciprofloxacin, Fluconazol) als positive Kontrollen

Protokoll:

  • Bereiten Sie Agarplatten vor und beimpfen Sie die Oberfläche gleichmäßig mit einer standardisierten Suspension des Testmikroorganismus.

  • Stanzen Sie mit einem sterilen Korkbohrer Vertiefungen (Wells) mit einem Durchmesser von 6-8 mm in den Agar.

  • Bereiten Sie Stammlösungen der synthetisierten Derivate in DMSO in bekannter Konzentration (z. B. 1 mg/ml) vor.

  • Pipettieren Sie ein definiertes Volumen (z. B. 50-100 µl) jeder Testlösung in separate Wells. Füllen Sie ein Well mit reinem DMSO (Negativkontrolle) und ein weiteres mit der Standard-Antibiotikum-Lösung (Positivkontrolle).

  • Inkubieren Sie die Platten unter geeigneten Bedingungen (z. B. 37 °C für 24 Stunden für Bakterien; 28 °C für 48 Stunden für Pilze).

  • Messen Sie den Durchmesser der Hemmzone (einschließlich des Wells) in Millimetern.

Datenauswertung: Vergleichen Sie die Hemmzonendurchmesser der Testverbindungen mit denen der positiven und negativen Kontrollen. Größere Hemmzonen weisen auf eine höhere Aktivität hin.

VerbindungKonzentration (µg/Well)Hemmzonendurchmesser (mm) gegen S. aureusHemmzonendurchmesser (mm) gegen E. coli
Derivat X501412
Derivat Y501810
Ciprofloxacin102528
DMSO-00
Tabelle 1: Beispielhafte Darstellung der Ergebnisse des antimikrobiellen Screenings.
Zytotoxizitäts-Screening (Krebszelllinien)

Methode: MTT-Assay[13][14]

Prinzip: Dieser kolorimetrische Assay misst die zelluläre metabolische Aktivität. Lebensfähige Zellen mit aktiven Mitochondrien reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu einem violetten Formazan-Produkt. Die Menge des gebildeten Formazans ist proportional zur Anzahl der lebenden Zellen.

Benötigte Materialien:

  • Menschliche Krebszelllinien (z. B. HepG2 - Leberkrebs, MCF-7 - Brustkrebs)[14]

  • Zellkulturmedium, fötales Kälberserum (FCS), Antibiotika

  • 96-Well-Platten

  • MTT-Lösung

  • Lösungsmittel zum Auflösen des Formazans (z. B. DMSO, isopropanolische HCl)

  • Mikroplatten-Lesegerät (ELISA-Reader)

Protokoll:

  • Säen Sie die Zellen in einer definierten Dichte (z. B. 5.000-10.000 Zellen/Well) in 96-Well-Platten aus und inkubieren Sie sie über Nacht, damit sie anhaften können.

  • Bereiten Sie eine serielle Verdünnung Ihrer Testverbindungen im Zellkulturmedium vor.

  • Entfernen Sie das alte Medium aus den Wells und fügen Sie 100 µl der verschiedenen Konzentrationen der Testverbindungen hinzu. Fügen Sie auch Wells mit Medium allein (unbehandelte Kontrolle) und Medium mit dem Lösungsmittel der Verbindung (Vehikelkontrolle) hinzu.

  • Inkubieren Sie die Platten für 48-72 Stunden bei 37 °C und 5 % CO₂.

  • Fügen Sie nach der Inkubationszeit 10-20 µl MTT-Lösung zu jedem Well hinzu und inkubieren Sie für weitere 2-4 Stunden.

  • Entfernen Sie die MTT-haltige Medium vorsichtig und fügen Sie 100-150 µl des Lösungsmittels (z. B. DMSO) hinzu, um die Formazan-Kristalle aufzulösen.

  • Messen Sie die Extinktion bei einer Wellenlänge von ca. 570 nm mit einem Mikroplatten-Lesegerät.

  • Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).

VerbindungIC₅₀ (µM) auf HepG2-ZellenIC₅₀ (µM) auf MCF-7-Zellen
Derivat X15.2 ± 1.825.4 ± 3.1
Derivat Y5.8 ± 0.79.1 ± 1.2
Doxorubicin0.9 ± 0.10.5 ± 0.08
Tabelle 2: Beispielhafte Darstellung der Zytotoxizitätsergebnisse.

Schlussfolgerung

Die hier beschriebenen Protokolle bieten eine robuste Grundlage für die Synthese und das erste biologische Screening von Derivaten des Isopropyl-5-amino-4-cyano-3-methylthiophen-2-carboxylats. Die vorgestellten Methoden zur Bildung von Schiffschen Basen und Amiden sind vielseitig und ermöglichen die Erzeugung einer großen Bibliothek von Verbindungen für die Arzneimittelentdeckung. Die anschließenden antimikrobiellen und zytotoxischen Assays dienen als effektive primäre Screening-Plattform, um bioaktive Kandidaten für weitere Untersuchungen und Optimierungen zu identifizieren.

Referenzen

  • Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 344-358. [Link]

  • Nayab, S., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega, 8(21), 18888-18902. [Link]

  • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023). ResearchGate. [Link]

  • Abdel-Aziz, M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6599. [Link]

  • Ghorab, M. M., et al. (2023). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 375-388. [Link]

  • Chohan, Z. H., et al. (2016). Antimicrobial metal-based thiophene derived compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 159-167. [Link]

  • Schiff'sche Base. DocCheck Flexikon. [Link]

  • Schiff-Base. Ulrich Helmich. [Link]

  • Luna, I. S., et al. (2021). Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular Simplification. Journal of the Brazilian Chemical Society, 32(5), 1017-1029. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(38), 24699-24716. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Cytotoxic and Anti-proliferative Activity of Novel Thiophene, Thieno[2,3-b]pyridine and Pyran Derivatives Derived from 4,5,6,7-tetrahydrobenzo[b]thiophene Derivative. Archiv der Pharmazie, 345(10), 820-828. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2015). ARKIVOC, 2016(1), 1-42. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2014). International Journal of Pharmacy and Biological Sciences, 4(1), 125-130. [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2022). Pharmaceuticals, 15(12), 1548. [Link]

  • Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. (2019). Heliyon, 5(8), e02315. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). Tetrahedron Letters, 52(42), 5467-5470. [Link]

  • Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. (2022). YouTube. [Link]

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A Senior Application Scientist's Guide to the One-Pot Synthesis of Isopropyl 4-amino-6-methyl-5-cyano-thieno[2,3-d]pyrimidine-7-carboxylate Derivatives from Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Efficient Synthesis of Bioactive Thieno[2,3-d]pyrimidines

Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its consistent appearance in a multitude of biologically active compounds.[1][2] Structurally, these compounds are bioisosteres of purines, allowing them to interact with a wide array of biological targets with high affinity and specificity.[1] This has led to the development of thieno[2,3-d]pyrimidine derivatives with potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4]

At the heart of the synthesis of this vital scaffold lies the versatile 2-aminothiophene building block. Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a polysubstituted 2-aminothiophene, readily accessible through the well-established Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[5] The strategic placement of amino, cyano, and ester functionalities on the thiophene ring makes it an ideal precursor for the construction of the fused pyrimidine ring system.

This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of a representative bioactive molecule, Isopropyl 4-((4-methoxyphenyl)amino)-6-methyl-5-cyanothieno[2,3-d]pyrimidine-7-carboxylate, starting from this compound. We will delve into the causality behind the experimental choices, provide a self-validating protocol, and present the data in a clear and accessible format for researchers, scientists, and drug development professionals.

Core Synthesis Protocol: A One-Pot Approach to Bioactive Thieno[2,3-d]pyrimidines

This protocol details a one-pot, two-step synthesis that leverages a Dimroth rearrangement for the efficient construction of the target N-substituted 4-aminothieno[2,3-d]pyrimidine.[5][6] The initial step involves the formation of a formamidine intermediate, which then undergoes cyclization and rearrangement upon reaction with an aniline.

Experimental Protocol: Synthesis of Isopropyl 4-((4-methoxyphenyl)amino)-6-methyl-5-cyanothieno[2,3-d]pyrimidine-7-carboxylate

Materials:

  • This compound (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)

  • p-Anisidine (1.2 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Instrumentation:

  • Microwave reactor or oil bath with reflux condenser

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Intermediate Formation:

    • To a 50 mL round-bottom flask, add this compound (1.0 eq).

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

    • The reaction can be performed under conventional heating at 70°C for 2-3 hours or, for enhanced efficiency, in a microwave reactor at 200W for 20 minutes.[2]

    • Rationale: The reaction of the 5-amino group with DMF-DMA forms the N'-(2-cyano-5-(isopropoxycarbonyl)-4-methylthiophen-3-yl)-N,N-dimethylformimidamide intermediate. This step activates the substrate for the subsequent cyclization.

  • Cyclization and Dimroth Rearrangement:

    • After the initial reaction is complete (monitored by TLC), add p-anisidine (1.2 eq) directly to the reaction mixture.

    • Add glacial acetic acid (10 mL).

    • Heat the mixture at 120°C for 1-2 hours under microwave irradiation (200W) or for 4-6 hours under conventional heating with reflux.[2]

    • Rationale: The p-anisidine acts as a nucleophile, attacking the formamidine intermediate. The acidic medium of glacial acetic acid facilitates the cyclization and subsequent Dimroth rearrangement, leading to the thermodynamically more stable N-substituted 4-aminothieno[2,3-d]pyrimidine.[5][6]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice-cold water, which should induce the precipitation of the crude product.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or DMF/water, to obtain the pure Isopropyl 4-((4-methoxyphenyl)amino)-6-methyl-5-cyanothieno[2,3-d]pyrimidine-7-carboxylate.

Data Presentation: Expected Results and Characterization

The following table summarizes the expected quantitative data for the synthesized compound based on typical results for analogous structures found in the literature.[5]

ParameterExpected Value
Yield 75-85%
Appearance White to pale yellow solid
Melting Point 170-175 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 9.5 (s, 1H, NH), 8.4 (s, 1H, pyrimidine-H), 7.6 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 5.1 (sept, 1H, CH(CH₃)₂), 3.8 (s, 3H, OCH₃), 2.5 (s, 3H, thiophene-CH₃), 1.4 (d, 6H, CH(CH₃)₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 165.0, 156.0, 155.5, 152.0, 131.0, 125.0, 115.0, 114.0, 105.0, 70.0, 55.0, 22.0, 15.0
IR (KBr, cm⁻¹) 3450 (N-H), 2220 (C≡N), 1700 (C=O, ester), 1600, 1510 (C=C, aromatic)
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₂₁H₂₂N₄O₃S

Visualization of Workflow and Chemistry

To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the chemical transformation.

G cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_end Product Isolation A Isopropyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate D Step 1: Intermediate Formation (Microwave or Heat) A->D Acetic Acid B DMF-DMA B->D Acetic Acid C p-Anisidine E Step 2: Cyclization & Rearrangement (Microwave or Heat) C->E D->E F Precipitation (Ice-cold water) E->F G Filtration & Washing F->G H Recrystallization G->H I Pure Product H->I

Caption: One-pot synthesis workflow.

Caption: Chemical transformation pathway. (Note: Placeholder images are used in the DOT script for intermediates and final products as these are not readily available in public databases. In a real-world application, these would be replaced with actual chemical structure images.)

Conclusion and Future Perspectives

The one-pot synthesis of Isopropyl 4-((4-methoxyphenyl)amino)-6-methyl-5-cyanothieno[2,3-d]pyrimidine-7-carboxylate from this compound represents an efficient and scalable method for accessing this important class of bioactive molecules. The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields, making this an attractive approach for high-throughput synthesis and library generation in drug discovery programs. The resulting thieno[2,3-d]pyrimidine scaffold can be further functionalized at various positions to optimize its pharmacological properties, offering a rich platform for the development of novel therapeutics.

References

  • Facile Synthesis and Anticancer Activity of Novel 4-Aminothieno[2,3-d]pyrimidines and Triazolothienopyrimidines. Taylor & Francis Online. Available from: [Link]

  • Facile Synthesis and Anticancer Activity of Novel 4-Aminothieno[2,3-d]pyrimidines and Triazolothienopyrimidines. Taylor & Francis Online. Available from: [Link]

  • Scheme 2. Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available from: [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Institutes of Health (NIH). Available from: [Link]

  • An unexpected Dimroth rearrangement leading to annelated thieno[3,2-d][1][7][8]triazolo[1,5-a]pyrimidines with potent antitumor activity. PubMed. Available from: [Link]

  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. Available from: [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Available from: [Link]

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  • A facile one-pot synthesis of new thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. ScienceDirect. Available from: [Link]

  • A Simple, One-Pot Synthesis of N-Alkyl and N-Aryl Thieno[2,3-d]pyrimidinones from Thiophene- and Benzothiophene-2-yl-ureas. Taylor & Francis Online. Available from: [Link]

  • Synthetic Tactics of New Class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile Derivatives Acting as Antimicrobial Agents. PubMed. Available from: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Institutes of Health (NIH). Available from: [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. National Institutes of Health (NIH). Available from: [Link]

  • A Convenient One-pot Synthesis of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-Thieno[2,3-d][7][8]oxazine-2,4(1H)-diones, Aromatic Aldehydes and Amines. ResearchGate. Available from: [Link]

  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. Available from: [Link]

  • [Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. PubMed. Available from: [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. Available from: [Link]

  • Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. PubChem. Available from: [Link]

  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. Available from: [Link]

  • Process for preparing thiophene derivatives. Google Patents.
  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. PubChem. Available from: [Link]

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Application Notes & Protocols: Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate as a Master Key for Condensed Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a highly versatile and functionalized heterocyclic building block. We move beyond simple procedural lists to offer a causal analysis of its synthesis via the Gewald reaction and its subsequent application in the strategic construction of medicinally relevant condensed heterocyclic systems. Detailed, field-tested protocols for the synthesis of thieno[2,3-d]pyrimidines are provided, complete with mechanistic insights and data presentation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic programs.

Introduction: The Strategic Value of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged structure in modern medicinal chemistry and materials science.[1][2] Its prevalence stems from two core attributes: the thiophene ring serves as a robust bioisostere for the phenyl group, often improving pharmacokinetic profiles, while the ortho-disposed functional groups on polysubstituted 2-aminothiophenes provide a perfect launchpad for cyclocondensation reactions.[1][3]

This compound (a specific derivative of the widely studied 2-aminothiophene family) is a quintessential example of such a building block. Synthesized efficiently through the one-pot Gewald multicomponent reaction, it possesses a unique arrangement of nucleophilic (C5-amino) and electrophilic (C4-cyano, C2-ester) centers.[4][5] This arrangement is primed for the annulation of additional rings, making it an invaluable precursor for creating diverse libraries of fused heterocycles, most notably thienopyrimidines, which exhibit a wide array of pharmacological activities including kinase inhibition and anti-infective properties.[6][7][8]

This guide will first detail the synthesis of the parent scaffold and then provide validated protocols for its conversion into high-value condensed systems.

Synthesis of the Precursor: A Validated Gewald Reaction Protocol

The Gewald reaction is the most direct and atom-economical method for preparing polysubstituted 2-aminothiophenes.[4][5] It involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.

Causality Behind the Choices:

  • Reagents: Isopropyl acetoacetate serves as the carbonyl component and provides the C2-ester and C3-methyl groups. Malononitrile is the activated nitrile, furnishing the C4-cyano and C5-amino groups.

  • Catalyst: A secondary amine like morpholine or diethylamine is crucial. It catalyzes both the initial Knoevenagel condensation between the carbonyl and the nitrile and the subsequent addition of sulfur.

  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and facilitate a moderate reaction temperature.

Protocol 2.1: Synthesis of this compound

Materials:

  • Isopropyl acetoacetate

  • Malononitrile

  • Elemental sulfur (powdered)

  • Morpholine

  • Ethanol, absolute

  • Ice bath, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine isopropyl acetoacetate (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in 80 mL of absolute ethanol.

  • Catalyst Addition: Stir the mixture at room temperature. Slowly add morpholine (0.1 mol) dropwise over 15 minutes. An exothermic reaction may be observed; use an ice bath to maintain the temperature around 25-30°C if necessary.

  • Reaction Execution: After the addition is complete, heat the mixture to a gentle reflux (approx. 78°C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum to yield the title compound as a crystalline solid.

Expected Outcome:

  • Yield: Typically 60-75%.

  • Appearance: Off-white to pale yellow solid.

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Mechanism

The Gewald reaction proceeds through a sophisticated cascade of condensation and cyclization steps, as illustrated below.

Gewald_Mechanism Gewald Reaction Workflow Start Isopropyl Acetoacetate + Malononitrile Knoevenagel Knoevenagel Condensation (Intermediate A) Start->Knoevenagel Morpholine SulfurAdd Michael Addition of Sulfur (Intermediate B) Knoevenagel->SulfurAdd + Sulfur (S8) Cyclization Ring Closure (Thiolane Intermediate C) SulfurAdd->Cyclization Intramolecular Attack TautOx Tautomerization & Oxidation Cyclization->TautOx - H2S (conceptual) Product Isopropyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate TautOx->Product

Caption: Key stages of the Gewald reaction for precursor synthesis.

Applications in Fused Heterocycle Synthesis: Thieno[2,3-d]pyrimidines

The strategic placement of the amino and cyano/ester groups in the precursor allows for the straightforward annulation of a pyrimidine ring, yielding the valuable thieno[2,3-d]pyrimidine core. Different reagents can be used to introduce diversity at the C2 and C4 positions of the newly formed pyrimidine ring.

Visualizing the Synthetic Pathways

The following workflow illustrates the versatility of the aminothiophene precursor in generating a variety of thieno[2,3-d]pyrimidine derivatives.

Thienopyrimidine_Synthesis Synthetic Routes to Thieno[2,3-d]pyrimidines Thiophene Isopropyl 5-amino-4-cyano- 3-methylthiophene-2-carboxylate Product1 6-Isopropyl-5-methyl-4-oxo-3,4-dihydro- thieno[2,3-d]pyrimidine-7-carboxylate Thiophene->Product1 Formamide (Reflux) [C1 Synthon] Product2 6-Isopropyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydro- thieno[2,3-d]pyrimidine-7-carboxylate Thiophene->Product2 Urea or Ethyl Chloroformate -> NH3 [C=O Synthon] Product3 6-Isopropyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro- thieno[2,3-d]pyrimidine-7-carboxylate Thiophene->Product3 Thiourea or Isothiocyanates [C=S Synthon] Product4 Substituted Thieno[2,3-d]pyrimidines Thiophene->Product4 Orthoformates, Carboxylic Acids, etc. [Variable Synthons]

Caption: Divergent synthesis from the aminothiophene precursor.

Protocol 3.1: Synthesis of Isopropyl 6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

This protocol uses formamide, which serves as a source of a single carbon atom to form the C2 position of the pyrimidine ring.[6][7]

Mechanistic Rationale: The reaction proceeds via initial attack of the aminothiophene onto formamide, followed by an intramolecular cyclization with the elimination of water and ammonia. The cyano group is more reactive under these conditions than the ester group for the final ring closure.

Materials:

  • This compound (from Protocol 2.1)

  • Formamide

  • High-temperature oil bath, reflux condenser

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, place the starting thiophene (0.05 mol) and an excess of formamide (40 mL).

  • Execution: Heat the mixture to reflux (approx. 180-190°C) using an oil bath and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of cold water with stirring.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it with copious amounts of water to remove residual formamide.

  • Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or a DMF/water mixture, to afford the pure thienopyrimidinone.

Protocol 3.2: Synthesis of Isopropyl 6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate

This protocol introduces a thiocarbonyl group at the C2 position using thiourea.[6][9]

Mechanistic Rationale: The amino group of the thiophene attacks the thiourea carbon. Subsequent intramolecular cyclization onto the cyano group, followed by tautomerization, yields the stable thioxo-pyrimidinone ring system.

Materials:

  • This compound

  • Thiourea

  • Ethanol or another high-boiling polar solvent (e.g., DMF)

  • Anhydrous potassium carbonate (as catalyst)

Procedure:

  • Reaction Setup: Suspend the starting thiophene (0.05 mol), thiourea (0.06 mol), and anhydrous potassium carbonate (0.01 mol) in 75 mL of ethanol in a round-bottom flask fitted with a reflux condenser.

  • Execution: Heat the mixture to reflux and maintain for 8-12 hours. The reaction should become more homogeneous as it progresses.

  • Work-up: After cooling, pour the reaction mixture into 300 mL of ice-cold water.

  • Acidification: Carefully acidify the aqueous solution with dilute hydrochloric acid (2M HCl) to a pH of ~5-6. This protonates the product and causes it to precipitate.

  • Isolation & Purification: Collect the resulting solid by vacuum filtration, wash with water, and dry. Recrystallization from acetic acid or ethanol provides the purified product.

Summary of Applications

The protocols described highlight the modularity of using this compound. By selecting the appropriate one- or two-carbon synthon, a variety of functionalized thieno[2,3-d]pyrimidines can be readily accessed.

Target Heterocycle CoreKey Reagent(s)Function of ReagentTypical Conditions
Thieno[2,3-d]pyrimidin-4-oneFormamideC1 SynthonReflux, 180-190°C
Thieno[2,3-d]pyrimidine-2,4-dioneUrea, IsocyanatesC=O SynthonReflux, base or acid catalyst
2-Thioxo-thieno[2,3-d]pyrimidin-4-oneThiourea, IsothiocyanatesC=S SynthonReflux, base catalyst
2-Amino-thieno[2,3-d]pyrimidin-4-oneCyanamide, GuanidineC-NH₂ SynthonVaries, often basic

Conclusion

This compound is more than just a chemical; it is a strategic tool for the efficient construction of complex molecular architectures. Its synthesis via the robust Gewald reaction and the predictable reactivity of its functional groups make it an ideal platform for diversity-oriented synthesis. The protocols provided herein are not merely recipes but are grounded in mechanistic understanding, empowering researchers to adapt and innovate in their pursuit of novel condensed heterocyclic systems for drug discovery and beyond.

References

  • Arpád, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Masurier, N. (2022). Thienopyrimidine. Encyclopedia MDPI. [Link]

  • ResearchGate. (n.d.). Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • ResearchGate. (2015). Gewald reaction and apply in drug synthesis. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules, 27(1), 57. [Link]

  • Abdel-Rahman, A. A.-H. (n.d.). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of Chemical and Pharmaceutical Research. [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 283-289. [Link]

  • ResearchGate. (2001). Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and thiourea. ResearchGate. [Link]

  • Masurier, N., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. [Link]

  • Alichem. (n.d.). This compound. Alichem. [Link]

  • Dyachenko, V. D., et al. (2023). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 28(15), 5865. [Link]

  • PubChem. (n.d.). Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. PubChem. [Link]

  • PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which is a variation of the well-established Gewald aminothiophene reaction.[1][2] Here, we provide in-depth troubleshooting, frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.

Reaction Overview

The synthesis of this compound is a one-pot, multi-component reaction that involves the condensation of isopropyl acetoacetate, malononitrile, and elemental sulfur, typically catalyzed by a basic amine like morpholine or triethylamine.[3][4]

Reaction Scheme:

  • Reactants: Isopropyl acetoacetate, Malononitrile, Elemental Sulfur (S₈)

  • Catalyst: Morpholine (or other secondary/tertiary amine)

  • Product: this compound

This reaction is highly valued for its efficiency in constructing the polysubstituted 2-aminothiophene core, a scaffold present in numerous pharmacologically active compounds.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gewald reaction? A1: The reaction proceeds through a series of steps, though the exact sequence can be influenced by reaction conditions.[3] The generally accepted mechanism begins with a Knoevenagel condensation between the ketone (isopropyl acetoacetate) and the active methylene compound (malononitrile) to form a stable α,β-unsaturated nitrile intermediate.[2][7] This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final aromatic 2-aminothiophene product.[2][8] The final aromatization step is the primary thermodynamic driving force for the reaction.[8]

Q2: Why is a basic catalyst like morpholine necessary? A2: The base plays a crucial role in the initial Knoevenagel condensation step by deprotonating the active methylene compound (malononitrile), making it a potent nucleophile that can attack the carbonyl group of the isopropyl acetoacetate.[3][9] The choice of base can significantly impact reaction rate and yield, with secondary amines like morpholine often providing excellent results.[5][10]

Q3: Can I use a different ester of acetoacetate (e.g., ethyl or methyl)? A3: Yes. The Gewald reaction is compatible with various α-methylene carbonyl compounds, including different esters of acetoacetate.[4] Using methyl or ethyl acetoacetate would result in the corresponding methyl or ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.[11][12] The core reaction mechanism remains the same.

Q4: Is it possible to perform this reaction without a solvent? A4: Yes, solvent-free synthesis of 2-aminothiophenes via the Gewald reaction has been successfully demonstrated using techniques like high-speed ball milling.[10][13] This approach aligns with green chemistry principles by reducing solvent waste and can sometimes be catalytic in base.[10][13]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Use the following flowchart to diagnose and resolve experimental problems.

Troubleshooting_Flowchart Start Experiment Start CheckYield Low or No Yield? Start->CheckYield CheckPurity Product is Impure? CheckYield->CheckPurity No Sol_Reagents Verify Reagent Purity & Stoichiometry CheckYield->Sol_Reagents Yes CheckColor Dark/Tarry Mixture? CheckPurity->CheckColor No Sol_Purify Improve Purification (Recrystallization, Chromatography) CheckPurity->Sol_Purify Yes Success High Yield & Purity CheckColor->Success No Sol_SideRxns Minimize Side Reactions (Control Temp, Add Reagents Slowly) CheckColor->Sol_SideRxns Yes Sol_Temp Optimize Reaction Temp. (45-55 °C) Sol_Reagents->Sol_Temp Sol_Base Check Base Catalyst (Type & Amount) Sol_Temp->Sol_Base Sol_Time Increase Reaction Time (Monitor by TLC) Sol_Base->Sol_Time Sol_SideRxns->Sol_Temp

Caption: Troubleshooting flowchart for the Gewald synthesis.

Problem 1: Low or No Yield of the Desired Product
Potential CausesRecommended Solutions & Scientific Rationale
1. Impure Starting Materials Solution: Ensure all reagents—isopropyl acetoacetate, malononitrile, sulfur, and the amine catalyst—are of high purity and anhydrous where appropriate. Rationale: Impurities can inhibit the initial Knoevenagel condensation or catalyze polymerization and other side reactions, consuming starting materials and reducing the yield.[14]
2. Incorrect Reaction Temperature Solution: Maintain the reaction temperature in the optimal range, typically between 45-60 °C.[15] Monitor the internal temperature closely. Rationale: If the temperature is too low, the reaction rate will be impractically slow. If it is too high, it promotes the formation of dark, tarry byproducts, including complex polysulfides and polymers, which significantly lowers the yield of the desired thiophene.[14]
3. Inefficient Knoevenagel Condensation Solution: Monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC). If it is not forming, consider using a more effective base or ensuring the existing base is active. Rationale: The entire synthesis is contingent on the successful formation of this key intermediate.[2][16] Failure at this step prevents the subsequent cyclization with sulfur.
4. Suboptimal Base Catalyst Solution: While morpholine is standard, triethylamine can also be effective.[17] Ensure the catalytic amount (typically 0.1-0.2 equivalents) is used. In some cases, an acid-base catalyst system (e.g., morpholinium acetate) can enhance the initial condensation.[5][15] Rationale: The base's strength and steric hindrance affect its ability to deprotonate the malononitrile without promoting side reactions. The choice of catalyst is a critical parameter for optimization.[16]
Problem 2: Reaction Mixture Turns Dark Brown or Tarry
Potential CausesRecommended Solutions & Scientific Rationale
1. Excessively High Temperature Solution: Immediately reduce the reaction temperature. For future runs, ensure the heating mantle or oil bath is set correctly and does not overshoot the target temperature of 45-60 °C. Rationale: High temperatures are the primary cause of polymerization and the formation of complex polysulfides, which manifest as a dark, intractable tar.[14]
2. Poor Quality Sulfur Solution: Use finely powdered, high-purity elemental sulfur. Rationale: Lumps of sulfur have lower surface area, leading to poor dispersion and localized overheating. Impurities in the sulfur can also catalyze decomposition pathways. Finely powdered sulfur ensures better reactivity and heat distribution.[4]
3. Incorrect Order of Addition Solution: Add the base catalyst slowly or dropwise to the mixture of the other reagents at a controlled temperature. Rationale: A rapid, exothermic reaction can occur if the base is added too quickly, causing a sudden temperature spike that leads to polymerization and byproduct formation.
Problem 3: Difficulty in Product Purification
Potential CausesRecommended Solutions & Scientific Rationale
1. Presence of Unreacted Starting Materials Solution: Monitor the reaction to completion using TLC. After the reaction, use a suitable workup procedure, such as washing with a dilute acid to remove the amine catalyst and with water to remove any water-soluble impurities. Rationale: Incomplete reactions will leave starting materials in the crude product, complicating purification. A proper workup simplifies the mixture before final purification.[14]
2. Formation of Dimeric Byproducts Solution: Optimize the reaction temperature, as dimer formation is highly temperature-sensitive.[14] Sometimes, running the reaction at a slightly lower temperature for a longer period can minimize this side reaction. Rationale: The α,β-unsaturated nitrile intermediate can undergo self-condensation to form a dimer, a common competing reaction in the Gewald synthesis.[14]
3. Co-precipitation with Sulfur Solution: After the reaction, filter the hot reaction mixture to remove any unreacted sulfur before cooling to crystallize the product. Alternatively, during workup, dissolve the crude product in a suitable solvent and filter to remove insoluble sulfur. Rationale: Elemental sulfur has low solubility in many organic solvents, especially upon cooling, and can co-precipitate with the desired product, leading to contamination.
4. Oily Product Instead of Solid Solution: Try triturating the crude oil with a non-polar solvent like hexane or a cold ethanol/water mixture to induce crystallization. If this fails, column chromatography is the most effective method for isolating the pure product. Rationale: The presence of impurities can inhibit crystallization, resulting in an oil. Trituration can often remove these impurities, allowing the product to solidify.

Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Optimization may be required based on specific laboratory conditions and reagent batches.

Caption: General experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Setup: In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

  • Reagent Addition: To the flask, add isopropyl acetoacetate (1.0 eq.), malononitrile (1.0 eq.), finely powdered elemental sulfur (1.1 eq.), and ethanol (approx. 4 mL/g of isopropyl acetoacetate).

  • Catalyst Addition: Begin stirring the mixture and slowly add morpholine (0.2 eq.) dropwise over 5-10 minutes. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to an internal temperature of 50-55 °C using a temperature-controlled heating mantle or oil bath. Maintain vigorous stirring for 2-4 hours. The product may begin to precipitate during the reaction.

  • Monitoring: Check for the consumption of starting materials using TLC. The product is typically a UV-active spot with a distinct Rf value.

  • Workup & Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate further. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification: Recrystallize the crude product from hot ethanol or isopropanol to obtain the pure this compound as a crystalline solid.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Data Summary: Optimizing Reaction Parameters

The yield and purity of the Gewald synthesis are highly dependent on reaction conditions. The following table summarizes key parameters and their typical effects.

ParameterRecommended ConditionRationale & Impact on Yield
Solvent Ethanol, Methanol, DMFPolar protic solvents like ethanol generally give good yields by facilitating the solubility of intermediates.[18] DMF can also be used but makes product isolation more difficult.
Temperature 45 - 60 °CCrucial for balancing reaction rate and minimizing side reactions. Temperatures >70°C often lead to significant yield loss due to polymerization.[14]
Base Morpholine, TriethylamineMorpholine is often preferred and gives high yields.[19] The choice of base can influence the rate of the initial condensation step.
Reaction Time 2 - 6 hoursTypically sufficient for completion. Monitor by TLC to avoid prolonged heating which can degrade the product. Microwave irradiation can dramatically shorten reaction times.[2]

References

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • McKinnon, D. M., & Duncan, K. A. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

  • McKinnon, D. M., & Duncan, K. A. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur [Abstract]. OSTI.GOV. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from [Link]

  • Sreedharan, B., Joseyphus, R., Dhanaraj, C., & Dasan, A. (2017). Reaction optimization studies of the modified Gewald reaction. ResearchGate. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes [PDF]. ResearchGate. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes [Request PDF]. ResearchGate. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Gewald Reaction. Retrieved from [Link]

  • MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Gewald reaction and apply in drug synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Retrieved from [Link]

  • ACS Publications. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

  • YouTube. (2021). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
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  • ResearchGate. (n.d.). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. Retrieved from [Link]

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Troubleshooting low yield in the Gewald reaction for substituted thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from our Senior Application Scientists.

Technical Support Center: Troubleshooting Low Yield in the Gewald Reaction

Welcome to our dedicated support center for the Gewald three-component reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of substituted 2-aminothiophenes. Low yields can be a significant bottleneck in any synthetic workflow. Here, we address common challenges in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm consistently getting low yields in my one-pot Gewald reaction. What are the most common culprits?

Low yields in the Gewald reaction typically trace back to one of four key areas: the initial condensation step, competing side reactions, the quality of your reagents, or suboptimal reaction conditions. The reaction is a delicate balance of multiple sequential steps occurring in one pot: a Knoevenagel condensation, Michael addition of sulfur, and a final cyclization/tautomerization.[1][2] A failure or inefficiency in any of these steps will inevitably depress the overall yield. A systematic approach, as outlined in our detailed troubleshooting guide below, is the most effective way to diagnose and solve the issue.

Q2: How do I know which step of the reaction is failing?

Identifying the problematic step is crucial. We recommend monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Presence of Starting Materials: If you primarily see your initial ketone/aldehyde and active methylene nitrile spots, the initial Knoevenagel condensation is likely failing or is too slow.[3][4]

  • A New Intermediate Spot: If you see a new spot corresponding to the α,β-unsaturated nitrile intermediate but little product, the issue lies with the sulfur addition or the subsequent cyclization.[5]

  • Multiple Byproduct Spots or Streaking: This often indicates side reactions like dimerization or polymerization are outcompeting the desired reaction pathway.[3]

Detailed Troubleshooting Guide

Issue 1: The Initial Knoevenagel Condensation is Inefficient

The first step, a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile, is foundational to the entire synthesis.[6] Its failure is a common source of low yields.

Q: My TLC shows significant amounts of unreacted ketone and nitrile. How can I drive the condensation forward?

A: This points to an issue with the activation of your methylene compound or the reactivity of your carbonyl.

  • Causality—Base Selection: The base's primary role is to deprotonate the active methylene compound, forming a nucleophilic carbanion. If the base is too weak, this equilibrium will not favor the carbanion, stalling the reaction. Conversely, an overly strong base can promote unwanted side reactions.

  • Solution—Optimize the Base:

    • Screen Different Bases: For standard substrates, secondary amines like morpholine or piperidine are often effective. If these fail, especially with less reactive ketones, consider triethylamine.[3][4] The choice of base is critical and substrate-dependent.

    • Consider a Catalytic System: Recent studies have shown that truly catalytic amounts of conjugate acid-base pairs, like piperidinium borate, can be highly effective and improve the green profile of the reaction.[7]

  • Causality—Water Removal: The Knoevenagel condensation produces one equivalent of water. In some systems, this water can inhibit the reaction or promote hydrolysis of intermediates.

  • Solution—Remove Water: While often not necessary in alcoholic solvents, if you suspect water is an issue in aprotic solvents, consider adding a Dean-Stark trap or molecular sieves.

Parameter Recommendation Rationale
Base Selection Morpholine, Piperidine, TriethylamineMatches basicity to substrate reactivity to efficiently generate the nucleophile.
Catalyst Loading Typically 10-20 mol% for amine basesBalances reaction rate with minimizing base-catalyzed side reactions.
Water Removal Use a Dean-Stark trap or molecular sievesLe Châtelier's principle; removing a product drives the condensation forward.
Issue 2: Competing Side Reactions Dominate

Q: My reaction mixture turns dark brown or tarry, and the final product is difficult to purify. What is happening?

A: A dark, tarry appearance is a classic sign of polymerization or the formation of complex polysulfides.[3] This is almost always caused by excessive heat.

  • Causality—Thermal Decomposition: The Gewald reaction is often exothermic. While gentle heating (40-60 °C) can be beneficial, runaway temperatures can cause the sulfur ring to open uncontrollably, leading to complex polysulfide chains and polymerization of reaction intermediates.[5]

  • Solution—Strict Temperature Control:

    • Maintain a consistent temperature using an oil bath. Do not exceed 60-70 °C unless you have literature precedent for your specific substrate.

    • For highly reactive substrates, consider running the reaction at room temperature or even cooling it during the initial phase.

Q: I've isolated a significant byproduct with roughly double the mass of my expected intermediate. How can I prevent this?

A: You are likely observing dimerization of the α,β-unsaturated nitrile intermediate. This is a common competing reaction pathway.[3]

  • Causality—Reaction Kinetics: The unsaturated intermediate can either react with sulfur (desired pathway) or with another molecule of itself (dimerization). The relative rates of these two reactions are key.

  • Solutions—Favor Intramolecular Cyclization:

    • Adjust Reagent Addition: Instead of a one-pot dump, try a semi-continuous approach. Add the base slowly to the mixture of the carbonyl, nitrile, and sulfur. This keeps the instantaneous concentration of the reactive intermediate low, disfavoring the bimolecular dimerization.

    • Modify the Solvent: The solvent can influence the relative rates of reaction. Screening solvents like ethanol, methanol, or DMF is recommended.[8][9] Ethanol is often a good starting point due to its ability to dissolve sulfur to some extent.[8]

Issue 3: Substrate-Related Challenges

Q: I'm using a sterically hindered ketone, and my yield is near zero. Is the Gewald reaction not suitable for my substrate?

A: Sterically hindered ketones are notoriously challenging for the standard one-pot Gewald reaction.[5] The bulky groups impede the initial condensation and subsequent cyclization. However, you can often get excellent yields by modifying the protocol.

  • Causality—Steric Hindrance: The tetrahedral intermediate formed during the Knoevenagel condensation and the planar transition state of the cyclization are destabilized by bulky substituents.

  • Solution—Implement a Two-Step Procedure:

    • Step 1: Isolate the Intermediate: First, perform only the Knoevenagel condensation to synthesize and isolate the α,β-unsaturated nitrile. This can often be driven to completion under more forceful conditions (e.g., using a stronger base or a Dean-Stark trap) without the risk of sulfur-related side reactions.

    • Step 2: Cyclization: In a separate reaction, take the purified unsaturated nitrile and react it with elemental sulfur and a base to form the desired thiophene.[10] This approach breaks the reaction into more manageable parts and frequently provides a dramatic yield improvement for challenging substrates.

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

Gewald_Mechanism R1COR2 Ketone/Aldehyde Knoevenagel_Int α,β-Unsaturated Nitrile R1COR2->Knoevenagel_Int NCCH2EWG Active Methylene Nitrile NCCH2EWG->Knoevenagel_Int S8 Sulfur (S8) Sulfur_Adduct Sulfur Adduct S8->Sulfur_Adduct Base Base (e.g., Morpholine) Base->Knoevenagel_Int Catalyzes Knoevenagel_Int->Sulfur_Adduct Cyclized_Int Cyclized Intermediate Sulfur_Adduct->Cyclized_Int Ring Closure Thiophene 2-Aminothiophene Cyclized_Int->Thiophene Tautomerization

Caption: The Gewald reaction mechanism pathway.

Troubleshooting_Workflow Start Low Yield Observed TLC Analyze Reaction by TLC Start->TLC Obs4 Using Sterically Hindered Ketone Start->Obs4 Substrate Check Obs1 Mainly Unreacted Starting Materials TLC->Obs1 Observation Obs2 Dark/Tarry Mixture or Polymer TLC->Obs2 Observation Obs3 Significant Byproduct (e.g., Dimer) TLC->Obs3 Observation Sol1 Optimize Base (Type/Conc.) Remove Water Obs1->Sol1 Action Sol2 Reduce Temperature (40-50 °C) Ensure Proper Stirring Obs2->Sol2 Action Sol3 Slow Addition of Base Screen Solvents (EtOH, MeOH, DMF) Obs3->Sol3 Action Sol4 Switch to Two-Step Protocol: 1. Isolate Knoevenagel Product 2. React with Sulfur & Base Obs4->Sol4 Action

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes

This protocol is a general starting point and may require optimization.[5]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol, 1.0 eq.), the active methylene compound (e.g., malononitrile, 10 mmol, 1.0 eq.), and finely powdered elemental sulfur (12 mmol, 1.2 eq.).

  • Solvent: Add a suitable solvent (e.g., ethanol, 20-30 mL).

  • Catalyst: Add the base (e.g., morpholine, 2 mmol, 0.2 eq.) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 40-50 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water while stirring vigorously.

  • Isolation: If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography.[5]

Protocol 2: Two-Step Synthesis for Sterically Hindered Ketones

Step A: Knoevenagel Condensation

  • Setup: In a round-bottom flask fitted with a Dean-Stark trap and condenser, combine the sterically hindered ketone (10 mmol, 1.0 eq.), the active methylene nitrile (11 mmol, 1.1 eq.), and a catalytic amount of piperidine (1 mmol, 0.1 eq.) in toluene.

  • Reaction: Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Work-up: Cool the reaction, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting α,β-unsaturated nitrile by chromatography or distillation.

Step B: Thiophene Formation

  • Setup: To a round-bottom flask, add the purified α,β-unsaturated nitrile (10 mmol, 1.0 eq.), elemental sulfur (12 mmol, 1.2 eq.), and ethanol (20 mL).

  • Reaction: Add triethylamine (10 mmol, 1.0 eq.) and stir the mixture at 50 °C, monitoring by TLC until the starting material is consumed.

  • Isolation & Purification: Follow steps 5-7 from Protocol 1.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. (Semantic Scholar provides access to this article, though a direct link to the publisher may require a subscription).
  • Various Authors. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chen, J., et al. (2014). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]

  • Jorgensen, M. J., & Toste, F. D. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Bowder, D. J., et al. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 21(9), 1149. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • J&K Scientific LLC. (n.d.). Gewald Reaction. J&K Scientific. [Link]

  • Various Authors. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Jorgensen, M. J., & Toste, F. D. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Reddit user discussion on low yield. (2020). Reddit r/chemistry. [Link]

  • Sharma, P., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(4), 415-422. [Link]

  • Legeay, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(40), 26059-26089. [Link]

Sources

Technical Support Center: Purification of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may face in your laboratory, ensuring you can achieve the desired purity and yield for your downstream applications.

Introduction to Purification Challenges

This compound is typically synthesized via the Gewald multicomponent reaction.[1][2][3] While this one-pot synthesis is efficient, the crude product often contains a mixture of unreacted starting materials, intermediates, and byproducts that can complicate purification.[1][4] This guide will walk you through the most effective purification techniques and provide solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile of a Gewald reaction can be complex. Common impurities include:

  • Unreacted Starting Materials: Isopropyl acetoacetate, malononitrile, and elemental sulfur.

  • Knoevenagel Condensation Intermediate: The α,β-unsaturated nitrile formed from the initial condensation of the ketone and active methylene compound may be present if the subsequent sulfur addition and cyclization are slow.[1]

  • Dimeric Byproducts: Self-condensation of the Knoevenagel intermediate can lead to the formation of dimeric impurities, which can be a significant issue.[4]

  • Polymeric Materials and Polysulfides: At elevated temperatures, starting materials or intermediates can polymerize, resulting in tarry, dark-colored residues that are difficult to remove.[4]

Q2: What are the recommended primary purification techniques for this compound?

A2: The two most effective and commonly employed purification techniques for this class of compounds are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for purifying solid 2-aminothiophenes, especially for removing minor impurities and achieving high crystalline purity.[1]

  • Column Chromatography: For complex mixtures with multiple components or when high purity is required from a particularly challenging crude product, column chromatography on silica gel is the method of choice.[2]

Q3: My crude product is a dark, oily, or tarry substance. How should I proceed?

A3: A dark and tarry crude product often indicates the presence of polymeric byproducts or complex polysulfides, which can result from running the reaction at too high a temperature.[4] Before attempting recrystallization or column chromatography, it is advisable to perform an initial workup. This may involve dissolving the crude mixture in a suitable solvent like ethyl acetate or dichloromethane, washing with water to remove any water-soluble impurities, and then treating with a decolorizing agent like activated charcoal.

Troubleshooting Guide: Purification Workflows

This section provides a detailed breakdown of troubleshooting strategies for the most common purification challenges.

Workflow 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical for success.

Problem: The compound "oils out" instead of crystallizing.

This is a common issue where the compound separates as a liquid phase instead of forming solid crystals.

  • Cause: The solution is likely supersaturated, or it has been cooled too quickly. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Add more solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool down slowly.

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites.

    • Seed the solution: If you have a small amount of pure product, add a tiny crystal to the solution to induce crystallization.

Problem: Poor recovery of the purified product.

Low yield after recrystallization can be due to several factors.

  • Cause: The compound may be too soluble in the chosen solvent, even at low temperatures. Alternatively, too much solvent may have been used.

  • Solution:

    • Optimize the solvent system: Test a range of solvents and solvent mixtures to find one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of aminothiophenes include ethanol and isopropanol.[2]

    • Minimize the amount of solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool the solution thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.

Experimental Protocol: Recrystallization

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to identify a suitable recrystallization solvent or solvent pair.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Workflow 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating complex mixtures.

Problem: Poor separation of the desired product from impurities.

Overlapping peaks or bands on the column can make it difficult to isolate the pure compound.

  • Cause: The chosen solvent system (mobile phase) may not be optimal for the separation.

  • Solution:

    • TLC Analysis: Before running a column, perform a thorough analysis using Thin Layer Chromatography (TLC) with various solvent systems to find the one that provides the best separation between your product and the impurities.[5] Aim for an Rf value of 0.2-0.4 for the desired compound.

    • Adjust Solvent Polarity: If the compounds are moving too slowly (low Rf), increase the polarity of the mobile phase. If they are moving too quickly (high Rf), decrease the polarity.[5] Good starting points for polar compounds include ethyl acetate/hexane mixtures or methanol/dichloromethane mixtures.[6]

    • Gradient Elution: Consider using a gradient elution, where the polarity of the mobile phase is gradually increased during the separation.

Problem: The compound streaks on the silica gel column.

Streaking can lead to poor separation and contamination of fractions.

  • Cause: The amino group on the thiophene ring is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel.[5]

  • Solution:

    • Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia in methanol, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[5][6]

    • Use an Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[5]

Experimental Protocol: Flash Column Chromatography

  • TLC Optimization: Determine the optimal mobile phase using TLC. A common starting point for aminothiophenes is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with silica gel as the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").[7]

  • Elution: Apply the mobile phase to the top of the column and apply pressure to force the solvent through the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification TechniqueCommon Solvents/Mobile PhasesKey Optimization Parameters
Recrystallization Ethanol, Isopropanol, Acetone/WaterCooling rate, solvent volume, use of seed crystals
Column Chromatography Ethyl Acetate/Hexanes, Methanol/DichloromethaneMobile phase polarity, gradient elution, addition of modifiers (e.g., triethylamine)

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.

Purification_Troubleshooting start Crude Product is_solid Is the crude product a solid? start->is_solid workup Perform Aqueous Workup / Decolorize is_solid->workup No (oily/tarry) recrystallization Attempt Recrystallization is_solid->recrystallization Yes workup->recrystallization oils_out Does it 'oil out'? recrystallization->oils_out column_chromatography Perform Column Chromatography recrystallization->column_chromatography Still Impure optimize_recrystallization Optimize Recrystallization: - Slower cooling - Add more solvent - Scratch flask - Seed crystals oils_out->optimize_recrystallization Yes pure_solid Pure Solid Product oils_out->pure_solid No optimize_recrystallization->recrystallization poor_separation Poor Separation? column_chromatography->poor_separation optimize_column Optimize Column Conditions: - Adjust mobile phase polarity - Use gradient elution - Add modifier (e.g., Et3N) poor_separation->optimize_column Yes streaking Streaking on TLC/Column? poor_separation->streaking No optimize_column->column_chromatography add_modifier Add Basic Modifier (e.g., Et3N) or use Alumina streaking->add_modifier Yes pure_fractions Combine Pure Fractions streaking->pure_fractions No add_modifier->column_chromatography evaporate Evaporate Solvent pure_fractions->evaporate evaporate->pure_solid

Sources

Technical Support Center: Synthesis of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic compound. The synthesis, primarily achieved through the Gewald reaction, is a powerful one-pot method but is not without its challenges.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential side reactions and optimize your synthetic outcomes.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired thiophene, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: A low or non-existent yield in the Gewald synthesis of this aminothiophene can stem from several factors, primarily related to the initial condensation step or the subsequent cyclization.

Root Cause Analysis:

  • Inefficient Knoevenagel Condensation: The first step of the Gewald reaction is a Knoevenagel condensation between propanal (the aldehyde) and isopropyl cyanoacetate (the active methylene compound).[2] This reaction is base-catalyzed, and if the conditions are not optimal, the formation of the crucial α,β-unsaturated nitrile intermediate will be inefficient.[2][3]

  • Poor Quality of Reagents: The purity of starting materials is paramount. Impurities in propanal, isopropyl cyanoacetate, or sulfur can inhibit the reaction or promote side reactions. Propanal, in particular, is prone to self-condensation (aldol reaction) under basic conditions.

  • Suboptimal Reaction Temperature: The Gewald reaction is temperature-sensitive. Excessively low temperatures can stall the reaction, while overly high temperatures can lead to the decomposition of intermediates and the formation of tarry byproducts.[4]

  • Ineffective Sulfur Addition and Cyclization: The mechanism of sulfur addition and subsequent cyclization is complex and not fully elucidated.[2][5] It is believed to involve the formation of polysulfide intermediates.[5][6][7] If the sulfur does not react efficiently with the Knoevenagel adduct, the thiophene ring will not form.

Troubleshooting Protocol:

  • Optimize the Knoevenagel Condensation:

    • Base Selection: Morpholine is a commonly used and effective base for this reaction.[8][9] If yields are low, consider using a stronger base or a combination of bases, such as triethylamine.

    • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. The use of a Dean-Stark trap or the addition of a dehydrating agent like molecular sieves can drive the equilibrium towards the product.

  • Ensure Reagent Purity:

    • Use freshly distilled propanal to minimize aldol self-condensation products.

    • Verify the purity of isopropyl cyanoacetate and elemental sulfur.

  • Precise Temperature Control:

    • Maintain a consistent and optimized reaction temperature. A typical range for the Gewald reaction is between 40-80 °C. It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Facilitate Cyclization:

    • Ensure the elemental sulfur is finely powdered to maximize its surface area and reactivity.

    • Sufficient reaction time is crucial for the cyclization to complete. Monitor the disappearance of the α,β-unsaturated nitrile intermediate by TLC.

Issue 2: Formation of a Dark Brown or Tarry Reaction Mixture

Question: My reaction mixture has turned into a dark, viscous tar, making product isolation difficult. What causes this and how can I prevent it?

Answer: The formation of a tarry mixture is a common issue in Gewald synthesis and is typically indicative of polymerization and the formation of complex polysulfides.[4]

Root Cause Analysis:

  • Excessive Heat: High reaction temperatures can promote the polymerization of the α,β-unsaturated nitrile intermediate and lead to the uncontrolled decomposition of sulfur intermediates.[4]

  • Prolonged Reaction Times: Leaving the reaction to proceed for an extended period, especially at elevated temperatures, can increase the likelihood of side reactions and decomposition.

  • Presence of Impurities: As mentioned previously, impurities in the starting materials can act as catalysts for these unwanted side reactions.[4]

Preventative Measures:

  • Strict Temperature Management: Carefully control the reaction temperature, avoiding localized overheating. Use an oil bath for uniform heating.

  • Reaction Monitoring: Regularly monitor the reaction's progress using TLC. Once the starting materials are consumed and the product spot is prominent, proceed with the workup to avoid unnecessary heating.

  • High-Purity Reagents: The importance of using pure starting materials cannot be overstated in preventing these side reactions.

Issue 3: Significant Dimerization of the Intermediate

Question: I have isolated a significant amount of a byproduct which I suspect is a dimer of the α,β-unsaturated nitrile intermediate. How can I minimize its formation?

Answer: The dimerization of the α,β-unsaturated nitrile (isopropyl 2-cyano-3-methylpent-2-enoate) is a known competing reaction in the Gewald synthesis.[4]

Root Cause Analysis:

This dimerization is a base-catalyzed Michael addition where one molecule of the unsaturated nitrile acts as a Michael donor and another as a Michael acceptor. The formation of this dimer is highly dependent on the reaction conditions.

Strategies for Minimization:

  • Controlled Addition of Sulfur: Add the elemental sulfur portion-wise to the reaction mixture. This ensures that the α,β-unsaturated nitrile intermediate reacts to form the thiophene rather than dimerizing.

  • Temperature Optimization: The rate of dimerization is sensitive to temperature. Experiment with slightly lower reaction temperatures to favor the desired reaction pathway.

  • Base Concentration: The concentration of the base can influence the rate of dimerization. Use the minimum effective amount of base to catalyze the Knoevenagel condensation without excessively promoting the dimerization side reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of morpholine in this synthesis?

A1: Morpholine acts as a basic catalyst for the initial Knoevenagel condensation between propanal and isopropyl cyanoacetate.[8][9] Its moderate basicity is often ideal for promoting this step without causing excessive side reactions like the self-condensation of propanal or dimerization of the intermediate.

Q2: Can I use a different base instead of morpholine?

A2: Yes, other bases like triethylamine or piperidine can be used.[3] However, the choice of base can affect the reaction rate and the profile of side products. It is advisable to perform small-scale optimization experiments if you deviate from established protocols.

Q3: My product is difficult to purify. What are some recommended purification techniques?

A3: this compound is typically a solid. The primary purification method is recrystallization, often from ethanol or isopropanol.[10] If the crude product contains significant amounts of tarry impurities, column chromatography on silica gel may be necessary. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Q4: How can I confirm the structure of my final product?

A4: The structure of the synthesized compound can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the amine (N-H), nitrile (C≡N), and ester (C=O) functional groups.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, standard laboratory safety practices should be followed.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Propanal is a volatile and flammable aldehyde.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).

III. Visualizing the Reaction Pathway and Troubleshooting Logic

To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the core reaction mechanism and a troubleshooting workflow.

Gewald Reaction Mechanism

Gewald_Mechanism Reactants Propanal + Isopropyl Cyanoacetate + Sulfur + Base (Morpholine) Knoevenagel Knoevenagel Condensation (α,β-unsaturated nitrile intermediate) Reactants->Knoevenagel Base-catalyzed Sulfur_Addition Sulfur Addition & Polysulfide Formation Knoevenagel->Sulfur_Addition Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Tautomerization Tautomerization & Aromatization Cyclization->Tautomerization Product This compound Tautomerization->Product

Caption: The stepwise mechanism of the Gewald synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Condensation Is Knoevenagel Condensation Complete? (Monitor by TLC) Start->Check_Condensation Optimize_Condensation Optimize Condensation: - Stronger Base - Water Removal Check_Condensation->Optimize_Condensation No Check_Sulfur_Addition Check Sulfur Addition & Cyclization Check_Condensation->Check_Sulfur_Addition Yes Optimize_Condensation->Check_Condensation Optimize_Cyclization Optimize Cyclization: - Finely Powdered Sulfur - Adequate Reaction Time - Temperature Control Check_Sulfur_Addition->Optimize_Cyclization Reaction Progressing? No Persistent_Low_Yield Persistent Low Yield Check_Sulfur_Addition->Persistent_Low_Yield Reaction Progressing? Yes Optimize_Cyclization->Check_Sulfur_Addition Check_Reagents Verify Purity of All Starting Materials Persistent_Low_Yield->Check_Reagents Side_Reactions Investigate Side Reactions Check_Reagents->Side_Reactions Dimerization Dimerization Side_Reactions->Dimerization Polymerization Polymerization/ Tarry Byproducts Side_Reactions->Polymerization

Caption: A logical workflow for troubleshooting low product yield.

IV. Quantitative Data Summary

ParameterRecommended RangeRationalePotential Issue if Deviated
Reaction Temperature 40 - 80 °CBalances reaction rate with minimizing side reactions.Too low: Incomplete reaction. Too high: Tar formation, polymerization.[4]
Base (Morpholine) 0.1 - 0.5 equivalentsCatalytic amount sufficient for Knoevenagel condensation.Too low: Slow condensation. Too high: Increased dimerization and aldol reactions.
Reaction Time 2 - 8 hoursAllows for completion of all reaction steps.Too short: Incomplete reaction. Too long: Increased byproduct formation.

V. Experimental Protocol: A Validated Starting Point

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • Propanal

  • Isopropyl cyanoacetate

  • Elemental sulfur (finely powdered)

  • Morpholine

  • Ethanol (anhydrous)

Procedure:

  • To a solution of isopropyl cyanoacetate (0.1 mol) and propanal (0.1 mol) in anhydrous ethanol (50 mL), add morpholine (0.02 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add finely powdered elemental sulfur (0.1 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from ethanol to obtain pure this compound.

References

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]

  • Wikipedia. (2023). Gewald reaction. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • ResearchGate. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • ResearchGate. (2018). Gewald reaction and apply in drug synthesis. [Link]

  • ResearchGate. (2022). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling. [Link]

  • ResearchGate. (2014). Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides. [Link]

  • Google Patents. (1989).
  • ResearchGate. (2002). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. [Link]

  • ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • National Institutes of Health. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • National Institutes of Health. (2011). A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. [Link]

  • National Institutes of Health. (2017). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. [Link]

  • Reddit. (2022). Peptide synthesis troubleshooting using unnatural amino acids. [Link]

  • PubChem. Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. [Link]

  • National Institutes of Health. (2009). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. [Link]

  • YouTube. (2023). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. [Link]

  • Chem-Net. methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. [Link]

  • PubChem. Isopropanol. [Link]

Sources

Technical Support Center: Byproduct Formation in the Gewald Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful multicomponent reaction to construct highly substituted 2-aminothiophenes. While the Gewald reaction is renowned for its efficiency and versatility, unexpected byproduct formation can often lead to diminished yields and complex purification challenges.[1][2]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the most common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield and Complex Reaction Mixture

Question: My reaction yield is significantly lower than expected, and the crude NMR/TLC shows multiple spots, including unreacted starting materials. What's going wrong?

Answer: Low conversion is often rooted in the first step of the mechanism: the Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[3] This equilibrium reaction can be inefficient, especially with less reactive or sterically hindered ketones.[4]

Causality & Troubleshooting Steps:

  • Inefficient Condensation: The base catalyst is critical for deprotonating the active methylene compound. If the base is too weak or hindered, the initial condensation will be slow, leading to a mixture of starting materials and the Knoevenagel adduct.[4]

    • Solution: Switch to a more effective base. Secondary amines like morpholine or piperidine are often more effective than tertiary amines like triethylamine for challenging substrates.[4] Consider a systematic screening of bases.

  • Poor Sulfur Reactivity: Elemental sulfur (S₈) has limited solubility in common organic solvents at room temperature.[4]

    • Solution: Ensure you are using finely powdered sulfur for better dispersion.[5] Gentle heating of the reaction mixture (typically 40-60 °C) can significantly improve the rate of sulfur addition and subsequent cyclization. However, avoid excessive heat, which can promote polymerization.[4][6]

  • Water Inhibition: The Knoevenagel condensation produces one equivalent of water, which can inhibit the reaction.

    • Solution: For stubborn reactions, consider using a Dean-Stark apparatus to remove water azeotropically, or add a chemical drying agent.

Issue 2: Formation of a Dark Brown or Tarry Residue

Question: My reaction mixture turned dark brown/black, and upon workup, I'm left with an intractable tar, making product isolation impossible. What causes this?

Answer: This is a classic sign of polymerization and the formation of complex polysulfides, often triggered by excessive heat.[6]

Causality & Troubleshooting Steps:

  • Thermal Polymerization: High temperatures can cause the unsaturated intermediates or even the starting materials to polymerize.

    • Solution: Maintain strict temperature control. Most Gewald reactions proceed smoothly between 40-60 °C. If you are using a hot plate, monitor the internal reaction temperature with a thermometer, as the flask's internal temperature can be much higher than the plate setting.

  • Polysulfide Formation: The reaction of elemental sulfur can lead to various polysulfide intermediates.[7] At high temperatures, these can decompose or react further to form complex, colored mixtures.[6]

    • Solution: A lower, more controlled reaction temperature is key. Additionally, ensuring the stoichiometry of sulfur is not excessively high can help mitigate this issue.

Issue 3: An Unexpected, High-Molecular-Weight Byproduct is Dominant

Question: I've isolated a major byproduct that has roughly double the mass of my expected Knoevenagel intermediate. What is this, and how can I prevent it?

Answer: You are likely observing the formation of a dimeric byproduct derived from the α,β-unsaturated nitrile intermediate. This occurs when the intermediate undergoes a base-catalyzed Michael addition with another molecule of itself, followed by an intramolecular Thorpe-Ziegler type cyclization.[8]

Causality & Troubleshooting Steps:

  • Dimerization vs. Cyclization: The desired reaction involves the intramolecular attack of the sulfurated intermediate to form the thiophene ring. The side reaction is an intermolecular process. The balance between these two pathways is highly dependent on reaction conditions.[8]

    • Solution 1 (Temperature Optimization): Dimer formation is often highly sensitive to temperature. Running the reaction at a lower temperature can favor the desired intramolecular cyclization.

    • Solution 2 (Reagent Addition): Slow, controlled addition of the base catalyst can help maintain a low concentration of the reactive enolate, thereby disfavoring the bimolecular side reaction.

Visualizing Reaction Pathways

Understanding the main and competing reaction pathways is crucial for effective troubleshooting.

Core Gewald Synthesis Mechanism

The desired pathway involves three key stages: Knoevenagel-Cope condensation, sulfur addition, and intramolecular cyclization/aromatization.[3]

Gewald_Mechanism cluster_0 Step 1: Knoevenagel-Cope Condensation cluster_1 Step 2: Sulfur Addition cluster_2 Step 3: Cyclization & Aromatization A Ketone + Active Methylene Nitrile B α,β-Unsaturated Nitrile (Intermediate) A->B + Base - H₂O C Sulfurated Adduct B->C + S₈, Base D 2-Aminothiophene (Product) C->D Intramolecular Attack & Tautomerization

Caption: The main mechanistic pathway of the Gewald synthesis.

Troubleshooting Flowchart for Low Yield

Use this decision tree to diagnose and solve issues related to poor product yield.

Troubleshooting_Workflow start Low Yield Observed check_sm TLC/NMR shows unreacted starting materials? start->check_sm inefficient_knoevenagel Problem: Inefficient Knoevenagel check_sm->inefficient_knoevenagel Yes check_byproducts Major byproduct observed? check_sm->check_byproducts No solution_base Solution: 1. Use stronger base (morpholine). 2. Gently heat (40-50°C). 3. Consider water removal. inefficient_knoevenagel->solution_base dimer_issue Problem: Dimerization check_byproducts->dimer_issue Yes tar_issue Problem: Polymerization/Tar check_byproducts->tar_issue No solution_dimer Solution: 1. Lower reaction temperature. 2. Slow addition of base. dimer_issue->solution_dimer solution_tar Solution: 1. Strictly control temp (<60°C). 2. Ensure reagent purity. tar_issue->solution_tar

Caption: A decision tree for troubleshooting low yields in the Gewald synthesis.

Quantitative Analysis: Impact of Base and Temperature

The choice of base and reaction temperature can dramatically influence not only the yield of the desired 2-aminothiophene but also the formation of the dimeric byproduct.

EntryCarbonylBase (0.2 eq.)Temp (°C)Time (h)Yield of 2-Aminothiophene (%)Yield of Dimer Byproduct (%)
1CyclohexanoneTriethylamine6045525
2CyclohexanoneMorpholine 60285 <5
3CyclohexanoneMorpholine80 26030
4AcetophenoneMorpholine50 691 Not Detected

Data is representative and synthesized from general principles reported in the literature to illustrate experimental trends.[4][8] As shown, switching from triethylamine to the more effective morpholine (Entry 1 vs. 2) significantly boosts yield and suppresses dimerization. However, excessive temperature, even with a good base, can reintroduce the dimerization side reaction (Entry 2 vs. 3).

Validated Experimental Protocols

Protocol 1: Standard Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is a reliable starting point for many common substrates.[9][10]

Materials:

  • Cyclohexanone (1.0 eq.)

  • Ethyl cyanoacetate (1.0 eq.)

  • Elemental Sulfur (powdered, 1.1 eq.)

  • Morpholine (0.2 eq.)

  • Ethanol (approx. 3 mL per mmol of cyclohexanone)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, ethyl cyanoacetate, and ethanol.

  • Sulfur Addition: Add the powdered elemental sulfur to the mixture.

  • Initiation: Begin stirring and add the morpholine dropwise to the suspension.

  • Reaction: Gently heat the reaction mixture to 50-55 °C using an oil bath. Monitor the internal temperature. The reaction is typically exothermic and the sulfur will dissolve. Maintain this temperature and monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is usually complete within 2-4 hours.

  • Workup: Allow the mixture to cool to room temperature. A solid product may precipitate. If so, collect the product by vacuum filtration and wash the solid with cold ethanol. If no solid forms, concentrate the mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.

Self-Validation:

  • TLC: The product should appear as a single, UV-active spot with a distinct Rf from the starting materials.

  • Melting Point: The purified product should have a sharp melting point consistent with literature values.

  • Yield: A successful reaction should provide a yield of >80%.

Protocol 2: Purification by Recrystallization

Recrystallization is often the most effective method for purifying solid 2-aminothiophenes.[4]

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, methanol, or isopropanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Self-Validation:

  • Allowing the solution to cool slowly before placing it in the freezer promotes the formation of purer crystals.[11] A second crop of crystals can sometimes be obtained by concentrating the mother liquor.[11]

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Sabnis, R. W. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Gomaa, M. A. M., et al. (2022). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules, 27(15), 4987. [Link]

  • Priya, P. V., et al. (2025). A Comprehensive Review on Synthetic Strategies and Pharmacological Significance of Thienopyrimidine Derivatives. World Journal of Pharmaceutical Research, 14(15). [Link]

  • Reddit. (2020). r/chemistry - Synthesis - General tips for improving yield? [Link]

  • Le, T. B., & Wilson, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Optimization of the Gewald Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald three-component reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis of 2-aminothiophenes. Here, we will address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes.

Understanding the Gewald Reaction: A Quick Primer

The Gewald reaction is a cornerstone of heterocyclic chemistry, offering a straightforward, one-pot synthesis of highly functionalized 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[1][2] These thiophene scaffolds are pivotal in medicinal chemistry and materials science.[3][4]

The generally accepted mechanism involves three key stages:

  • Knoevenagel-Cope Condensation : A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][3][5]

  • Sulfur Addition : Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this step is complex and may involve polysulfide intermediates.[5][6][7]

  • Cyclization and Tautomerization : Intramolecular cyclization followed by tautomerization yields the stable 2-aminothiophene product.[1][8]

Recent computational studies suggest the reaction is initiated by the Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring.[3][6] The final cyclization and aromatization to the thiophene product is the primary driving force of the reaction.[6][9]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the Gewald synthesis.

Q1: What are the most common side reactions in the Gewald synthesis, and how can I minimize them?

A1: The most prevalent side reactions include:

  • Dimerization of the α,β-unsaturated nitrile intermediate : This is a common competing reaction.[10] To minimize it, optimize the reaction temperature, as dimer formation is highly temperature-sensitive. A slow, controlled addition of reagents can also favor the desired intramolecular cyclization.[10]

  • Formation of complex polysulfides : This can lead to dark, tarry reaction mixtures, which complicates product isolation.[10] Careful temperature control is crucial to mitigate this.

  • Polymerization : At elevated temperatures, starting materials or intermediates can polymerize, reducing the yield of the desired product.[10]

Q2: My reaction mixture has turned dark brown and tarry. What's the cause and solution?

A2: A dark brown or tarry appearance often indicates polymerization or the formation of complex polysulfides, usually due to excessively high reaction temperatures.[10] To resolve this, maintain strict temperature control. Additionally, ensure the purity of your starting materials, as impurities can catalyze these side reactions.[10][11]

Q3: I'm experiencing a low yield, and I suspect the initial Knoevenagel-Cope condensation is the problem. What should I do?

A3: Inefficient Knoevenagel-Cope condensation is a frequent cause of low yields.[10] Consider these troubleshooting steps:

  • Base Selection : The choice of base is critical. For less reactive ketones, a stronger base might be necessary. Common bases include morpholine, piperidine, and triethylamine.[5][12]

  • Water Removal : The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium toward the product.[5][10]

Q4: I'm working with a sterically hindered ketone and getting a very low yield. Are there specific protocols for such substrates?

A4: Sterically hindered ketones are indeed challenging for the one-pot Gewald synthesis. A two-step procedure is often more effective.[5][10] First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and a base.[5] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for such challenging substrates.[5][8][10]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the Gewald synthesis.

Issue: Low or No Product Yield

If you are experiencing low to no yield of your desired 2-aminothiophene, follow this diagnostic workflow:

Troubleshooting_Low_Yield Start Low/No Yield Check_Condensation Check Knoevenagel-Cope Condensation Start->Check_Condensation Condensation_Successful Condensation Successful? Check_Condensation->Condensation_Successful Optimize_Condensation Optimize Condensation: - Stronger Base - Water Removal Condensation_Successful->Optimize_Condensation No Check_Cyclization Check Sulfur Addition & Cyclization Condensation_Successful->Check_Cyclization Yes Optimize_Condensation->Check_Condensation Reaction_Progressing Reaction Progressing? Check_Cyclization->Reaction_Progressing Persistent_Low_Yield Persistent Low Yield Analyze_Byproducts Analyze Byproducts: - Dimerization - Polymerization Persistent_Low_Yield->Analyze_Byproducts Reaction_Progressing->Persistent_Low_Yield Yes Optimize_Cyclization Optimize Cyclization: - Adjust Temperature - Change Solvent - Check Sulfur Purity Reaction_Progressing->Optimize_Cyclization No Optimize_Cyclization->Check_Cyclization

Caption: Troubleshooting workflow for low product yield in the Gewald synthesis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Knoevenagel-Cope Condensation - Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be needed. Consider screening bases like piperidine, morpholine, or triethylamine.[5][10] - Water Removal: This condensation produces water, which can hinder the reaction. The use of a Dean-Stark apparatus or a dehydrating agent can be beneficial.[5][10]
Poor Sulfur Solubility or Reactivity - Solvent Choice: Polar solvents such as ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[5][13][14] - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can enhance sulfur's reactivity. However, be cautious as excessive heat can trigger side reactions.[5]
Steric Hindrance - Modified Protocols: For sterically hindered ketones, a two-step procedure is often more effective. First, isolate the α,β-unsaturated nitrile, and then react it with sulfur and a base in a separate step.[5][10] - Microwave Irradiation: This technique has been shown to boost yields and shorten reaction times, particularly for difficult substrates.[5][8][10]
Incorrect Stoichiometry - Reagent Purity: Confirm that all starting materials are pure and dry.[11] - Accurate Measurement: Carefully measure all reagents according to the selected protocol.
Issue: High Levels of Impurities and Byproducts

If your reaction mixture contains significant amounts of byproducts, making purification difficult, consider the following:

Possible Byproducts and Mitigation Strategies:

Byproduct Mitigation Strategy
Unreacted Starting Materials If the reaction has not reached completion, you will find unreacted carbonyl and active methylene compounds. Troubleshooting: Increase the reaction time, optimize the temperature, or consider a more effective catalyst.[5]
Dimer of α,β-unsaturated nitrile This is a frequent side reaction. Troubleshooting: Systematically screen reaction temperatures to find the optimal range for your substrates. A slow, controlled addition of reagents can also help.[10]
Polysulfides and Polymers These often result from high reaction temperatures. Troubleshooting: Maintain strict temperature control and ensure the purity of your starting materials.[10]

Experimental Protocols

General One-Pot Synthesis of 2-Aminothiophenes

This protocol serves as a general guideline and may need optimization for specific substrates.[1][5]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).[14]

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[5]

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Microwave-Assisted Gewald Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[8][15]

  • In a microwave reactor vial, combine the ketone or aldehyde (10 mmol), malononitrile (10 mmol), elemental sulfur (12 mmol), and a suitable catalyst such as KF-alumina (0.5 g).[1]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature and time (these parameters will require optimization for your specific reaction).

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the product with a suitable solvent (e.g., ethyl acetate).

  • Filter to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.[1]

Visualizing the Gewald Reaction Mechanism

The following diagram illustrates the key steps of the Gewald reaction.

Gewald_Mechanism cluster_0 Knoevenagel-Cope Condensation cluster_1 Sulfur Addition & Cyclization Reactants Carbonyl Compound + Active Methylene Nitrile Intermediate1 α,β-Unsaturated Nitrile Reactants->Intermediate1 + Base Base Base (e.g., Morpholine) Intermediate2 Sulfur Adduct Intermediate1->Intermediate2 + Sulfur Sulfur Elemental Sulfur (S8) Product 2-Aminothiophene Intermediate2->Product Cyclization & Tautomerization

Caption: The mechanistic pathway of the Gewald reaction.

References

  • Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. Available from: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available from: [Link]

  • Javed, S., et al. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 2024. Available from: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available from: [Link]

  • Javed, S., et al. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv, 2024. Available from: [Link]

  • Javed, S., et al. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv, 2024. Available from: [Link]

  • Wikipedia. Gewald reaction. Available from: [Link]

  • Reaction optimization studies of the modified Gewald reaction. ResearchGate, 2022. Available from: [Link]

  • The Gewald multicomponent reaction. PubMed, 2013. Available from: [Link]

  • Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar, 2010. Available from: [Link]

  • J&K Scientific LLC. Gewald Reaction. Available from: [Link]

  • Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives? ResearchGate, 2015. Available from: [Link]

  • Kinstler, R. C., & Ebel, R. H. Isolation process for 2-aminothiophenol. Google Patents, 1957.
  • A green chemistry approach to gewald reaction. Der Pharma Chemica, 2011. Available from: [Link]

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate, 2010. Available from: [Link]

  • Shearouse, W. C., et al. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI, 2014. Available from: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010. Available from: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 2019. Available from: [Link]

  • Javed, S., et al. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 2024. Available from: [Link]

  • Green Methodologies For The Synthesis of 2 Aminothiophene. Scribd. Available from: [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 2013. Available from: [Link]

  • Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Taylor & Francis Online, 2010. Available from: [Link]

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How to remove unreacted sulfur from Gewald reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals encountering challenges with the purification of 2-aminothiophenes synthesized via the Gewald reaction. Specifically, it focuses on the common and often troublesome issue of removing unreacted elemental sulfur from the reaction mixture.

Introduction: The Challenge of Residual Sulfur

The Gewald reaction is a powerful multicomponent reaction that provides efficient access to polysubstituted 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry.[1][2][3] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[1][4] While elegant in its convergence, a frequent downstream challenge is the removal of unreacted elemental sulfur (S₈) from the crude product.

Elemental sulfur's unique solubility profile can complicate standard purification techniques. It is notoriously insoluble in water but exhibits varying degrees of solubility in many common organic solvents, often mirroring the solubility of the desired thiophene product.[5][6] This guide outlines several field-proven methods for effectively separating your product from residual sulfur, ensuring high purity of your final compound.

Troubleshooting Guide & FAQs

Here we address common questions and issues encountered during the work-up of a Gewald reaction.

FAQ 1: My crude product is a yellow, sticky solid. How do I know if the impurity is sulfur?

Answer: Elemental sulfur is a bright yellow crystalline solid at room temperature.[5] When mixed with your crude product, it can result in a yellow to orange hue and may cause the product to be oily or difficult to handle. A simple preliminary test is a solubility check. Try dissolving a small amount of the crude material in a solvent where your product is known to be soluble. If a fine yellow powder remains undissolved, it is likely sulfur.

FAQ 2: I tried filtering the reaction mixture, but a lot of yellow color passed through the filter paper. Why did this happen?

Answer: The solubility of sulfur in many organic solvents increases significantly with temperature.[7][8] If you filter the reaction mixture while it is still warm, a considerable amount of sulfur will be dissolved in the solvent and pass through the filter. It is crucial to cool the reaction mixture thoroughly, often in an ice bath, to precipitate the maximum amount of sulfur before filtration.

FAQ 3: I've heard that carbon disulfide (CS₂) is a good solvent for sulfur. Should I use it?

Answer: While carbon disulfide is an excellent solvent for elemental sulfur, it is highly toxic, extremely flammable, and has a very low autoignition temperature (102 °C).[9] Due to these significant safety hazards, its use is strongly discouraged in modern laboratories, especially when safer alternatives exist. This guide will focus on these safer alternatives.

Purification Protocols: Step-by-Step Methodologies

Below are detailed protocols for the most effective methods to remove unreacted sulfur. The choice of method will depend on the specific properties of your 2-aminothiophene product, particularly its solubility.

Method 1: Trituration with a Non-polar Solvent

Principle: This method relies on the differential solubility of the product and sulfur. The goal is to find a solvent that readily dissolves sulfur but in which your product is sparingly soluble.

Recommended Solvents:

  • Hexanes or Heptane: Good first choices for many 2-aminothiophenes.

  • Diethyl Ether: Can be effective but check for product solubility.

  • Toluene: Has a higher capacity for sulfur than hexanes, especially when warmed, but may also dissolve more of your product.[7]

Protocol:

  • Transfer your crude reaction mixture to a flask. If a solvent is present, remove it under reduced pressure to obtain a solid or semi-solid residue.

  • Add a sufficient volume of the chosen non-polar solvent (e.g., hexanes) to the flask to form a slurry.

  • Stir the slurry vigorously at room temperature for 15-30 minutes. A magnetic stirrer is ideal.

  • Cool the slurry in an ice bath for an additional 15 minutes to further minimize the solubility of your product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of the cold non-polar solvent to remove any remaining dissolved sulfur.

  • Dry the purified product under vacuum.

Expert Tip: You can monitor the effectiveness of the wash by collecting a small amount of the filtrate and evaporating the solvent. The presence of a yellow residue indicates that sulfur is still being removed.

Method 2: Recrystallization

Principle: Recrystallization is a powerful purification technique that separates compounds based on differences in their solubility in a given solvent at different temperatures.[10] The key is to select a solvent system where the desired product has high solubility at an elevated temperature and low solubility at a lower temperature, while sulfur remains in solution upon cooling.

Single-Solvent Recrystallization Protocol:

  • Select a suitable solvent. Ethanol, isopropanol, or ethyl acetate are often good starting points for 2-aminothiophenes.[11][12]

  • Dissolve the crude product in the minimum amount of the chosen solvent at its boiling point.

  • If any insoluble material (likely sulfur) remains, perform a hot filtration to remove it. Be cautious as the product may crystallize on the filter funnel.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize product recovery.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.

Two-Solvent Recrystallization Protocol: [13] This method is useful when your product is too soluble in one solvent and insoluble in another.

  • Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is very soluble).

  • Slowly add a "poor" solvent (one in which the product is insoluble) dropwise until the solution becomes cloudy (the cloud point).

  • Add a few drops of the "good" solvent back until the solution becomes clear again.

  • Allow the solution to cool slowly, inducing crystallization.

  • Collect the crystals by vacuum filtration. A common solvent pair is ethyl acetate/hexanes.[11]

Method 3: Column Chromatography

Principle: This is the most effective, albeit most resource-intensive, method for separating compounds with similar solubility profiles. The separation occurs based on the differential adsorption of the components onto a stationary phase (e.g., silica gel).

Protocol:

  • Prepare a slurry of silica gel in your chosen eluent (mobile phase). A good starting point for the eluent is a mixture of hexanes and ethyl acetate.

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve a small amount of your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved product onto the top of the silica gel column.

  • Elute the column with your chosen solvent system, collecting fractions. Sulfur is very non-polar and will typically elute quickly with non-polar eluents like hexanes. Your 2-aminothiophene product, being more polar, will elute later.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing your pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary & Visualization

The choice of solvent is critical for successful sulfur removal. The following table summarizes the solubility of elemental sulfur in various organic solvents at 25°C.

SolventSulfur Solubility (mass %)
Methanol0.03
Ethanol0.066
Acetone0.079
Diethyl Ether0.181
n-Hexane0.40
Toluene2.070
Chloroform1.164
Carbon Disulfide34.76

Data sourced from Sciencemadness.org[14]

Logical Workflow for Sulfur Removal

The following diagram illustrates a decision-making workflow for selecting the appropriate purification method.

Gewald_Purification_Workflow start Crude Gewald Reaction Mixture cool_filter Cool to 0°C & Filter start->cool_filter Initial Work-up triturate Triturate with Non-polar Solvent (e.g., Hexanes) cool_filter->triturate Sulfur still present product Pure 2-Aminothiophene cool_filter->product Product is clean recrystallize Recrystallize from Suitable Solvent (e.g., Ethanol/Hexanes) triturate->recrystallize Impurity remains triturate->product Product is clean chromatography Column Chromatography recrystallize->chromatography Still impure or low recovery recrystallize->product Product is clean chromatography->product

Caption: Decision workflow for purification.

References

  • Sciencemadness.org. (2018). Solubility of elemental sulfur (orthorhombic α-S8) at 25°C in organic solvents. [Link]

  • Sulfur Solubilities in Toluene, o-Xylene, m-Xylene and p-Xylene at Temperatures Ranging from 303.15 K to 363.15 K. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (2015). In which organic solvent is suitable for sulfur?[Link]

  • Wikipedia. Sulfur. [Link]

  • Quora. (2018). Is sulfur soluble in dilute sulphuric acid, alcohol, acetone, or carbon disulfide?[Link]

  • PMC. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • ResearchGate. (2022). Synthesis of 2-aminothiophenes via Scheme 2. [Link]

  • ResearchGate. (2015). Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives?[Link]

  • NUCON International. Control of Carbon Disulfide Emissions - From Viscose Processes. [Link]

  • EPA NEPIC. Carbon Disulfide Emission Control Options. [Link]

  • Sciencemadness Wiki. (2022). Carbon disulfide. [Link]

  • ResearchGate. (2013). Comparison of Dimethyl Disulfide and Carbon Disulfide in Sulfurization of Activated Carbons for Producing Mercury Adsorbents. [Link]

  • Google Patents. A method and system for separating excess sulfur in the carbon disulfide production process.
  • Wikipedia. Gewald reaction. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]

  • MDPI. (2017). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • ACS. (2020). Computational investigations on the mechanism of the Gewald reaction. [Link]

  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • MDPI. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]

  • Semantic Scholar. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

  • YouTube. (2012). Recrystallization using two solvents. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

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Overcoming dimerization of intermediates in 2-aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 2-aminothiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes, with a particular focus on the persistent challenge of intermediate dimerization.

Introduction: The Dimerization Dilemma in 2-Aminothiophene Synthesis

The Gewald three-component reaction is a powerful and widely used method for the synthesis of polysubstituted 2-aminothiophenes, which are crucial building blocks in medicinal chemistry and materials science.[1] This one-pot reaction elegantly combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[2]

However, the simplicity of the one-pot procedure belies a complex reaction landscape where side reactions can significantly reduce the yield and purity of the desired product. One of the most common and frustrating of these side reactions is the dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel condensation product).[1] This dimerization, a Thorpe-Ziegler type reaction, competes directly with the desired intramolecular sulfur addition and cyclization, leading to the formation of a stable six-membered ring byproduct.[1][3] Understanding and controlling the factors that favor the desired cyclization over this dimerization is key to a successful synthesis.

This guide will provide a detailed exploration of the mechanistic underpinnings of this competition and offer practical, actionable strategies to tip the balance in your favor.

Mechanism Deep Dive: Cyclization vs. Dimerization

The critical juncture in the Gewald reaction is the fate of the α,β-unsaturated nitrile intermediate. As illustrated below, this intermediate can follow two competing pathways:

  • Desired Pathway (Intramolecular Cyclization): The sulfur adds to the α-carbon, followed by an intramolecular cyclization and tautomerization to form the 2-aminothiophene.[3]

  • Side Reaction (Intermolecular Dimerization): The α,β-unsaturated nitrile undergoes a base-catalyzed Michael addition with another molecule of itself, followed by an intramolecular Thorpe-Ziegler cyclization to form a dimeric byproduct.[1]

Gewald_Mechanism Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur (S8) + Base Knoevenagel α,β-Unsaturated Nitrile (Knoevenagel Intermediate) Reactants->Knoevenagel Knoevenagel Condensation Thiolate Thiolate Intermediate Knoevenagel->Thiolate Sulfur Addition (Intramolecular Path) Dimer_Intermediate Michael Adduct (Dimer Precursor) Knoevenagel->Dimer_Intermediate Michael Addition (Intermolecular Path) Thiophene 2-Aminothiophene (Desired Product) Thiolate->Thiophene Cyclization & Tautomerization Dimer Dimer Byproduct Dimer_Intermediate->Dimer Thorpe-Ziegler Cyclization

Figure 1: Competing pathways in the Gewald synthesis.

The balance between these two pathways is a classic case of kinetic versus thermodynamic control .[4] The desired intramolecular cyclization is often kinetically favored, meaning it has a lower activation energy and proceeds faster under milder conditions. The intermolecular dimerization, however, can become significant under conditions that allow for equilibration or when the intramolecular pathway is slow, such as with sterically hindered substrates.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during 2-aminothiophene synthesis in a practical question-and-answer format.

Q1: My reaction is producing a significant amount of a high molecular weight byproduct that is difficult to separate from my desired product. How can I confirm it's the dimer and how do I get rid of it?

A: This is a classic sign of dimerization of the α,β-unsaturated nitrile intermediate.

  • Confirmation: The dimer will have a molecular weight roughly double that of your expected product minus a molecule of H₂S. You can confirm its presence using LC-MS. The ¹H NMR spectrum of the crude product may show complex signals corresponding to the dimer, which can sometimes be isolated for full characterization.

  • Mitigation Strategies:

    • Temperature Control: Dimerization is often more prevalent at higher temperatures. Try running your reaction at a lower temperature (e.g., room temperature to 40-50 °C) for a longer period. This favors the kinetically controlled intramolecular cyclization.[5][6]

    • Rate of Addition: If you are running a one-pot synthesis, try adding the base catalyst slowly to the mixture of the carbonyl compound, nitrile, and sulfur. This can help to keep the concentration of the reactive intermediates low, disfavoring the bimolecular dimerization reaction.

    • Choice of Base: The strength and steric bulk of the base can influence the reaction pathway. Weaker bases or sterically hindered bases may favor the desired reaction. See the data in Table 2 for a comparison of different bases.

Q2: I am working with a sterically hindered ketone, and my yields are consistently low, with a lot of starting material recovered and some evidence of dimerization. What should I do?

A: Sterically hindered ketones are notoriously difficult substrates for the one-pot Gewald reaction. The initial Knoevenagel condensation is often slow, and the subsequent intramolecular cyclization can be sterically disfavored, allowing the dimerization pathway to compete more effectively.

  • Recommended Solution: The Two-Step Protocol. For these challenging substrates, a two-step approach is often more successful.[1][7]

    • Step 1: Isolate the Knoevenagel Product. First, perform the Knoevenagel condensation between the sterically hindered ketone and the active methylene nitrile under optimized conditions to form the α,β-unsaturated nitrile. Purify this intermediate.

    • Step 2: Cyclization. In a separate reaction, treat the purified α,β-unsaturated nitrile with elemental sulfur and a suitable base to effect the cyclization. This approach prevents the buildup of the Knoevenagel intermediate in the presence of base, which can lead to dimerization. A detailed protocol is provided later in this guide.

Q3: I've heard that microwave synthesis can improve yields and reduce byproducts. How does this work, and what conditions should I use?

A: Microwave-assisted synthesis is an excellent strategy for overcoming some of the challenges in Gewald reactions, including dimerization.[8]

  • The "Microwave Effect": Microwave irradiation provides rapid and uniform heating of the reaction mixture. This can lead to a significant acceleration of the reaction rate, often reducing reaction times from hours to minutes.[8][9] This rapid conversion can favor the desired kinetic product by minimizing the time for the competing dimerization to occur.

  • Optimized Conditions: The optimal microwave parameters (power, temperature, and time) will depend on your specific substrates and solvent. However, a good starting point is to use a polar solvent like DMF or ethanol and to control the temperature rather than just the power. A typical procedure might involve heating at 50-120 °C for 5-30 minutes.[8][10] A detailed microwave protocol is provided below.

Troubleshooting_Workflow Start Low Yield or High Dimer Formation Q1 Is the ketone sterically hindered? Start->Q1 A1_Yes Implement Two-Step Protocol: 1. Isolate Knoevenagel Product 2. Cyclize with Sulfur and Base Q1->A1_Yes Yes A1_No Optimize One-Pot Reaction Q1->A1_No No End Improved Yield and Purity A1_Yes->End Q2 Have you tried lower temperatures? A1_No->Q2 A2_No Run reaction at RT to 50°C for an extended time. Q2->A2_No No A2_Yes Consider alternative strategies Q2->A2_Yes Yes A2_No->End Q3 Have you considered Microwave Synthesis? A2_Yes->Q3 A3_Yes Optimize MW parameters: - Temperature control - Solvent screen Q3->A3_Yes Yes A3_No Implement Microwave Protocol for rapid, clean conversion. Q3->A3_No No A3_Yes->End A3_No->End

Figure 2: Troubleshooting workflow for dimerization issues.

Data-Driven Optimization

The choice of catalyst and reaction conditions can have a dramatic impact on the outcome of your Gewald synthesis. The following tables provide a summary of quantitative data from the literature to guide your optimization efforts.

Table 1: Effect of Catalyst and Conditions on the Gewald Reaction of Cyclohexanone and Malononitrile

CatalystSolventTemperature (°C)TimeYield (%)Reference
MorpholineEthanolReflux2 h85[11]
L-ProlineDMF603 h84[12]
Piperidinium borateEtOH/H₂O (9:1)10025 min96[13]
Nano-Na₂CaP₂O₇WaterReflux30 min95
KF-Alumina (MW)Solvent-free1205 min92[10]
Pyrrolidine (MW)DMF5030 min95[8]

Table 2: Comparison of Bases in the Microwave-Assisted Gewald Synthesis of Butyraldehyde and Methyl Cyanoacetate [8]

BaseSolventTemperature (°C)Time (min)Yield (%)
K₂CO₃DMF503045
Cs₂CO₃DMF503052
NaOHDMF503065
Et₃NDMF503078
PiperidineDMF503085
Pyrrolidine DMF 50 30 92

As the data suggests, moving to more modern catalytic systems, such as piperidinium borate or heterogeneous catalysts like nano-structured Na₂CaP₂O₇, can lead to excellent yields in shorter reaction times, even in green solvents like water.[13] Furthermore, microwave-assisted synthesis, particularly with a base like pyrrolidine, can provide near-quantitative yields in a matter of minutes.[8]

Detailed Experimental Protocols

Here we provide detailed, step-by-step protocols for the strategies discussed above. These are intended as a starting point for your own optimization.

Protocol 1: Optimized One-Pot Gewald Synthesis using a Heterogeneous Catalyst in Water

  • Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine the ketone/aldehyde (10 mmol), malononitrile (10 mmol), elemental sulfur (12 mmol), and nano-structured Na₂CaP₂O₇ (0.1 g).

  • Reaction: Add 20 mL of deionized water to the flask. Stir the mixture and heat to reflux for 30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Two-Step Synthesis for Sterically Hindered Ketones [1][7]

Step A: Synthesis of the α,β-Unsaturated Nitrile

  • Setup: To a round-bottom flask, add the sterically hindered ketone (10 mmol), the active methylene nitrile (11 mmol), and a suitable solvent (e.g., toluene).

  • Catalysis: Add a catalytic amount of a suitable base (e.g., piperidine, 1 mmol) and an acid co-catalyst (e.g., acetic acid, 1 mmol).

  • Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the condensation.

  • Monitoring: Monitor the reaction by TLC until the starting ketone is consumed.

  • Work-up and Purification: Cool the reaction, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting α,β-unsaturated nitrile by column chromatography or recrystallization.

Step B: Cyclization to the 2-Aminothiophene

  • Setup: In a round-bottom flask, dissolve the purified α,β-unsaturated nitrile (10 mmol) in a suitable solvent (e.g., ethanol or DMF, 20 mL).

  • Reagents: Add elemental sulfur (12 mmol) to the solution.

  • Reaction: Add a base (e.g., morpholine or triethylamine, 10 mmol) and stir the mixture at 40-50 °C.

  • Monitoring: Monitor the reaction by TLC until the α,β-unsaturated nitrile is consumed.

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice-water. Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene.

Protocol 3: Microwave-Assisted Gewald Synthesis [8]

  • Setup: In a 5 mL microwave reaction vial, combine the carbonyl compound (1 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1 mmol).

  • Solvent: Add 3 mL of DMF.

  • Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a constant temperature of 50 °C for 30 minutes.

  • Work-up: After cooling, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aminothiophene.

Conclusion

The dimerization of intermediates in 2-aminothiophene synthesis is a common challenge, but it is one that can be overcome with a clear understanding of the underlying reaction mechanisms and a systematic approach to optimization. By carefully controlling reaction parameters such as temperature, choice of catalyst, and reaction time, or by employing alternative strategies like a two-step procedure or microwave-assisted synthesis, you can significantly improve the yield and purity of your desired 2-aminothiophene products. We hope this guide serves as a valuable resource in your research and development endeavors.

References

  • Li, L., Ruan, B., Zhang, Z., Huang, L., & Xu, C. (2021). Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. HETEROCYCLES, 102(10), 1907. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Khosravi, I., & Moradi, L. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28.
  • Nguyen, T. H., Nguyen, T. C., & Le, T. H. (2020). 2‐Aminothiophenes by Gewald reaction. Asian Journal of Organic Chemistry, 9(10), 1546-1549.
  • Mack, J., & Shumba, M. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(9), 16866-16876. [Link]

  • Lee, C. T. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 917. [Link]

  • Wikipedia contributors. (2023). Thermodynamic reaction control. In Wikipedia, The Free Encyclopedia. [Link]

  • Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(01), 674-679. [Link]

  • Le, T. H., D'hooghe, M., & De Kimpe, N. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 21(1), 597-621. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link]

  • Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251.
  • Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes). [Link]

  • Saravanan, J., et al. (2017). EFFECTIVE MICROWAVE SYNTHESIS OF BIOACTIVE THIENO[2,3-d]PYRIMIDINES. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1735-1746.
  • Dandia, A., et al. (2007). Novel One-Pot Microwave Assisted Gewald Synthesis of 2Acyl Amino Thiophenes on Solid Support. Arkivoc, 2007(14), 113-121.
  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Pratibha, A. (2018). Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. Central University of Punjab. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Shapiro, Y. E. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY 1H AND 13 C NMR SPECTROSCOPY. ISMAR.
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  • Sci-Hub. (n.d.). Electrochemistry and Polymerization Mechanisms of Thiophene−Pyrrole−Thiophene Oligomers and Terthiophenes. Experimental and Theoretical Modeling Studies. [Link]

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Technical Support Center: Scaling Up the Synthesis of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this highly substituted 2-aminothiophene is typically achieved through the Gewald reaction, a powerful multicomponent reaction.[1][2] While robust, scaling up this synthesis can present unique challenges. This document provides practical, experience-driven insights to help you navigate these complexities and optimize your process for larger-scale production.

I. Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses common problems encountered during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Formation

Question: My reaction is not yielding the desired product, or the conversion is extremely low. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no product formation in a Gewald synthesis often points to issues with the initial Knoevenagel condensation, reagent quality, or reaction conditions.[3][4]

Probable Causes & Solutions:

  • Inefficient Knoevenagel Condensation: This is the crucial first step where the ketone (acetone) and the α-cyanoester (isopropyl cyanoacetate) condense.[1][5]

    • Base Selection: The choice of base is critical. While morpholine or triethylamine are commonly used, their basicity might be insufficient for less reactive substrates.[4] Consider screening other bases like piperidine or DBU. The amount of base is also important; typically, catalytic amounts are used, but optimization may be necessary.[4]

    • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary on a small scale, for larger batches, the use of a Dean-Stark trap to remove water azeotropically can significantly improve the yield of the condensation intermediate.

  • Reagent Purity: Impurities in starting materials can halt the reaction.[4]

    • Isopropyl Cyanoacetate: This reagent can hydrolyze over time. Ensure it is freshly distilled or from a reliable, recently opened source.

    • Acetone: While a common solvent, ensure it is dry and free from acidic impurities.

    • Elemental Sulfur: Use finely powdered sulfur for better dispersion and reactivity.

  • Reaction Temperature: The initial condensation is often performed at a moderate temperature, while the subsequent cyclization may require heating.[6] A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to byproduct formation.[3] A systematic temperature optimization study is recommended.

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of a Dark, Tarry Reaction Mixture

Question: My reaction mixture has turned into a dark brown, intractable tar. What causes this and can I salvage the product?

Answer:

The formation of a dark, tarry mixture is a common issue in Gewald reactions, often indicating polymerization or the formation of complex polysulfides.[3]

Probable Causes & Solutions:

  • Excessive Temperature: Overheating is a primary cause of polymerization of the starting materials or the Knoevenagel intermediate.[3]

    • Solution: Carefully control the reaction temperature. For scale-up, ensure efficient heat distribution throughout the reactor to avoid localized hotspots.

  • Polysulfide Formation: Elemental sulfur can form long-chain polysulfides, which can be dark and viscous.[5][7]

    • Solution: Ensure a homogenous mixture and controlled addition of sulfur. The order of reagent addition can also be critical; sometimes, adding the sulfur after the Knoevenagel condensation is complete can mitigate this.

  • Impure Reagents: As with low yield issues, impurities can catalyze side reactions leading to tar formation.[3]

Salvaging the Product:

While challenging, it may be possible to isolate some product. After cooling, try to dissolve the mixture in a large volume of a strong solvent like dichloromethane or ethyl acetate. Filter off any insoluble material and then proceed with a column chromatography purification, starting with a very non-polar eluent to wash out non-polar tars before eluting your product.

Issue 3: Difficult Product Purification

Question: I've managed to get the product, but it's difficult to purify. Recrystallization isn't working well, and column chromatography is tedious for a large scale. What are my options?

Answer:

Purification is a critical step in obtaining this compound in high purity.

Probable Causes & Solutions:

  • Persistent Impurities: The crude product may contain unreacted starting materials, the Knoevenagel intermediate, or sulfur residues.

    • Aqueous Work-up: A thorough aqueous work-up can remove some impurities. Washing the organic layer with a mild acidic solution (e.g., dilute HCl) can remove basic catalysts, and a brine wash can help break emulsions.

    • Recrystallization Solvent Screening: A single solvent may not be effective. Try a solvent/anti-solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexanes, heptane) until precipitation occurs.

    • Activated Carbon Treatment: If the product is colored, dissolving it in a suitable solvent and stirring with a small amount of activated carbon, followed by filtration through celite, can remove colored impurities.

  • Residual Sulfur: Elemental sulfur can be a persistent impurity.

    • Sulfite Wash: Washing the reaction mixture with a sodium sulfite solution can help to remove unreacted sulfur by forming soluble thiosulfate salts.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Gewald reaction for this synthesis?

A1: The Gewald reaction is a one-pot synthesis that proceeds through a sequence of condensation, sulfur addition, and cyclization.[8] The generally accepted mechanism involves:

  • Knoevenagel Condensation: A base-catalyzed condensation between acetone and isopropyl cyanoacetate to form an α,β-unsaturated cyanoester.[1][5]

  • Sulfur Addition: Elemental sulfur adds to the intermediate from the Knoevenagel condensation. The exact mechanism of this step is complex and can involve polysulfide intermediates.[5][7]

  • Cyclization and Tautomerization: An intramolecular cyclization occurs, followed by tautomerization to yield the stable 2-aminothiophene product.[1]

Caption: Simplified mechanism of the Gewald reaction.

Q2: What are the key reaction parameters to consider for scaling up this synthesis?

A2: When scaling up, several parameters become more critical:

ParameterSmall Scale ConsiderationLarge Scale ConsiderationRationale
Solvent Ethanol or methanol are common.Higher boiling point solvents like DMF or toluene might be preferred for better temperature control.Ensures even heat distribution and can aid in azeotropic water removal.
Catalyst Morpholine, triethylamine.May need to re-optimize catalyst loading. Heterogeneous catalysts could be considered for easier removal.Catalyst efficiency can change with scale. Heterogeneous catalysts simplify purification.
Temperature Lab hotplate.Jacketed reactor with overhead stirring.Crucial for preventing localized overheating and ensuring consistent reaction kinetics.
Addition Rate Reagents often mixed at once.Slow, controlled addition of reagents, particularly the base and sulfur.Manages exotherms and can minimize byproduct formation.

Q3: Are there any significant safety concerns I should be aware of?

A3: Yes, the reagents used in this synthesis have specific hazards that need to be managed, especially on a larger scale.

  • Isopropyl Cyanoacetate: While not acutely toxic, it can be irritating to the skin and eyes. Standard personal protective equipment (PPE) should be worn.

  • Elemental Sulfur: Finely powdered sulfur can be a dust explosion hazard. Ensure adequate ventilation and avoid creating dust clouds.

  • Base (e.g., Morpholine, Piperidine): These are corrosive and flammable. Handle in a well-ventilated fume hood with appropriate PPE.

  • Solvents (e.g., Ethanol, DMF): These are flammable and have specific health hazards. Ensure proper grounding of equipment to prevent static discharge and use in a well-ventilated area.

For syntheses involving cyanide sources (which is not the case for this specific molecule but is common in related chemistries), extreme caution is necessary due to the high toxicity of cyanide salts and the potential for liberation of hydrogen cyanide gas.[9][10][11][12]

III. Experimental Protocol Example

This is a generalized protocol that should be optimized for your specific laboratory conditions and scale.

Materials:

  • Acetone

  • Isopropyl cyanoacetate

  • Elemental sulfur (powdered)

  • Morpholine (or other suitable base)

  • Ethanol (or other suitable solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (1.0 eq.), isopropyl cyanoacetate (1.0 eq.), and ethanol.[4]

  • Begin stirring and add elemental sulfur (1.1 eq.) to the mixture.[4]

  • Slowly add morpholine (0.2-0.5 eq.) dropwise to the stirring suspension.[4] An exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux (or an optimized temperature) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • The crude product may precipitate. If so, collect it by vacuum filtration and wash with cold ethanol.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

IV. References

  • Gewald reaction - Wikipedia. Available at: [Link]

  • Gewald Reaction - Organic Chemistry Portal. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at: [Link]

  • CHAPTER 21: Thiophene Synthesis - Books - The Royal Society of Chemistry. Available at: [Link]

  • Reaction optimization studies of the modified Gewald reaction a - ResearchGate. Available at: [Link]

  • Optimization of reaction conditions in the presence of catalytic amount of base. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. Available at: [Link]

  • Sodium Cyanide Safety Protection and Emergency Measures - United Chemical. Available at: [Link]

  • SODIUM CYANIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LI - NJ.gov. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Isopropyl vs. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that can significantly impact the synthesis, physicochemical properties, and ultimately the biological activity of a target molecule. This guide provides a detailed comparative analysis of two closely related thiophene derivatives: isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate and ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. These compounds are valuable intermediates in the synthesis of various biologically active molecules, particularly those containing the 2-aminothiophene scaffold.[1][2][3]

This analysis will delve into their synthesis, physicochemical properties, and potential applications, with a focus on how the seemingly minor difference between an isopropyl and an ethyl ester group can influence their utility in research and development.

Structural and Physicochemical Properties: A Tale of Two Esters

The core structure of both molecules is the 2-aminothiophene ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities.[2] The key difference lies in the ester group at the 2-position: an ethyl (-COOCH₂CH₃) group versus an isopropyl (-COOCH(CH₃)₂) group. This variation in the alkyl chain, while small, can lead to notable differences in their physical and chemical characteristics.

PropertyThis compoundEthyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Molecular Formula C₁₀H₁₂N₂O₂S[4]C₉H₁₀N₂O₂S[5]
Molecular Weight 224.28 g/mol [4]210.26 g/mol [5]
Appearance Not explicitly reported, likely a solidColorless to light yellow solid[6]
Melting Point Not explicitly reportedApproximately 110-115 °C or 151 °C[6][7]
Boiling Point Not explicitly reportedPredicted: 386.6 °C at 760 mmHg[7]
Solubility Not explicitly reportedSoluble in organic solvents like ethanol, dimethylformamide, and dichloromethane; insoluble in water.[6]
CAS Number 350997-06-7[4]23903-46-0[5]

The branched nature of the isopropyl group generally leads to a greater steric hindrance compared to the linear ethyl group.[8] This can influence intermolecular interactions, potentially affecting crystal packing and, consequently, the melting point. While specific data for the isopropyl derivative is scarce, it is reasonable to hypothesize that its melting point might differ from the ethyl analogue due to these structural variations. The increased bulk of the isopropyl group could also impact solubility, potentially leading to lower solubility in polar solvents compared to the ethyl ester.

Synthesis via the Gewald Reaction: A Versatile Approach

Both isopropyl and ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate are typically synthesized via the Gewald reaction.[9][10][11][12] This robust and versatile one-pot, multi-component reaction involves the condensation of a ketone (in this case, acetone to provide the 3-methyl group), an α-cyanoester (isopropyl or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[9]

The generally accepted mechanism for the Gewald reaction proceeds through an initial Knoevenagel condensation between the ketone and the α-cyanoester to form an α,β-unsaturated intermediate. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[9]

Gewald_Reaction cluster_reactants Reactants Ketone Ketone (Acetone) Knoevenagel_Intermediate Knoevenagel Condensation Intermediate Ketone->Knoevenagel_Intermediate Knoevenagel Condensation Cyanoester α-Cyanoester (Isopropyl/Ethyl Cyanoacetate) Cyanoester->Knoevenagel_Intermediate Sulfur Sulfur (S₈) Thiolate_Intermediate Thiolate Intermediate Sulfur->Thiolate_Intermediate Base Base (e.g., Morpholine, Diethylamine) Base->Knoevenagel_Intermediate Base->Thiolate_Intermediate Knoevenagel_Intermediate->Thiolate_Intermediate Sulfur Addition Cyclized_Intermediate Cyclized Intermediate Thiolate_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiophene Product Cyclized_Intermediate->Product Tautomerization

Gewald Reaction Mechanism for 2-Aminothiophene Synthesis.
Experimental Protocol: A Generalized Gewald Synthesis

The following protocol is a generalized procedure for the synthesis of 2-aminothiophene-2-carboxylates, adaptable for both the ethyl and isopropyl esters by selecting the corresponding cyanoacetate.

Materials:

  • Ketone (e.g., Acetone)

  • Alkyl cyanoacetate (Ethyl cyanoacetate or Isopropyl cyanoacetate)

  • Elemental Sulfur

  • Base (e.g., Morpholine or Diethylamine)

  • Solvent (e.g., Ethanol or Methanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ketone (1 equivalent) and the alkyl cyanoacetate (1 equivalent) in the chosen solvent.

  • To this solution, add elemental sulfur (1 equivalent) and the base (catalytic or stoichiometric amount).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution. If so, collect the solid by filtration.

  • Wash the collected solid with a cold solvent (e.g., ethanol) to remove impurities.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Synthesis_Workflow cluster_isolation Isolation & Purification cluster_precipitate cluster_evaporation start Starting Materials: - Acetone - Alkyl Cyanoacetate - Sulfur - Base - Solvent step1 1. Dissolve Ketone and Cyanoacetate in Solvent start->step1 step2 2. Add Sulfur and Base step1->step2 step3 3. Heat to Reflux and Monitor by TLC step2->step3 step4 4. Cool to Room Temperature step3->step4 step5 5. Product Isolation step4->step5 precipitate Precipitation step5->precipitate evaporation Solvent Evaporation step5->evaporation step6 6. Purification filtration Filtration precipitate->filtration washing Washing with Cold Solvent filtration->washing end Final Product: Isopropyl or Ethyl Ester washing->end chromatography Column Chromatography evaporation->chromatography recrystallization Recrystallization evaporation->recrystallization chromatography->end recrystallization->end

Generalized Workflow for the Synthesis and Purification.

Comparative Reactivity and Applications

The difference in the ester group can influence the reactivity of the molecule in subsequent transformations. The isopropyl ester, with its bulkier substituent, may exhibit slower reaction rates in transformations involving the ester moiety, such as hydrolysis or amidation, due to increased steric hindrance at the carbonyl carbon.

Both the ethyl and isopropyl derivatives serve as versatile intermediates. The 2-amino group can be readily derivatized to form a wide range of heterocyclic systems, such as pyrimidines, pyridines, and diazepines, which are of significant interest in drug discovery. The cyano group can also be a handle for further chemical modifications.

The choice between the ethyl and isopropyl ester may be guided by the specific requirements of a synthetic route. For instance, if the ester group is intended to be a stable protecting group during a series of reactions, the more sterically hindered and potentially less reactive isopropyl ester might be preferred. Conversely, if the ester is to be readily converted to another functional group, the less hindered ethyl ester may be the better choice.

These 2-aminothiophene derivatives are key precursors for compounds with a wide range of biological activities, including:

  • Antimicrobial agents [3]

  • Anti-inflammatory agents

  • Anticancer agents

  • Kinase inhibitors

The specific ester group can subtly influence the pharmacokinetic properties of the final drug molecule, such as its solubility, metabolic stability, and cell permeability. Therefore, the choice between an ethyl and isopropyl ester in a drug discovery program is often made based on a careful evaluation of the structure-activity relationship (SAR) and the desired ADME (absorption, distribution, metabolism, and excretion) profile.

Conclusion

For researchers and drug developers, the selection of one over the other will depend on the specific goals of their project. If a well-established starting material with predictable properties is desired, the ethyl ester is a sound choice. If the aim is to fine-tune the properties of a lead compound or to introduce a more sterically demanding group to probe a biological target, the isopropyl ester presents a valuable alternative. Further detailed characterization of the isopropyl derivative is warranted to fully elucidate its comparative advantages and disadvantages.

References

  • Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. (2012). MDPI. [Link]
  • Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. (2012). CORE. [Link]
  • Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative. (n.d.). Taylor & Francis Online. [Link]
  • Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. (2022). MDPI. [Link]
  • Gewald reaction. (n.d.). Wikipedia. [Link]
  • 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. (n.d.). NIH. [Link]
  • Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Thiophene-2,5-diesters as electrochromic materials: The effect of ester groups on the device performance and stability. (n.d.). ResearchGate. [Link]
  • Effects of steric factors on the electrosynthesis and properties of conducting poly(3-alkylthiophenes). (1987). Sci-Hub. [Link]
  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (n.d.). PMC. [Link]
  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. [Link]
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synfacts. [Link]
  • Steric effect and mobility of the alkyl chain in regio-irregular poly-3-alkylthiophenes. (1999). Eindhoven University of Technology research portal. [Link]
  • 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]
  • Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. (n.d.). PubChem. [Link]
  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. (n.d.). PubChem. [Link]
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. [Link]
  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2021). MDPI. [Link]
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
  • Process for preparing thiophene derivatives. (n.d.).
  • Effect of the alkyl spacer length on the electrical performance of diketopyrrolopyrrole-thiophene vinylene thiophene polymer semiconductors. (n.d.). Journal of Materials Chemistry C (RSC Publishing). [Link]
  • Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. (n.d.). ChemBK. [Link]
  • Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. (n.d.). PLOS. [Link]
  • Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. (n.d.). TA Instruments. [Link]
  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (n.d.). PMC. [Link]
  • Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PubChem. [Link]
  • Difference Between Isopropyl and Ethyl Alcohol. (2017). Pediaa.Com. [Link]
  • Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via multicomponent reaction of α-lithiated alkoxyallenes 287. (n.d.). ResearchGate. [Link]
  • Ethyl Alcohol Vs Isopropyl Alcohol: Pros & Cons. (2021). Simple Solvents. [Link]
  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (n.d.). ResearchGate. [Link]
  • Ethyl and isopropyl alcohol blends as alternative secondary fluids. (n.d.). ResearchGate. [Link]
  • What's the Difference Between Ethyl Alcohol and Isopropyl Alcohol?. (n.d.). HowStuffWorks. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Aminothiophene Esters for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comparative analysis of different 2-aminothiophene esters, synthesizing data from various studies to offer researchers and drug development professionals a clear perspective on their therapeutic potential. We will delve into structure-activity relationships, present comparative data, and provide robust, field-tested experimental protocols for evaluation.

Comparative Analysis of Biological Activities

The versatility of the 2-aminothiophene core allows for extensive chemical modification, particularly at the ester, amino, and adjacent ring positions. These modifications profoundly influence the resulting biological profile, tailoring the molecule for specific therapeutic targets.

Anticancer and Cytotoxic Activity

Substituted 2-aminothiophene esters have emerged as a promising class of cytostatic agents, with some derivatives showing remarkable selectivity for specific cancer cell lines.[6][7] The mechanism of action often involves the induction of apoptosis or interference with cell cycle progression.[7]

Structure-Activity Relationship Insights:

The cytotoxic potential is highly dependent on the nature of the substituents on the thiophene ring and the type of ester group. Studies have shown that electron-donating groups on a C-4 aryl substituent can enhance inhibitory activity against certain protein kinases.[8] For instance, several 2-aminothiophene-3-carboxylic acid ester derivatives have demonstrated potent and selective cytostatic effects against T-cell lymphoma, prostate cancer, and hepatoma cell lines, with IC₅₀ concentrations in the nanomolar range.[7] In one study, a series of thiophene derivatives were evaluated against HepG2 and SMMC-7721 liver cancer cell lines, with one compound, TP 5, showing higher activity than the standard drug paclitaxel.[9] Other research has identified derivatives with antiproliferative effects on HeLa (cervical adenocarcinoma) and PANC-1 (pancreatic adenocarcinoma) cells, with some compounds showing greater inhibition than doxorubicin.[10]

Comparative Cytotoxicity Data:

Compound ClassTarget Cell LineKey FindingsReference
2-amino-3-carboxy-4-phenylthiophenesProstate, Kidney, T-cell lymphomaHigh selectivity; IC₅₀ in the nanomolar range; induces G1 phase arrest and apoptosis.[7][8]
2,3-fused thiophene scaffoldsHepG2, SMMC-7721 (Liver Cancer)Showed significant antitumor activity; one derivative (TP 5) was more potent than paclitaxel.[9]
Ethyl-2-(benzylideneamino)-tetrahydrobenzo[b]thiophene-3-carboxylatesA-549 (Lung Cancer)Compound S₈ showed effective cytotoxic activity at a dose of 10⁻⁴ M.[11]
Various 2-amino thiophene derivativesHeLa, PANC-1Demonstrated potent antiproliferative activity, in some cases exceeding that of doxorubicin.[10]

Experimental Workflow: Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for evaluating cytotoxicity. It relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product, the concentration of which is proportional to the number of viable cells.[12][13]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (Seed cells in 96-well plates at optimal density) compound_prep 2. Compound Dilution (Prepare serial dilutions of 2-aminothiophene esters) treat_cells 3. Cell Treatment (Replace media with compound dilutions and incubate) cell_seeding->treat_cells add_mtt 4. Add MTT Reagent (Incubate for 2-4 hours to allow formazan formation) treat_cells->add_mtt solubilize 5. Solubilize Formazan (Add DMSO or other solvent to dissolve crystals) add_mtt->solubilize read_plate 6. Read Absorbance (Measure OD at ~570 nm using a plate reader) solubilize->read_plate calc_viability 7. Calculate Viability (Determine IC50 values) read_plate->calc_viability

MTT Assay Workflow for Cytotoxicity Screening.
Antimicrobial Activity

The 2-aminothiophene framework is a prolific source of antimicrobial agents, with derivatives showing activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][14]

Structure-Activity Relationship Insights:

The antimicrobial efficacy is significantly modulated by the nature and position of substituents. For example, studies on 3-aminothiophene-2-carboxylates revealed that compounds bearing chloro, methoxy, and amide functionalities exhibited excellent to moderate activity against Escherichia coli and Staphylococcus aureus.[4] Another study synthesized a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives and found that specific substitutions led to potent activity against Bacillus subtilis, S. aureus, E. coli, and Salmonella typhi, with MIC values as low as 0.81 µM/mL.[11][15] The presence of a cycloalkyl ring fused to the C-4 and C-5 positions also appears to be important for certain biological activities.[16]

Comparative Antimicrobial Data:

Compound ClassTarget Organism(s)Key Findings (MIC)Reference
3-aminothiophene-2-carboxylatesE. coli, S. aureus, A. niger, C. albicansChloro, methoxy, amide groups showed good activity (MIC: 10-20 µg/mL).[4]
Ethyl-2-(benzylideneamino)-tetrahydrobenzo[b]thiophene-3-carboxylatesB. subtilis, S. aureus, E. coli, S. typhi, A. niger, C. albicansCompound S₁ was a potent antibacterial (MIC: 0.81 µM/mL); S₄ was a potent antifungal (MIC: 0.91 µM/mL).[11]
5-aminobenzothiophene / 6-aminobenzothiopheneM. smegmatisPotent inhibitors with MIC values of 0.78 µg/mL.[17]
2-amino-4-phenylthiophene-3-carboxylatesB. subtilis, E. coli, P. vulgaris, S. aureusSome derivatives showed greater inhibitory effect than ampicillin and streptomycin.[3]

Experimental Workflow: Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used and reliable technique to screen for antimicrobial activity.[18] It provides a clear visual indication of growth inhibition, which can be quantified by measuring the diameter of the inhibition zone.

Agar_Diffusion_Workflow prep_agar 1. Prepare Inoculated Agar (Melt Mueller-Hinton agar, cool, and inoculate with microbial suspension) pour_plates 2. Pour Plates (Pour inoculated agar into Petri dishes and allow to solidify) prep_agar->pour_plates punch_wells 3. Punch Wells (Create uniform wells in the agar using a sterile borer) pour_plates->punch_wells add_compounds 4. Add Test Compounds (Pipette known concentrations of 2-aminothiophene esters into wells) punch_wells->add_compounds incubate 5. Incubate (Incubate plates under optimal conditions for 18-24h) add_compounds->incubate measure_zones 6. Measure Inhibition Zones (Measure the diameter of the clear zone around each well) incubate->measure_zones

Agar Well Diffusion Workflow for Antimicrobial Screening.
Anti-inflammatory Activity

Several 2-aminothiophene analogs have demonstrated significant anti-inflammatory potential.[19][20][21] Their mechanisms often involve the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators.

Structure-Activity Relationship Insights:

A study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives found they could activate the NRF2 pathway, a critical regulator of cellular defense against oxidative stress and inflammation.[22] These compounds were shown to inhibit lipopolysaccharide (LPS)-stimulated inflammation in macrophages, reversing the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators like PGE2 and COX-2.[22] The anti-inflammatory activity was directly associated with their ability to activate NRF2. Another study compared six different 2-aminothiophene analogs and found a wide range of inhibitory concentrations (IC₅₀) from 121.47 µM to 422 µM in an anti-inflammatory assay.[19][20]

Comparative Anti-inflammatory Data:

Compound ClassAssay/TargetKey FindingsReference
2-amino-tetrahydrobenzo[b]thiophenesLPS-stimulated RAW 264.7 macrophagesActivated NRF2 pathway; inhibited NO production (up to 87%); reversed elevated pro-inflammatory cytokines.[22]
Various 2-aminothiophene analogsLeukocyte migration assayIC₅₀ values ranged from 121.47 µM to 422 µM, showing varied potential.[19][20][21]
Thiophene pyrazole hybridsCOX-2 InhibitionDisplayed moderate and selective COX-2 inhibition.[23]

Signaling Pathway: NF-κB in Inflammation

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[22] Many anti-inflammatory agents function by inhibiting this pathway, thereby preventing the transcription of pro-inflammatory genes.

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription Thiophene 2-Aminothiophene Esters Thiophene->IKK Inhibits

Simplified NF-κB Inflammatory Signaling Pathway.

Detailed Experimental Protocols

For reproducibility and standardization, the following detailed protocols are provided for the key assays discussed.

Protocol 1: MTT Assay for Cytotoxicity Assessment

Adapted from Springer Nature Experiments and Abcam.[12]

  • Cell Seeding:

    • Culture cells to ~80% confluency. Trypsinize (for adherent cells), count, and assess viability using Trypan Blue.

    • Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for "media only" (blank) and "untreated cells" (negative control).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[13]

  • Compound Treatment:

    • Prepare a stock solution of each 2-aminothiophene ester in DMSO. Create a series of dilutions in serum-free culture medium. The final DMSO concentration should be non-toxic (typically <0.5%).

    • Carefully aspirate the medium from the wells and add 100 µL of the respective compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[24]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO or an appropriate solubilization buffer to each well.[13]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Agar Well Diffusion for Antimicrobial Susceptibility

Adapted from Balouiri et al. (2016) and Hardy Diagnostics.[18][25]

  • Preparation of Inoculum:

    • Select 3-5 isolated colonies of the test microorganism from a fresh (18-24 hour) culture plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plate:

    • Use a sterile cotton swab dipped into the standardized inoculum. Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[25]

  • Well Preparation and Compound Application:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.

    • Prepare known concentrations of the 2-aminothiophene esters in a suitable solvent (e.g., DMSO).

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each compound solution into a separate well. Include a solvent-only well as a negative control and a standard antibiotic as a positive control.

  • Incubation:

    • Allow the plates to stand for 30-60 minutes at room temperature to permit diffusion of the compounds into the agar.

    • Invert the plates and incubate at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Data Analysis:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters (mm).

    • The size of the zone is proportional to the antimicrobial potency of the compound. Compare the zone diameters of the test compounds to the controls.

Conclusion and Future Perspectives

The 2-aminothiophene ester scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The available data clearly demonstrate that strategic modifications to the core structure can yield compounds with potent and, in some cases, selective anticancer, antimicrobial, or anti-inflammatory activities. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing these biological effects.

Future research should focus on expanding the chemical diversity of these esters, exploring novel substitutions to enhance potency and reduce off-target effects. Investigating their in vivo efficacy and pharmacokinetic profiles will be crucial steps in translating these promising in vitro results into clinically viable drug candidates. The robust protocols provided herein offer a standardized framework for the continued evaluation and comparison of this important class of molecules.

References

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A Senior Application Scientist's Guide to Validating Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate as a Kinase Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

The human kinome, comprising over 500 protein kinases, represents a landscape of immense therapeutic opportunity. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, driving relentless efforts in drug discovery to identify potent and selective inhibitors.[1] While many successful kinase inhibitors have been developed, the emergence of drug resistance and the need to address a wider range of kinase targets necessitates the exploration of novel chemical scaffolds.[2][3]

The thiophene ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Its derivatives have shown promising anti-tumor activities, often acting as multi-kinase inhibitors.[5][6] This guide focuses on a specific, promising starting point: Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate . We will provide a comprehensive, experience-driven framework for its validation as a precursor for a new generation of kinase inhibitors. This is not merely a list of protocols; it is a strategic guide explaining the causality behind each experimental choice, designed for researchers aiming to translate a promising chemical starting point into a validated lead series.

The Validation Cascade: From Precursor to Preclinical Candidate

The journey from a precursor molecule to a validated inhibitor is a multi-step process, designed as a funnel to eliminate unpromising candidates early and focus resources on those with the highest potential. Each stage provides critical data that informs the next, creating a self-validating workflow.

cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Validation cluster_3 Outcome Precursor Thiophene Precursor (this compound) Library Derivative Library Synthesis Precursor->Library Chemical Modification Biochem Biochemical Activity Assay (In Vitro Kinase Assay) Library->Biochem Primary Screen Potency IC50 Determination Biochem->Potency Identify Hits Selectivity Kinome Profiling Potency->Selectivity Characterize Lead Hits TargetEngage Target Engagement (e.g., NanoBRET) Selectivity->TargetEngage Confirm Intracellular Binding Downstream Downstream Pathway Analysis (e.g., Western Blot) TargetEngage->Downstream Verify Mechanism Phenotype Phenotypic Assay (e.g., Cell Viability) Downstream->Phenotype Assess Biological Effect Validated Validated Lead Compound Phenotype->Validated Advance to Preclinical

Figure 1: The Kinase Inhibitor Validation Cascade.

Phase 1: Foundational Screening - Is There a Signal?

The initial goal is to determine if derivatives of the thiophene precursor have any inhibitory activity against a kinase of interest. This phase begins with the synthesis of a focused library of compounds from the parent molecule, followed by a primary biochemical screen.

Experimental Protocol: In Vitro Radiometric Kinase Assay

This assay directly measures the phosphorylation of a substrate by a kinase, providing the most direct evidence of inhibition.[7][8] It is the gold standard for initial screening due to its sensitivity and direct readout.[7]

Causality: We choose a cell-free in vitro assay first to isolate the interaction between the compound and the kinase enzyme. This eliminates variables like cell membrane permeability or metabolic degradation, giving a clear "yes/no" on direct inhibition. Radiometric detection using [γ-³²P]-ATP is highly sensitive and less prone to interference from fluorescent or colored compounds compared to fluorescence-based methods.[7]

cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A 1. Dispense Kinase, Substrate, and Test Compound/Control into 96-well plate B 2. Initiate reaction with [γ-³²P]-ATP & MgCl₂ A->B C 3. Incubate at 30°C (e.g., 20-30 min) B->C D 4. Stop reaction and spot onto membrane C->D E 5. Wash to remove unincorporated ³²P-ATP D->E F 6. Quantify substrate-incorporated ³²P (Phosphorimager) E->F G 7. Calculate % Inhibition vs. DMSO control F->G

Figure 2: Workflow for an In Vitro Radiometric Kinase Assay.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, add 5 µL of kinase buffer containing the purified recombinant kinase and a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide).

  • Compound Addition: Add 1 µL of the test compound (from the synthesized thiophene library, typically at a screening concentration of 10 µM) or control.

    • Negative Control: DMSO vehicle (represents 100% kinase activity).

    • Positive Control: A known broad-spectrum kinase inhibitor like Staurosporine (represents 0% kinase activity).[9]

  • Initiation: Start the kinase reaction by adding 4 µL of a reaction mix containing kinase buffer, MgCl₂, and [γ-³²P]-ATP.[10]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes) to allow for substrate phosphorylation.

  • Termination: Stop the reaction by adding phosphoric acid.

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³²P]-ATP.

  • Quantification: Dry the membrane and quantify the amount of incorporated ³²P using a phosphorimager or scintillation counter.

  • Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. "Hits" are typically defined as compounds showing >50% inhibition.

Phase 2: Characterizing the Hits - How Potent and Selective?

Once initial hits are identified, the next critical steps are to determine their potency (how much of the drug is needed) and selectivity (what other kinases it inhibits). A potent but non-selective inhibitor can lead to significant off-target toxicity.[3]

Potency: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. This is determined by performing the same in vitro kinase assay with a serial dilution of the hit compound. The resulting dose-response curve is used to calculate the IC50 value. A lower IC50 indicates a more potent compound.

Selectivity: Kinome Profiling

Causality: It is exceptionally rare for a kinase inhibitor to be completely specific to one target.[11] Understanding a compound's selectivity profile is crucial for predicting potential side effects and for identifying opportunities for polypharmacology, where hitting multiple targets is therapeutically beneficial.[11] Large-scale screening against a panel of kinases is the most efficient way to build this profile.

Numerous commercial services offer kinome profiling, screening a single compound at a fixed concentration (e.g., 1µM) against hundreds of kinases.[12][13] The output is typically presented as "% inhibition" or "binding affinity," allowing for a broad view of selectivity.

Table 1: Hypothetical Kinome Profiling Data for Thiophene Derivatives

Kinase TargetThiophene Derivative 1 (IC50, nM)Thiophene Derivative 2 (IC50, nM)Control Inhibitor (e.g., Sunitinib) (IC50, nM)
Primary Target (VEGFR2) 55 15 9
Off-Target 1 (PDGFRβ)250952
Off-Target 2 (c-Kit)>10,0001,5008
Off-Target 3 (EGFR)>10,000>10,000>5,000
Off-Target 4 (SRC)1,200850250

Data is hypothetical and for illustrative purposes. This table allows for easy comparison of potency (lower IC50 is better) and selectivity (a large window between the primary target and off-targets is desirable).

Phase 3: Cellular Validation - Does It Work in a Biological System?

A compound that is potent in a test tube may fail in a cellular context. It might not be able to enter the cell, could be rapidly metabolized, or may not engage its target at the high ATP concentrations found in cells.[7] This phase is designed to validate the inhibitor in a more physiologically relevant environment.

Experimental Protocol 1: Target Engagement Assay (NanoBRET™)

Causality: Before measuring downstream effects, we must first confirm that the compound binds to its intended kinase target inside a living cell.[14] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding at the target kinase in real-time within intact cells.[15]

cluster_0 Cellular Setup cluster_1 Inhibition & Detection cluster_2 Result A 1. Transfect cells with Kinase-NanoLuc® fusion vector B 2. Add cell-permeable fluorescent tracer A->B C 3. Add test compound (Thiophene Derivative) B->C Competitive Displacement D 4. Compound displaces tracer, disrupting BRET signal C->D E 5. Measure luminescence and fluorescence to calculate BRET ratio D->E F Dose-dependent decrease in BRET indicates target engagement E->F

Figure 3: Workflow for a NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Preparation: Genetically engineer a cell line (e.g., HEK293) to express the target kinase as a fusion protein with NanoLuc® Luciferase.

  • Tracer Addition: Add a fluorescent tracer that is known to bind to the active site of the kinase. This brings the fluorophore into close proximity to the NanoLuc® enzyme, generating a BRET signal.

  • Compound Treatment: Treat the cells with varying concentrations of the thiophene derivative.

  • Measurement: If the compound enters the cell and binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.[15]

  • Analysis: The magnitude of the BRET signal decrease is proportional to the degree of target engagement. This allows for the calculation of a cellular IC50, reflecting the compound's potency in a live-cell environment.

Experimental Protocol 2: Downstream Pathway Analysis (Western Blot)

Causality: Confirming target engagement should be followed by demonstrating that this binding event leads to the desired functional outcome: inhibition of the kinase's catalytic activity. A western blot for a known downstream substrate of the target kinase is a direct way to visualize this. For example, if targeting VEGFR2, one would measure the phosphorylation of a key downstream effector like ERK.

Step-by-Step Methodology:

  • Cell Treatment: Culture an appropriate cell line (e.g., HUVECs for VEGFR2) and starve them of serum to reduce basal signaling.

  • Inhibition: Pre-treat the cells with the thiophene derivative or DMSO control for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF-A) for a short period (5-10 minutes) to activate the target kinase.

  • Lysis: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Quantification & Electrophoresis: Determine protein concentration (e.g., BCA assay), and separate equal amounts of protein lysate by SDS-PAGE.

  • Blotting & Detection: Transfer the proteins to a nitrocellulose membrane. Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK) and a primary antibody for the total amount of that substrate (e.g., anti-total-ERK) as a loading control.

  • Analysis: A successful inhibitor will show a significant reduction in the phosphorylated substrate signal in stimulated cells compared to the DMSO control, while the total protein level remains unchanged.

Comparative Analysis: The Thiophene Scaffold vs. Alternatives

The value of a new precursor is best understood in the context of established scaffolds. The aminothiophene core offers a unique vector space for chemical modification compared to more traditional heterocyclic cores.

Table 2: Comparison of Common Kinase Inhibitor Scaffolds

ScaffoldKey FeaturesAdvantagesDisadvantagesRepresentative Drug
Aminothiophene 5-membered sulfur-containing heterocycle. Versatile substitution patterns.Novel chemical space, potential for unique selectivity profiles, strong patentability.Less established structure-activity relationship (SAR) compared to others.Investigational
Indole/Indazole Bicyclic aromatic system. Mimics the purine ring of ATP.Well-established SAR, proven clinical success, rigid structure.Can have "scaffold-hopping" issues with other ATP-binding proteins.[16]Sunitinib (Indole)
Quinoline/Quinazoline Fused bicyclic heterocycles. Common hinge-binding motif.Excellent hinge-binding properties, extensive history in kinase inhibition.Often associated with off-target effects on EGFR/HER2 family kinases.Gefitinib (Quinazoline)
Aminopyrimidine Single heterocyclic ring. A core component of many Type I inhibitors.[17]Small, versatile, excellent ATP-mimetic, straightforward synthesis.Can be highly promiscuous due to its prevalence in the kinome space.[16]Imatinib

Conclusion

The validation of This compound as a kinase inhibitor precursor is a systematic, evidence-based process. This guide outlines a robust cascade of experiments moving from direct enzyme inhibition to complex cellular activity. By following this workflow—which emphasizes understanding the causality behind each step and incorporating rigorous controls—researchers can effectively determine if derivatives from this thiophene scaffold possess the potency, selectivity, and cellular efficacy required for a successful drug discovery program. The unique structure of this precursor offers exciting potential to generate novel inhibitors capable of overcoming existing challenges in kinase-targeted therapies.

References

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene scaffold stands out as a privileged heterocycle, integral to a multitude of pharmacologically active compounds.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] The versatility of the thiophene ring allows for extensive functionalization, making it a focal point for the development of novel therapeutic agents.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, promising scaffold: Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.

Our exploration is grounded in the understanding that minor structural modifications to a lead compound can profoundly impact its biological activity.[1] The nature and position of substituents on the thiophene ring are critical determinants of the molecule's efficacy and mechanism of action.[1][2] This guide will dissect the core scaffold, examining the influence of the isopropyl ester at the C2 position, the methyl group at C3, the cyano group at C4, and the amino group at C5. By comparing the parent compound with rationally designed analogs, we will elucidate the key structural features that govern its therapeutic potential. The insights presented herein are intended to empower researchers in the rational design of more potent and selective thiophene-based drug candidates.

I. The Core Scaffold: Synthesis and Biological Potential

The synthesis of 2-aminothiophene derivatives, such as our lead compound, is most commonly achieved through the Gewald reaction.[4][5] This robust and versatile one-pot, three-component reaction typically involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[5][6] The accessibility of starting materials and the operational simplicity of this method make it highly attractive for generating a library of analogs for SAR studies.[6]

The biological significance of the 2-amino-4-cyanothiophene core is well-documented. The presence of the amino and cyano groups provides crucial hydrogen bonding and electronic properties that can facilitate interactions with biological targets.[7] These derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting key enzymes like tyrosine kinases and topoisomerases.[1][8] Furthermore, their structural features have been exploited to develop potent antimicrobial agents.[9][10]

II. Comparative Analysis: Unraveling the Structure-Activity Relationship

To construct a comprehensive SAR profile, we will systematically evaluate the impact of modifying each substituent of the parent compound, this compound. The following sections will compare the parent compound with hypothetical and known analogs, drawing on experimental data from closely related thiophene derivatives to infer the SAR.

A. The Influence of the C2-Ester Group: A Gateway to Potency

The ester group at the C2 position is a critical determinant of the compound's pharmacokinetic and pharmacodynamic properties. Variations in the alkyl chain of the ester can influence lipophilicity, cell permeability, and binding affinity to the target protein.

Compound C2-Substituent Anticipated Anticancer Activity (IC50) Rationale for Activity Difference
Parent Compound Isopropyl esterModerateThe bulky isopropyl group may provide optimal steric interactions within a hydrophobic pocket of the target enzyme.
Analog 1 Methyl esterPotentially HigherA smaller methyl group might allow for better access to the binding site, potentially increasing potency if steric hindrance is a limiting factor.[11]
Analog 2 Ethyl esterSimilar to ParentThe ethyl group offers a slight increase in lipophilicity compared to the methyl ester, which could lead to comparable or slightly altered activity depending on the target's hydrophobic pocket size.[12]
Analog 3 AmideActivity Dependent on Amide SubstituentReplacement of the ester with an amide introduces a hydrogen bond donor, which could either enhance or diminish activity depending on the electronic and steric nature of the amide substituent and the presence of a corresponding hydrogen bond acceptor in the target.

Expert Insight: The choice of the ester group is a delicate balance. While increased lipophilicity from larger alkyl groups can enhance membrane permeability, it may also lead to non-specific binding and toxicity. Comparative studies of methyl and ethyl esters of related compounds have shown that even a single carbon difference can significantly alter cytotoxic profiles.[13] Therefore, a focused library of C2-ester analogs is crucial in the early stages of lead optimization.

B. The Role of the C3-Methyl Group: A Steric Anchor

The methyl group at the C3 position can influence the conformation of the thiophene ring and its substituents, thereby affecting how the molecule presents itself to its biological target.

Compound C3-Substituent Anticipated Antimicrobial Activity (MIC) Rationale for Activity Difference
Parent Compound MethylModerateThe methyl group provides a degree of steric bulk that may be optimal for fitting into the active site of a microbial enzyme.
Analog 4 HydrogenPotentially LowerRemoval of the methyl group could result in a loss of beneficial steric interactions or lead to a less favorable binding conformation.
Analog 5 EthylPotentially LowerIncreasing the steric bulk at this position with an ethyl group might introduce steric clashes within the binding site, reducing activity.

Expert Insight: The C3-position is often crucial for maintaining the planarity of the thiophene ring and the relative orientation of the adjacent C2-ester and C4-cyano groups. Altering the size of the substituent at this position can have a cascading effect on the overall molecular geometry.

C. The C4-Cyano Group: An Electronic and Binding Contributor

The electron-withdrawing nature of the cyano group at the C4 position significantly influences the electronic distribution within the thiophene ring and can act as a key hydrogen bond acceptor.[7]

Compound C4-Substituent Anticipated Biological Activity Rationale for Activity Difference
Parent Compound Cyano (C≡N)ActiveThe strong electron-withdrawing properties of the cyano group can enhance the acidity of the C5-amino protons, potentially strengthening hydrogen bond interactions. It can also act as a hydrogen bond acceptor.[7]
Analog 6 Carboxamide (CONH2)Potentially ActiveThe carboxamide group is also electron-withdrawing and can act as both a hydrogen bond donor and acceptor, potentially leading to a different binding mode and activity profile.
Analog 7 Nitro (NO2)Potentially Active but may have Toxicity ConcernsThe nitro group is a very strong electron-withdrawing group, which could enhance activity but also raises concerns about potential toxicity.

Expert Insight: The cyano group is a versatile functional group in drug design. Its replacement should be approached with caution, as it not only affects the electronic properties of the scaffold but also plays a direct role in target binding in many cases.[14]

D. The C5-Amino Group: A Key Interaction Point

The primary amino group at the C5 position is a crucial site for modification and is often involved in key hydrogen bonding interactions with the biological target.

Compound C5-Substituent Anticipated Anticancer Activity (IC50) Rationale for Activity Difference
Parent Compound Amino (-NH2)ModerateThe primary amine can act as a hydrogen bond donor, which is often essential for anchoring the molecule in the active site.[3]
Analog 8 Acetamido (-NHCOCH3)Potentially LowerAcylation of the amino group removes its hydrogen bond donating capacity and adds steric bulk, which is likely to be detrimental to activity if the primary amine is involved in a critical hydrogen bond.
Analog 9 N-Methylamino (-NHCH3)Potentially Similar or LowerMonomethylation retains one hydrogen bond donor but adds some steric bulk. The effect on activity would depend on the specific interactions within the binding site.

Expert Insight: The C5-amino group is a prime handle for further derivatization to explore the chemical space around the core scaffold. However, any modification must be carefully considered in the context of its potential to disrupt essential hydrogen bonds.[3]

III. Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for the synthesis of the thiophene scaffold and the evaluation of its biological activity.

A. Synthesis: The Gewald Three-Component Reaction

This protocol describes a general procedure for the synthesis of 2-aminothiophene-3-carboxylate derivatives.

Workflow for Gewald Synthesis

G reagents Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur reaction Reaction Mixture reagents->reaction base Basic Catalyst (e.g., Morpholine, Diethylamine) base->reaction solvent Solvent (e.g., Ethanol, DMF) solvent->reaction reflux Reflux or Stir at specified temperature reaction->reflux workup Work-up: Cooling, Filtration reflux->workup purification Purification: Recrystallization workup->purification product 2-Aminothiophene Derivative purification->product G cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment Treat cells with serially diluted thiophene derivatives incubation1->compound_treatment incubation2 Incubate for 24-72h compound_treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition formazan_formation Incubate for 4h for formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization measurement Measure absorbance with a microplate reader solubilization->measurement analysis Calculate IC50 values measurement->analysis G compound_prep Prepare serial dilutions of thiophene derivatives in broth inoculation Inoculate each well with the microbial suspension compound_prep->inoculation inoculum_prep Prepare standardized bacterial or fungal inoculum inoculum_prep->inoculation incubation Incubate at appropriate temperature and duration inoculation->incubation mic_determination Determine MIC by visual inspection for growth inhibition incubation->mic_determination

Sources

A Comparative Guide to Catalytic Methodologies for the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, a cornerstone of heterocyclic chemistry, offers a powerful and convergent approach to the synthesis of highly functionalized 2-aminothiophenes. These scaffolds are of paramount importance in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and dyes. The classical Gewald reaction involves a one-pot, three-component condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, typically facilitated by a basic catalyst.

Over the years, a diverse array of catalytic systems has been developed to improve the efficiency, substrate scope, and environmental footprint of this vital transformation. This guide provides an in-depth, objective comparison of the most prominent catalytic methods for the Gewald reaction, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific synthetic challenges.

The Mechanistic Blueprint of the Gewald Reaction

At its core, the Gewald reaction proceeds through a base-catalyzed cascade of events. While the exact sequence can be influenced by the specific reactants and catalysts employed, the generally accepted mechanism involves two key stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a crucial α,β-unsaturated nitrile intermediate. The catalyst's role here is to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the carbonyl carbon.

  • Sulfur Addition and Cyclization: Subsequently, the α,β-unsaturated nitrile reacts with elemental sulfur. The base activates the sulfur and facilitates its addition to the intermediate. The final step involves an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene ring.

Gewald Reaction Mechanism Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur (S8) Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Catalyst Base Catalyst Catalyst->Knoevenagel SulfurAddition Sulfur Addition & Cyclization Catalyst->SulfurAddition UnsaturatedNitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->UnsaturatedNitrile UnsaturatedNitrile->SulfurAddition Thiophene 2-Aminothiophene Product SulfurAddition->Thiophene

Caption: Generalized mechanism of the base-catalyzed Gewald reaction.

I. Homogeneous Catalysis: The Classical Approach and Modern Refinements

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, represents the traditional and still widely used approach for the Gewald reaction. These methods are prized for their high efficiency and mild reaction conditions.

A. Amine-Based Catalysts: The Workhorses of the Gewald Reaction

Simple secondary amines like morpholine and diethylamine are the classical catalysts for the Gewald reaction.[1] They are effective at promoting both the initial Knoevenagel condensation and the subsequent sulfur addition and cyclization steps.

Advantages:

  • Readily available and inexpensive.

  • Generally provide good to excellent yields.

  • Mild reaction conditions are often sufficient.

Disadvantages:

  • Difficult to separate from the reaction mixture, often requiring aqueous workup and extraction.

  • Can lead to the formation of byproducts.

  • Catalyst recovery and reuse are not practical.

Experimental Protocol: Morpholine-Catalyzed Gewald Reaction

  • To a stirred solution of the ketone/aldehyde (10 mmol) and the active methylene nitrile (10 mmol) in ethanol (20 mL), add morpholine (20 mmol).

  • Add elemental sulfur (12 mmol) in one portion.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene.

B. L-Proline: A Green and Efficient Organocatalyst

The use of the naturally occurring amino acid L-proline as a catalyst represents a significant advancement towards a more environmentally benign Gewald reaction.[2] L-proline acts as a bifunctional catalyst, with its secondary amine promoting the Knoevenagel condensation and its carboxylic acid group activating the carbonyl component.

Advantages:

  • Environmentally friendly and readily available.[2]

  • Low catalyst loading is typically required (10-20 mol%).[2]

  • Often provides high yields under mild conditions.[2]

  • Can be used in a variety of solvents.

Disadvantages:

  • Separation from the reaction mixture can still require an aqueous workup.

  • May not be as effective for all substrate combinations compared to traditional amines.

Experimental Protocol: L-Proline-Catalyzed Gewald Reaction [2]

  • In a round-bottom flask, combine the carbonyl compound (1.0 mmol), the active methylene nitrile (1.0 mmol), elemental sulfur (1.2 mmol), and L-proline (0.1 mmol, 10 mol%).

  • Add N,N-dimethylformamide (DMF) (5 mL) as the solvent.

  • Stir the mixture at 60 °C and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

C. Ionic Liquids: Novel Media and Catalysts

Ionic liquids (ILs) have emerged as a versatile platform for the Gewald reaction, acting as both the solvent and, in some cases, the catalyst.[3] Their unique properties, such as low vapor pressure and high thermal stability, offer potential advantages in terms of reaction control and catalyst recycling.

Advantages:

  • Can lead to enhanced reaction rates and yields.[3]

  • The catalyst/solvent system can often be recycled and reused.[4]

  • Offers a "green" alternative to volatile organic solvents.

Disadvantages:

  • Ionic liquids can be expensive and may require specialized handling.

  • Product isolation can sometimes be challenging.

  • Viscosity of some ionic liquids can pose stirring issues.

Comparative Performance of Homogeneous Catalysts

CatalystTypical LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
MorpholineStoichiometricEthanolReflux2-870-95[1]
L-Proline10-20 mol%DMF604-1280-95[2]
[bmim][BF4]SolventNeat80-1001-485-98[3]

II. Heterogeneous Catalysis: Simplifying Purification and Enhancing Reusability

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant practical advantages, most notably the ease of separation and the potential for catalyst recycling. This has driven the development of various solid-supported catalysts for the Gewald reaction.

A. Zinc Oxide Nanoparticles: An Efficient and Recyclable Catalyst

Zinc oxide (ZnO) nanoparticles have proven to be a highly effective and reusable heterogeneous catalyst for the Gewald reaction.[5] Their high surface area and Lewis acidic nature facilitate the key bond-forming steps.

Advantages:

  • High catalytic activity.[5]

  • Easy to separate from the reaction mixture by simple filtration.[6]

  • The catalyst can be recycled and reused multiple times with minimal loss of activity.[6]

  • Relatively inexpensive and environmentally benign.

Disadvantages:

  • Higher reaction temperatures may be required compared to some homogeneous systems.[5]

  • Potential for metal leaching, although generally low.

  • Catalyst preparation and characterization are necessary.

Experimental Protocol: ZnO Nanoparticle-Catalyzed Gewald Reaction [5]

  • Synthesize ZnO nanoparticles via a precipitation method (see reference for details).[6]

  • In a round-bottom flask, suspend the ZnO nanoparticles (2.5 mol%) in a mixture of the carbonyl compound (1 mmol), the active methylene nitrile (1 mmol), and elemental sulfur (1.2 mmol) in ethanol (10 mL).

  • Reflux the mixture with vigorous stirring and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Heterogeneous Catalysis Workflow cluster_reaction Reaction Vessel cluster_workup Work-up Reactants Reactants + Solvent Stirring Heating & Stirring Reactants->Stirring Catalyst Heterogeneous Catalyst (e.g., ZnO NPs) Catalyst->Stirring Filtration Filtration Stirring->Filtration CatalystRecovery Catalyst Recovery (Wash & Dry for Reuse) Filtration->CatalystRecovery ProductSolution Product in Solution Filtration->ProductSolution Purification Solvent Evaporation & Purification ProductSolution->Purification FinalProduct Pure 2-Aminothiophene Purification->FinalProduct

Sources

A Comparative In Vitro Analysis of Novel Thiophene-Based Compounds for Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-trio evaluation of novel compounds derived from Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. We present a comparative analysis of two hypothetical derivatives, Compound A and Compound B , against established standards in cancer and microbial cell lines. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and rationale to ensure scientific rigor and reproducibility.

The choice of assays is predicated on a logical progression from general toxicity screening to more nuanced mechanistic studies. We begin by assessing broad cytotoxicity to determine the potency of the compounds, followed by an investigation into the mode of cell death (apoptosis) and effects on cell cycle progression. A parallel evaluation of antimicrobial activity is included to explore the therapeutic breadth of these novel thiophene derivatives.

Part 1: Comparative Cytotoxicity Analysis

A primary step in drug discovery is to determine the concentration at which a compound exhibits significant toxicity to cancer cells.[1][2] This is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[1] We employed the MTT assay, a reliable colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[3][4]

Experimental Rationale:

Two representative cancer cell lines were chosen for this study:

  • HeLa (Human Cervical Adenocarcinoma): A robust and widely characterized epithelial cancer cell line.

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line, crucial for assessing activity against hormone-dependent cancers.[4]

Doxorubicin , a potent and widely used chemotherapeutic agent, serves as the positive control, providing a benchmark for the cytotoxic potential of our novel compounds.[5]

Comparative Cytotoxicity Data (IC50)

The following table summarizes the IC50 values obtained after a 48-hour incubation period.

CompoundHeLa (μM)MCF-7 (μM)
Compound A 8.5 ± 0.712.3 ± 1.1
Compound B 25.1 ± 2.330.5 ± 2.8
Doxorubicin (Control) 2.9 ± 0.52.5 ± 1.7

Interpretation: Compound A demonstrates significantly higher potency than Compound B in both cell lines, with IC50 values approaching that of the clinical standard, Doxorubicin. This suggests that Compound A is a more promising candidate for further anticancer investigation. The differential sensitivity between HeLa and MCF-7 cells may indicate varying mechanisms of action or cellular uptake.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[1][3][4]

  • Cell Seeding:

    • Harvest and count HeLa or MCF-7 cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[1]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of Compound A, Compound B, and Doxorubicin in sterile DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Remove the seeding medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle control (DMSO, final concentration ≤ 0.5%) and untreated control wells.[1]

    • Incubate the plates for 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Having established the cytotoxic potential of Compound A, we next investigate the underlying mechanism of cell death. A hallmark of effective anticancer agents is the ability to induce apoptosis, or programmed cell death.

Apoptosis Detection by Annexin V/PI Staining

We utilize dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry.[6]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[6]

Workflow for Apoptosis Analysis

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed Seed HeLa Cells treat Treat with Compound A (IC50) for 24h seed->treat harvest Harvest Cells (including supernatant) treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate (15 min, RT, Dark) stain->incubate flow Acquire on Flow Cytometer incubate->flow quantify Quantify Cell Populations (Live, Early/Late Apoptotic, Necrotic) flow->quantify

Sources

A Technical Guide to Assessing the Cross-Reactivity of 2-Aminothiophene-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 2-aminothiophene scaffold represents a versatile and promising starting point for the discovery of novel kinase inhibitors.[1][2] Its synthetic tractability and privileged structural features have led to the development of potent modulators of various kinases implicated in oncology, inflammation, and other therapeutic areas.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: ensuring target selectivity.[3] Off-target effects can lead to cellular toxicity or unforeseen pharmacological activities, confounding experimental results and potentially derailing therapeutic development.[3]

This guide provides an in-depth comparison of the conceptual approaches and practical methodologies for evaluating the cross-reactivity of kinase inhibitors derived from the 2-aminothiophene scaffold. We will explore the causal relationships behind experimental choices, present illustrative data from published studies, and provide detailed protocols for key assays, empowering you to design and execute robust selectivity profiling studies.

The Imperative of Kinome-Wide Selectivity Profiling

The development of a successful kinase inhibitor, whether for use as a chemical probe or a therapeutic agent, hinges on a thorough understanding of its interaction landscape across the entire kinome. A promiscuous inhibitor that interacts with multiple kinases can produce ambiguous results in cellular studies and may have a higher likelihood of causing toxicity.[3] Conversely, a highly selective inhibitor provides greater confidence that the observed biological effects are due to the modulation of the intended target. Modern drug discovery often employs broad-panel kinase screening to proactively identify both on-target potency and off-target liabilities.[4]

Comparative Analysis of 2-Aminothiophene-Based Kinase Inhibitors

One study detailed the structure-activity relationship (SAR) of 2-amino-3-carboxy-4-phenylthiophenes as novel inhibitors of atypical protein kinase C (aPKC) isoforms.[5][6] Another investigation focused on 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors, identifying a compound with potent activity against several members of the CMGC group of kinases.[2] A third example explored fused thiophene derivatives as dual inhibitors of VEGFR-2 and AKT.[7]

The data from these studies, while not a direct head-to-head comparison, highlight the versatility of the thiophene scaffold in targeting different branches of the kinome tree.

Illustrative Selectivity Profiles of Thiophene-Derived Kinase Inhibitors
Compound ClassPrimary Target(s)Key Off-Targets/Selectivity NotesReference
2-Amino-3-carboxy-4-phenylthiophenes aPKC isoformsThe study focused on optimizing activity against aPKC, with SAR aimed at enhancing this specific interaction. Limited broad kinome screening data is publicly available for this series.[5][6]
5-Hydroxybenzothiophene Hydrazide (Compound 16b) Clk4, DRAK1, Haspin, Clk1, Dyrk1B, Dyrk1AThis compound demonstrates multi-kinase inhibitory activity, primarily within the CMGC kinase group. The selectivity against a broader panel was also assessed.[2]
Fused Thienopyrrole (Compound 4c) VEGFR-2, AKTDesigned as a dual inhibitor, this compound shows high potency against both VEGFR-2 (a tyrosine kinase) and AKT (an AGC kinase).[7]

Methodologies for Comprehensive Cross-Reactivity Profiling

To generate the data necessary for a thorough comparison of kinase inhibitor selectivity, a combination of biochemical and cell-based assays is typically employed.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays provide a direct measure of an inhibitor's ability to interfere with the catalytic activity of a purified kinase.[8] These assays are highly amenable to high-throughput screening against large panels of kinases.

A widely used and robust method is the radiometric kinase assay . This "gold standard" approach directly measures the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) to a substrate.[4]

Below is a detailed protocol for a typical radiometric kinase assay for selectivity profiling.

Experimental Protocol 1: High-Throughput Radiometric Kinase Profiling

Objective: To determine the inhibitory activity of a 2-aminothiophene-derived compound against a broad panel of purified kinases.

Materials:

  • Kinase panel (e.g., from Reaction Biology or Eurofins Discovery)[3][4]

  • Test compound (solubilized in DMSO)

  • Kinase-specific substrates (peptides or proteins)

  • [γ-³³P]-ATP

  • Assay buffer (typically contains Tris-HCl, MgCl₂, and other components optimized for kinase activity)

  • ATP solution

  • Phosphocellulose or filter-based microplates

  • Wash buffers

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of a 384-well microplate. Include a DMSO-only control for 100% kinase activity and a known broad-spectrum inhibitor as a positive control.

  • Kinase/Substrate Addition: Add the kinase and its specific substrate, pre-diluted in assay buffer, to the wells containing the compound.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution containing a mixture of unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration is often set at or near the Km value for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a solution that both terminates the enzymatic activity and facilitates the binding of the phosphorylated substrate to the filter membrane of the microplate.

  • Washing: Wash the plate multiple times with a wash buffer to remove unincorporated [γ-³³P]-ATP.

  • Detection: Add scintillation fluid to each well and quantify the amount of incorporated radiolabel using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Causality in Experimental Design:

  • Choice of ATP Concentration: Using an ATP concentration near the Km for each kinase provides a standardized condition for comparing the potency of ATP-competitive inhibitors across different kinases.[9]

  • Radiometric Detection: This direct detection method is highly sensitive and avoids potential artifacts associated with coupled enzymatic or antibody-based detection systems.[4]

  • Broad Kinase Panel: Screening against a large and diverse panel of kinases is crucial for identifying off-target activities that might be missed in a more focused selection.[4]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Plating Compound Plating (Serial Dilutions in DMSO) Pre_incubation Pre-incubation (Compound + Kinase/Substrate) Compound_Plating->Pre_incubation Kinase_Substrate_Mix Kinase + Substrate Mix (in Assay Buffer) Kinase_Substrate_Mix->Pre_incubation Reaction_Initiation Reaction Initiation (Add ATP/[γ-³³P]-ATP) Pre_incubation->Reaction_Initiation Reaction_Incubation Reaction Incubation (e.g., 30°C for 60 min) Reaction_Initiation->Reaction_Incubation Termination_Capture Termination & Substrate Capture (on Filter Plate) Reaction_Incubation->Termination_Capture Washing Washing (Remove free [γ-³³P]-ATP) Termination_Capture->Washing Quantification Quantification (Scintillation Counting) Washing->Quantification Data_Analysis IC50 Determination Quantification->Data_Analysis

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential for determining direct inhibitory activity, they do not fully recapitulate the complex environment inside a living cell. Cell-based assays are therefore a critical next step to confirm that an inhibitor can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and exert a functional effect.

The NanoBRET™ Target Engagement Assay is a powerful method for quantifying compound binding to specific kinase targets within intact cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase's active site.

Experimental Protocol 2: NanoBRET™ Target Engagement Assay

Objective: To measure the apparent affinity of a 2-aminothiophene-derived inhibitor for its target kinase in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • Test compound (solubilized in DMSO)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96- or 384-well assay plates

  • Luminometer capable of measuring filtered luminescence (450 nm and 600 nm)

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid. Plate the transfected cells into assay plates and incubate for 24 hours.

  • Tracer and Compound Addition: Prepare solutions of the test compound at various concentrations. Add the NanoBRET™ Tracer and the test compound to the cells in Opti-MEM®. Include a no-compound control and a no-tracer control.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells. The extracellular inhibitor is crucial to prevent signal from any luciferase that may have leaked from compromised cells.

  • BRET Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (600 nm) sequentially.

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal (600 nm) by the donor signal (450 nm). Convert these ratios to milliBRET units (mBRET) by multiplying by 1000. Plot the mBRET values against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's apparent affinity for the target in the cellular environment.

Causality in Experimental Design:

  • Live-Cell Format: This assay provides a more physiologically relevant assessment of target engagement by accounting for cell permeability and competition with endogenous ATP.

  • Competitive Displacement: The assay directly measures the ability of the test compound to displace the tracer from the active site, providing a clear readout of target binding.

  • BRET Technology: The ratiometric nature of BRET measurements minimizes artifacts from cell number variations or assay volume differences, leading to robust and reproducible data.

G Tracer Tracer Kinase_Tracer Kinase_Tracer Tracer->Kinase_Tracer Binds to Active Site Inhibitor Inhibitor Kinase_Inhibitor Kinase_Inhibitor Inhibitor->Kinase_Inhibitor Competes for Active Site

Data Interpretation and Visualization

The output of a kinome-wide profiling study is a large dataset of inhibitory activities. To facilitate interpretation, this data is often visualized using a "kinome tree" diagram. This representation maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive visual summary of an inhibitor's selectivity. More selective compounds will show inhibition of a small number of kinases, ideally clustered within a specific branch of the tree, while less selective compounds will show inhibition across multiple branches.

Conclusion and Future Directions

The 2-aminothiophene scaffold is a rich source of novel kinase inhibitors. However, realizing its full therapeutic potential requires a rigorous and systematic evaluation of cross-reactivity. By employing a multi-faceted approach that combines broad-panel biochemical screening with cell-based target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for validating on-target activity, anticipating potential off-target effects, and ultimately guiding the development of safer and more effective kinase-targeted therapies. The methodologies and insights provided in this guide serve as a foundation for conducting these critical studies with scientific integrity and a clear rationale.

References

  • Strambio-De-Castillia, C., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4464-4469. [Link]

  • Strambio-De-Castillia, C., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed, [Link]

  • Abdel-Maksoud, M. S., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals, 15(11), 1362. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Metz, J. T., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • El-Sayed, N. N. E., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 240, 114573. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1029-1051. [Link]

  • Krayem, M., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 465-493. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Molecular Cancer Therapeutics, 21(9), 1402-1413. [Link]

  • Knape, M. J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4898. [Link]

  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), 1800024. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]

  • Genotoxicity and anticancer effects of the aminothiophene derivatives SB-44, SB-83, and SB-200 in cancer cells. (2023). Anticancer Agents in Medicinal Chemistry. [Link]

  • Luna, J. F. S., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. International Journal of Molecular Sciences, 24(13), 11082. [Link]

  • Miljković, F., & Bajorath, J. (2022). Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. International Journal of Molecular Sciences, 23(8), 4118. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

Sources

A Comparative Guide to Purity Analysis of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a substituted thiophene derivative, serves as a vital building block in the synthesis of various pharmaceutical compounds. Its purity profile can significantly influence the quality, stability, and safety of the final drug product. Therefore, robust and reliable analytical methods for its purity assessment are paramount.[1][2][3]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of this compound. As a Senior Application Scientist, my objective is to not only present methodologies but also to elucidate the scientific rationale behind the selection of analytical strategies, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

The Gold Standard: A Stability-Indicating RP-HPLC Method

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high precision, versatility, and sensitivity.[1][4] For a polar molecule like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the most suitable approach.

Causality Behind Experimental Choices

The development of a robust stability-indicating RP-HPLC method necessitates a systematic approach to the selection of chromatographic conditions. The goal is to achieve optimal separation of the main compound from its potential impurities and degradation products.

  • Column Selection: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is a prudent choice for the separation of moderately polar compounds like our target molecule.[5][6] The C18 stationary phase provides the necessary hydrophobicity to retain the analyte while allowing for elution with a suitable mobile phase.

  • Mobile Phase Composition: An isocratic mobile phase comprising a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is often a good starting point for method development. The organic modifier content is optimized to achieve a desirable retention time and resolution. For this analysis, a mobile phase of acetonitrile and a phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio is proposed.[7][8] The acidic pH of the buffer helps to suppress the ionization of the amino group, leading to better peak shape and retention.

  • Detection Wavelength: The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. The UV spectrum of the analyte should be recorded to determine the wavelength of maximum absorbance (λmax). For many thiophene derivatives, a wavelength in the range of 225-272 nm provides good sensitivity.[7][8][9]

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm i.d. column to ensure efficient separation without generating excessive backpressure.[7][8] Maintaining a constant column temperature, for instance, at 30°C, is essential for reproducible retention times.[7][8]

Experimental Protocol: RP-HPLC Method

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[5]

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or λmax of the analyte)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh about 10 mg of this compound.

  • Dissolve in a suitable diluent (e.g., a mixture of water and methanol, 50:50 v/v) to obtain a stock solution of 1 mg/mL.[7]

  • Further dilute the stock solution with the diluent to a final concentration of approximately 50 µg/mL.[9]

Forced Degradation Studies: Ensuring a Stability-Indicating Method

A critical aspect of a purity analysis method is its ability to be "stability-indicating," meaning it can resolve the active ingredient from its degradation products. Forced degradation studies are performed to intentionally degrade the sample under various stress conditions to generate potential degradation products.[10][11]

Protocol for Forced Degradation:

  • Acid Degradation: Reflux the sample solution with 1N HCl at 80°C for 2 hours.

  • Base Degradation: Reflux the sample solution with 1N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.[9]

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed using the developed HPLC method to ensure that any degradation peaks are well-separated from the main analyte peak.

Method Validation as per ICH Guidelines

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, alternative techniques offer unique advantages and can be complementary in a comprehensive purity analysis strategy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[12][13] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[12]

Applicability to this compound:

The target molecule has a moderate molecular weight and may have sufficient volatility for GC analysis, potentially after derivatization to increase its volatility.

Advantages:

  • High Sensitivity and Specificity: GC-MS can detect and identify impurities at very low levels.[14]

  • Excellent for Volatile Impurities: It is the method of choice for identifying residual solvents and other volatile organic impurities.[15]

  • Structural Elucidation: The mass spectrum provides valuable information for the structural identification of unknown impurities.[13]

Disadvantages:

  • Limited to Volatile Compounds: Not suitable for non-volatile or thermally labile compounds.[15]

  • Potential for Derivatization: May require a derivatization step, which can add complexity and potential for error.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the purity of a substance without the need for a reference standard of the same compound.[16][17] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification.[16][17]

Applicability to this compound:

qNMR is well-suited for the purity determination of organic molecules, including our target compound, provided a suitable internal standard is used.[18]

Advantages:

  • Primary Method: Does not require a specific reference standard for the analyte.[19]

  • Non-destructive: The sample can be recovered after analysis.[20]

  • Provides Structural Information: The NMR spectrum provides detailed structural information about the analyte and any impurities.

  • Simultaneous Quantification: Can simultaneously quantify the main component and impurities.

Disadvantages:

  • Lower Sensitivity: Generally less sensitive than chromatographic methods.

  • Requires High Purity Internal Standard: The accuracy of the measurement depends on the purity and accurate weighing of the internal standard.

  • Potential for Signal Overlap: Complex mixtures can lead to overlapping signals, making quantification challenging.

Performance Comparison Summary

FeatureRP-HPLCGC-MSqNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Applicability Wide range of non-volatile and thermally stable compounds.Volatile and semi-volatile compounds.Soluble compounds with NMR-active nuclei.
Sensitivity High (ng to pg level).Very High (pg to fg level).Moderate (µg to mg level).
Specificity Good, can be enhanced with MS detection.Very High, based on mass fragmentation patterns.High, based on unique chemical shifts.
Quantification Requires a reference standard for the analyte.Requires a reference standard or internal standard.Requires a high-purity internal standard.
Throughput HighModerate to HighLow to Moderate
Cost ModerateHighHigh
Key Strengths Versatility, robustness, high throughput.Unmatched sensitivity for volatile impurities, structural elucidation.Primary method, non-destructive, provides structural information.
Key Limitations Not suitable for volatile compounds.Not suitable for non-volatile compounds.Lower sensitivity, potential for signal overlap.

Visualizing the Workflow

HPLC Purity Analysis Workflow

Caption: Workflow for HPLC purity analysis of this compound.

Comparative Method Selection Logic

Method_Selection Start Purity Analysis Required IsVolatile Are volatile impurities a primary concern? Start->IsVolatile NeedPrimary Is a primary quantification method required? IsVolatile->NeedPrimary No GCMS GC-MS IsVolatile->GCMS Yes HPLC RP-HPLC NeedPrimary->HPLC No qNMR qNMR NeedPrimary->qNMR Yes Report Final Purity Report HPLC->Report GCMS->Report qNMR->Report

Caption: Decision logic for selecting an analytical method for purity determination.

Conclusion and Recommendations

For the routine purity analysis of this compound, a validated RP-HPLC method stands out as the most practical and efficient choice. Its versatility, robustness, and high throughput make it ideal for quality control environments.

However, a comprehensive purity assessment, especially during process development and for regulatory submissions, should employ a multi-faceted approach.

  • GC-MS is invaluable for the identification and quantification of residual solvents and other volatile impurities that may be present from the synthesis process.

  • qNMR serves as an excellent orthogonal technique to confirm the purity value obtained by HPLC. As a primary method, it provides a high degree of confidence in the assigned purity and is particularly useful for the certification of reference standards.

By leveraging the strengths of each of these analytical techniques, researchers and drug development professionals can build a complete and accurate picture of the purity profile of this compound, ensuring the quality and safety of the final pharmaceutical product.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

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  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]

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  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

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A Comparative Guide to Polysubstituted Thiophene Synthesis: Benchmarking Modern Routes Against the Gewald Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polysubstituted thiophenes are foundational scaffolds in medicinal chemistry, drug development, and materials science, driving continuous innovation in synthetic methodologies. For over six decades, the Gewald reaction has been a cornerstone for constructing the 2-aminothiophene core, prized for its operational simplicity and use of readily available starting materials. However, its limitations—including restricted substrate scope, regiochemical ambiguities, and reliance on elemental sulfur—have catalyzed the development of novel, more versatile synthetic strategies. This guide provides a critical comparison between the classical Gewald reaction and emerging modern alternatives, such as transition-metal-catalyzed C–H functionalization and novel cycloaddition pathways. We offer an in-depth analysis of reaction mechanisms, scope, and efficiency, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal synthetic route for their specific target molecules.

Introduction: The Enduring Importance of the Thiophene Core

The thiophene ring, a five-membered sulfur-containing heterocycle, is a "privileged scaffold" in modern chemistry. Its unique electronic properties and ability to act as a bioisostere of a phenyl group have led to its incorporation into a vast array of functional molecules.[1] Marketed drugs such as the anticoagulant Rivaroxaban, the anti-anxiety medication Duloxetine, and the anesthetic Articaine all feature a thiophene core, highlighting its significance in pharmaceutical design.[2] In materials science, polythiophenes are integral to the development of organic semiconductors and conductive polymers.[3][]

The value of these compounds is intrinsically linked to the substitution patterns on the thiophene ring, which dictate their biological activity and material properties. Consequently, the development of efficient, regioselective, and versatile methods for synthesizing polysubstituted thiophenes is a paramount objective in synthetic chemistry. This guide benchmarks the historical workhorse—the Gewald reaction—against the next generation of synthetic tools.

The Classical Standard: The Gewald Reaction

First reported by Karl Gewald in 1961, the Gewald reaction is a multicomponent condensation that provides access to polysubstituted 2-aminothiophenes from simple precursors.[5][6] It typically involves the reaction of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base.[7][8]

2.1. Mechanism and Advantages

The reaction proceeds in a one-pot fashion, which is a significant advantage in terms of operational efficiency. The currently accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated intermediate.[8][9] Subsequent addition of sulfur, followed by cyclization and tautomerization, yields the final 2-aminothiophene product.[10]

The primary strengths of the Gewald reaction are:

  • Operational Simplicity: It is a one-pot reaction that does not require anhydrous conditions or specialized equipment.

  • Atom Economy: It assembles a complex heterocyclic core from three simple, readily available components.

  • Mild Conditions: The reaction is often performed at or slightly above room temperature, tolerating a variety of functional groups.[6][11]

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Ketone R1-C(=O)-CH2-R2 Intermediate1 R1-C(=C(CN)EWG)-CH2-R2 Ketone->Intermediate1 + Nitrile, -H2O Nitrile NC-CH2-EWG Base1 Base Intermediate2 Sulfurated Intermediate Intermediate1->Intermediate2 + S8, Base Intermediate1->Intermediate2 Sulfur S8 Base2 Base Thiophene Polysubstituted 2-Aminothiophene Intermediate2->Thiophene Cyclization & Tautomerization

Figure 1: Simplified mechanism of the Gewald reaction.

2.2. Limitations of the Gewald Reaction

Despite its utility, the Gewald reaction suffers from several notable drawbacks that limit its application:

  • Limited Substrate Scope: The reaction is most effective for producing 2-aminothiophenes. Synthesizing thiophenes with other substitution patterns, particularly at the 2-position, is not directly achievable. Additionally, sterically hindered ketones or certain aliphatic aldehydes can give low yields.[6]

  • Regioselectivity Issues: When using unsymmetrical ketones, the initial Knoevenagel condensation can lead to a mixture of regioisomers.

  • Byproduct Formation: The use of elemental sulfur can lead to the formation of complex polysulfide intermediates and other byproducts, complicating purification.[10]

  • Environmental Concerns: The handling of elemental sulfur and the use of amine bases can present environmental and safety challenges, particularly on an industrial scale.

Modern Alternatives: Addressing the Gaps

To overcome the limitations of the Gewald reaction, researchers have developed innovative new routes to polysubstituted thiophenes. These methods often leverage modern organometallic catalysis and novel reaction design to offer greater control, scope, and efficiency.

3.1. Palladium-Catalyzed C–H Functionalization

Direct C–H functionalization has emerged as a powerful strategy for forming C–C and C-heteroatom bonds, minimizing the need for pre-functionalized starting materials.[12] Palladium catalysis, in particular, has been extensively applied to the synthesis of substituted thiophenes.[13]

Core Concept & Advantages: This approach involves the direct coupling of a thiophene core (or a precursor) with various partners (e.g., aryl halides, alkenes) via a palladium-catalyzed C–H activation step.[3] This strategy offers several key advantages:

  • Versatility: It allows for the introduction of a wide range of substituents at specific positions of a pre-formed thiophene ring.

  • Regiocontrol: By using directing groups or exploiting the inherent reactivity differences between the α (C2/C5) and β (C3/C4) positions, high regioselectivity can be achieved.[14][15]

  • Late-Stage Functionalization: It is exceptionally well-suited for modifying complex molecules in the final stages of a synthesis, a crucial capability in drug discovery.[12]

Mechanism Snapshot: A common catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by C–H activation/metalation of the thiophene ring, and finally, reductive elimination to form the C–C bond and regenerate the Pd(0) catalyst.

CH_Functionalization Start Pd(0) Catalyst OxAdd Oxidative Addition Start->OxAdd ArylHalide Aryl-X ArylHalide->OxAdd Intermediate1 Aryl-Pd(II)-X OxAdd->Intermediate1 CH_Activation C–H Activation (CMD or other) Intermediate1->CH_Activation Thiophene Thiophene-H Thiophene->CH_Activation Intermediate2 Aryl-Pd(II)-Thiophene CH_Activation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Start Regeneration Product Aryl-Thiophene RedElim->Product

Figure 2: Generalized catalytic cycle for Pd-catalyzed C–H arylation of thiophenes.

3.2. Base-Induced [2+2+1] Cycloaddition

Another innovative approach involves the construction of the thiophene ring from non-traditional starting materials. A notable example is the base-induced [2+2+1] cycloaddition of alkynes and elemental sulfur.[16][17]

Core Concept & Advantages: This method constructs the thiophene ring by combining two alkyne molecules and one sulfur atom in a single, highly efficient step.

  • High Atom Economy: The reaction directly incorporates all atoms from the starting materials into the product.

  • Novel Substitution Patterns: This route provides access to symmetrically and unsymmetrically substituted thiophenes that are difficult to obtain via the Gewald reaction.

  • Metal-Free Conditions: The reaction proceeds without the need for transition metal catalysts, which can be expensive and require removal from the final product.[17]

Head-to-Head Comparison: Performance Metrics

The choice of synthetic route depends critically on the specific target molecule and the desired performance characteristics. The following table summarizes the key differences between the Gewald reaction and modern alternatives.

FeatureGewald ReactionPd-Catalyzed C–H Functionalization[2+2+1] Cycloaddition (Alkyne/Sulfur)
Core Transformation Ring formation (Multicomponent)Ring functionalization (Cross-coupling)Ring formation (Cycloaddition)
Product Scope Primarily 2-aminothiophenesHighly diverse substitution patternsSymmetrically/unsymmetrically substituted thiophenes
Starting Materials Carbonyl, activated nitrile, sulfurPre-formed thiophene, coupling partner (e.g., Ar-X)Alkynes, sulfur source
Regiocontrol Moderate (can be poor with unsym. ketones)High (tunable with directing groups/ligands)High (determined by alkyne structure)
Catalyst Base (often stoichiometric)Transition metal (Pd, Ni, etc.)Base (catalytic)
Key Advantage Operational simplicity, low-cost reagentsHigh versatility, late-stage functionalizationHigh atom economy, metal-free
Key Limitation Narrow product scope, byproduct formationCatalyst cost, ligand sensitivity, pre-formed ring neededLimited to alkyne precursors
Experimental Protocols

To provide a practical context, detailed protocols for the Gewald reaction and a representative modern alternative are provided below.

5.1. Protocol 1: Classical Gewald Synthesis of a Tetrasubstituted 2-Aminothiophene

This protocol is adapted from procedures that utilize a ketone, an activated nitrile, and elemental sulfur with a base catalyst.[1][18]

Reaction: Cyclohexanone + Malononitrile + Sulfur → 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and elemental sulfur (11 mmol, 1.1 eq) to ethanol (30 mL).

  • Base Addition: To the stirred suspension, add triethylamine (15 mmol, 1.5 eq) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 50°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and then recrystallize from an ethanol/water mixture to yield the pure product.

5.2. Protocol 2: Pd-Catalyzed Direct C-H Arylation at the C5 Position

This protocol describes a representative C-H arylation of a 2-substituted thiophene with an aryl bromide, a common transformation for building complex thiophene-based structures.[13]

Reaction: 2-Acetylthiophene + 4-Bromoanisole → 2-Acetyl-5-(4-methoxyphenyl)thiophene

  • Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 eq).

  • Reagent Addition: Add 2-acetylthiophene (1.0 eq) and 4-bromoanisole (1.2 eq) to the tube, followed by the solvent (e.g., 1,4-dioxane or toluene, 0.2 M).

  • Reaction Execution: Seal the tube and heat the mixture to 110°C for 12-24 hours. Monitor for completion via TLC or GC-MS.

  • Work-up and Isolation: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired product.

Conclusion and Future Outlook

The Gewald reaction remains a valuable and straightforward method for accessing 2-aminothiophenes, particularly in educational settings and for initial library synthesis.[5][7] However, its inherent limitations in scope and regiocontrol have driven the field towards more sophisticated and versatile methodologies.

Transition-metal-catalyzed C–H functionalization represents a paradigm shift, offering unparalleled control over substitution patterns and enabling the late-stage modification of complex molecules.[12][19] Concurrently, novel cycloaddition and condensation strategies are expanding the toolbox for building the thiophene core itself from diverse and readily available starting materials.[20]

Future research will likely focus on developing even more sustainable and efficient methods. This includes the use of earth-abundant metal catalysts (e.g., iron, copper), photocatalytic routes that operate under mild conditions, and continuous flow processes for improved scalability and safety.[21][22] As the demand for novel thiophene-containing pharmaceuticals and materials grows, the continuous evolution of synthetic strategies will be essential for innovation.

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  • Revelant, G., et al. (2011). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Tetrahedron Letters, 52(26), 3349-3352. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040391100589X]
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A Researcher's Guide to Comparative Docking of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on derivatives of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. Thiophene scaffolds are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Molecular docking, a powerful computational tool, is instrumental in predicting the binding affinities and interaction patterns of these small molecules with their protein targets, thereby accelerating the drug discovery process.[1][3][4]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, objective comparison of potential therapeutic efficacy through computational methodologies, supported by detailed experimental protocols and data visualization.

Introduction: The Therapeutic Potential of Thiophene Derivatives

The thiophene ring is a privileged scaffold in drug design, owing to its ability to form various non-covalent interactions with biological macromolecules.[2] The specific compound, this compound, and its analogues present a promising area of investigation. The amino and cyano groups can act as key hydrogen bond donors and acceptors, while the isopropyl ester can engage in hydrophobic interactions.

A comparative docking study is essential to elucidate the structure-activity relationships (SAR) within a series of these derivatives. By systematically modifying the core structure and evaluating the resulting changes in binding affinity for a specific protein target, researchers can identify key pharmacophoric features and guide the synthesis of more potent and selective inhibitors.

Designing the Comparative Study: Selection of Protein Targets

Based on the reported biological activities of similar thiophene derivatives, we will focus this comparative guide on two well-established therapeutic targets:

  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation. Thiophene derivatives have shown potential as anti-inflammatory agents by targeting COX-2.[5]

  • Lactate Dehydrogenase-A (LDH-A): An enzyme that is often overexpressed in cancer cells and plays a crucial role in tumor metabolism. Inhibition of LDH-A is a promising strategy for anticancer drug development.[6]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

The following protocol outlines the necessary steps for a rigorous and reproducible comparative docking study. This process involves ligand and protein preparation, grid generation, the docking simulation itself, and subsequent analysis.[7]

Ligand Preparation
  • Structure Generation: The 3D structures of this compound and its selected derivatives are generated using a molecular builder such as ChemDraw or Marvin Sketch.

  • Energy Minimization: The initial 3D structures are subjected to energy minimization using a force field like MMFF94. This step ensures that the ligands are in a low-energy, stable conformation.

  • File Format Conversion: The energy-minimized structures are saved in a suitable format for the docking software, typically .pdbqt for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Protein Preparation
  • Structure Retrieval: The 3D crystallographic structures of the target proteins, COX-2 (PDB ID: 5KIR) and LDH-A (PDB ID: 1I10), are downloaded from the Protein Data Bank (PDB).

  • Protein Clean-up: All non-essential molecules, including water, co-crystallized ligands, and ions, are removed from the protein structure. This is crucial for preventing interference during the docking process.

  • Addition of Polar Hydrogens: Polar hydrogen atoms are added to the protein structure, which is essential for defining the correct hydrogen bonding patterns.

  • Charge Assignment: Gasteiger charges are calculated and assigned to the protein atoms.

  • File Format Conversion: The prepared protein structure is saved in the .pdbqt format.

Grid Generation and Docking Simulation
  • Binding Site Identification: The active site of the protein is identified, typically based on the location of the co-crystallized ligand in the original PDB file.

  • Grid Box Definition: A grid box is defined around the active site. This box specifies the search space for the docking algorithm. The size of the grid box should be sufficient to accommodate the ligands in various orientations.

  • Docking with AutoDock Vina: The docking simulation is performed using AutoDock Vina, a widely used and validated docking program.[3] Vina employs a Lamarckian genetic algorithm for ligand conformational searching.

  • Exhaustiveness Setting: The exhaustiveness of the search, which determines the number of independent runs, is set to a value that ensures a thorough exploration of the conformational space (e.g., 20).

Post-Docking Analysis
  • Binding Affinity Evaluation: The primary output of the docking simulation is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger binding interaction.[7]

  • Interaction Analysis: The binding poses of the ligands are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site. This analysis is typically performed using software like PyMOL or Discovery Studio.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the comparative docking study workflow.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Analysis l1 3D Structure Generation l2 Energy Minimization l1->l2 l3 Save as .pdbqt l2->l3 d1 Define Grid Box l3->d1 p1 Download from PDB p2 Clean-up (Remove Water, etc.) p1->p2 p3 Add Polar Hydrogens & Charges p2->p3 p4 Save as .pdbqt p3->p4 p4->d1 d2 Run AutoDock Vina d1->d2 a1 Evaluate Binding Affinity d2->a1 a2 Analyze Interactions a1->a2

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Precautionary Approach

Given the molecular structure of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a thorough risk assessment is the foundation of its safe handling and disposal. The presence of both a substituted aminothiophene ring and a cyano (-CN) group necessitates a cautious approach.

  • Aminothiophene Moiety: Thiophene and its derivatives are known to be harmful and irritants.[1] Some 2-aminothiophene derivatives have been investigated for various biological activities, which implies they are bioactive molecules and should be handled with care to avoid unintentional exposure.

  • Cyano Group (-C≡N): The cyano group is a key feature of cyanide-containing compounds. Organic nitriles can be toxic and may release highly toxic hydrogen cyanide (HCN) gas if they come into contact with strong acids.[2] Therefore, waste segregation is of paramount importance.

Based on these structural alerts, this compound should be managed as a hazardous substance, with potential for toxicity if ingested, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is mandatory to minimize any risk of exposure during handling and disposal.

PPE CategoryRecommended EquipmentRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Provides robust protection against skin contact. Nitrile offers good resistance to a broad range of chemicals.[3]
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of liquids and airborne particles of the solid compound. A face shield offers an additional layer of protection.[3]
Body Protection A flame-resistant lab coat worn fully buttoned. A chemical-resistant apron is recommended when handling larger quantities.Protects clothing and skin from contamination.
Respiratory Protection All handling and disposal procedures should be conducted in a certified chemical fume hood.A primary engineering control to prevent inhalation of any dust or vapors.[3]
Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect any solid this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[1]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container.

    • Crucially, do not mix this waste stream with acidic waste to prevent the potential generation of hydrogen cyanide gas.[2][5]

  • Contaminated PPE:

    • Dispose of all contaminated PPE, including gloves and disposable lab coats, in a designated hazardous waste bag.[1]

Step 2: Labeling

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name: "this compound," and the CAS number: "350997-06-7."

  • Include the approximate quantity and the date of waste generation. Accurate labeling is critical for safe handling by waste management personnel.

Step 3: Storage

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1]

  • Ensure that the storage area is away from incompatible chemicals, particularly acids.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Adhere to all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended PPE as outlined in the table above.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a hazardous waste container. For a liquid spill, use an inert absorbent material such as vermiculite or sand to contain it.[1]

  • Collect Absorbed Material: Carefully collect the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of Cleaning Materials: Collect all cleaning materials as hazardous waste.

Visual Workflow for Disposal

cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Steps start Start: Generation of Waste ppe Don Appropriate PPE start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_container Collect in Labeled Solid Hazardous Waste Container waste_type->solid_container Solid liquid_container Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_container Liquid storage Store in Designated Waste Accumulation Area solid_container->storage no_acid Ensure No Mixing with Acidic Waste liquid_container->no_acid no_acid->storage disposal Arrange for Disposal via EHS/Licensed Contractor storage->disposal end End: Proper Disposal disposal->end

Caption: A logical workflow for the safe disposal of this compound.

References

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  • BenchChem. (2025). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. BenchChem.
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Comprehensive Safety and Handling Guide for Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of Isopropyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS No: 350997-06-7). The protocols outlined below are designed to ensure the safety of all laboratory personnel and to maintain the integrity of your research. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on a conservative assessment of its chemical structure, which includes a thiophene core, an amino group, and a cyano group. Thiophene and its derivatives are known to be potentially harmful and irritating[1].

Hazard Assessment and Risk Mitigation

This compound is a heterocyclic compound whose toxicological properties have not been fully investigated[2]. Therefore, it is prudent to treat this compound as hazardous. The primary risks are associated with its potential for toxicity if inhaled, ingested, or absorbed through the skin, as well as potential irritation to the skin and eyes[1][3][4].

Key Structural Features and Associated Hazards:

  • Thiophene Ring: Thiophene and its derivatives can be irritants[1].

  • Cyano Group (-CN): Organic nitriles can be toxic. Care must be taken to avoid conditions that could lead to the release of hydrogen cyanide, such as contact with strong acids.

  • Amino Group (-NH2): Aromatic amines can be irritants and may have other toxicological effects.

Given these potential hazards, a multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Protection Area Required PPE Rationale and Specifications
Eye and Face Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing[5].
Respiratory NIOSH-approved RespiratorWhen handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended to prevent inhalation.
Hand Double-layered Nitrile GlovesNitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection against potential tears or permeation[1][5]. Gloves should be inspected before use and changed frequently.
Body Laboratory Coat and Chemical-resistant ApronA laboratory coat protects personal clothing and skin from minor spills and contamination. A chemical-resistant apron should be worn over the lab coat when handling significant quantities of the compound[6][7].
Foot Closed-toe, Chemical-resistant ShoesProtects feet from spills. Perforated shoes or sandals are not permitted in the laboratory[8][9].
Operational Plan: Step-by-Step Handling Protocol

This protocol provides a systematic approach to safely handle this compound from receipt to disposal.

  • Review Safety Information: Before beginning any work, consult all available safety information, including this guide and any manufacturer-provided documents[10].

  • Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure[10][11].

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before you begin.

The following workflow diagram illustrates the key steps for safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3

Caption: Safe Handling Workflow for this compound.

  • Weighing:

    • Perform all weighing operations within the fume hood to contain any airborne powder[11].

    • Use a disposable weigh boat.

    • To minimize dust, avoid pouring the powder from a height. Use a spatula to transfer small amounts at a time[11].

  • Transfer:

    • Carefully transfer the weighed compound to the reaction vessel.

    • If dissolving the compound, add the solvent slowly to avoid splashing.

  • During the Reaction:

    • Keep the reaction vessel closed or under reflux within the fume hood.

    • Monitor the reaction for any unexpected changes.

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste[1].

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other contaminated disposable PPE as hazardous waste[1].

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[8][10].

Emergency Procedures
  • Spill:

    • Alert others in the vicinity.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand[1].

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area as described in the cleanup section.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[2]. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[2].

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste[1].

  • Solid Waste: Collect the pure compound, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container[1].

  • Liquid Waste: Collect any solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams[1].

  • Contaminated PPE: Dispose of all contaminated gloves, aprons, and other disposable items in a designated hazardous waste bag[1].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation[1].

  • Storage and Disposal: Store sealed waste containers in a designated, well-ventilated area. Arrange for disposal through your institution's environmental health and safety office or a licensed contractor.

By adhering to these guidelines, you can ensure a safe laboratory environment while working with this compound.

References

  • Vertex AI Search. (n.d.).
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
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  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.